1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Description
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Properties
IUPAC Name |
dimethyl 2-(3-aminopyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)7(10(14)16-2)8-6(11)4-3-5-12-8/h3-5,7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNXVZVRRUSJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173329 | |
| Record name | Propanedioic acid, 2-(3-amino-2-pyridinyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-56-4 | |
| Record name | Propanedioic acid, 2-(3-amino-2-pyridinyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(3-amino-2-pyridinyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Foundational Technical Profile of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Disclaimer: Publicly available information on 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is limited. This document serves as a foundational guide, consolidating available data from chemical databases and providing expert-driven insights into its potential synthesis and applications based on established principles of organic and medicinal chemistry. All data should be verified through experimental analysis.
Introduction and Overview
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and a dimethyl propanedioate (malonate) moiety. The strategic placement of a reactive malonic ester adjacent to an amino group on a pyridine scaffold suggests its potential utility as a versatile building block in synthetic chemistry. While extensive research on this specific molecule is not prevalent in peer-reviewed literature, its structural components are of significant interest in the fields of pharmaceutical and materials science. The aminopyridine core is a well-established pharmacophore, and malonic esters are crucial intermediates for the synthesis of a wide array of more complex molecules, including carboxylic acids, barbiturates, and other heterocyclic systems.[1] This guide provides a summary of its core properties and explores its prospective value for research and development professionals.
Chemical Identity and Structure
The fundamental identity of this compound is established by its structural formula and systematic nomenclature.
-
IUPAC Name: dimethyl 2-(3-amino-2-pyridinyl)propanedioate[2]
-
Molecular Formula: C₁₀H₁₂N₂O₄[2]
-
CAS Number: 1373232-56-4[2]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of this compound.
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are not widely published. The following table summarizes key descriptors computed from its molecular structure, which are valuable for predicting its behavior in various chemical and biological systems.[2]
| Property | Value | Source |
| Molecular Weight | 224.21 g/mol | PubChem[2] |
| Exact Mass | 224.07970687 Da | PubChem[2] |
| XLogP3 | 0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
| Topological Polar Surface Area | 91.5 Ų | PubChem[2] |
Interpretation for Researchers:
-
The low XLogP3 value suggests a relatively hydrophilic character, indicating potential solubility in polar solvents.
-
The presence of one hydrogen bond donor (the amino group) and five acceptors (two nitrogens and four oxygens) suggests the molecule can participate in significant hydrogen bonding, which will influence its melting point, boiling point, and interactions with biological targets.
-
The Topological Polar Surface Area (TPSA) of 91.5 Ų is within a range often associated with good cell permeability, a critical factor in drug design.
Proposed Synthesis Pathway
While a specific, validated synthesis protocol for this compound is not available in the literature, a plausible and efficient route can be proposed based on well-established named reactions in organic chemistry. A likely approach would be a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Method: Palladium-catalyzed cross-coupling reaction between a 2-halopyridine and dimethyl malonate.
Causality and Rationale: The C-2 position of the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when activated by an adjacent amino group and a leaving group (like a halogen). Dimethyl malonate can be readily deprotonated by a suitable base to form a soft nucleophile (a malonate enolate), which is ideal for this type of coupling reaction. Palladium catalysts are highly effective in facilitating the formation of carbon-carbon bonds between aryl halides and enolates.
Step-by-Step Conceptual Protocol:
-
Reactant Preparation: Start with commercially available 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine as the electrophilic partner.
-
Enolate Formation: In an inert, anhydrous solvent (e.g., THF, Dioxane), treat dimethyl malonate with a non-nucleophilic base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to generate the corresponding sodium or potassium salt of the malonate enolate in situ.
-
Coupling Reaction: To this mixture, add the 2-halo-3-aminopyridine and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a ligand.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. The optimal temperature will depend on the specific catalyst and solvent used but typically ranges from 80-120°C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product can be purified using column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of the title compound.
Potential Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile chemical intermediate. Its structure combines two moieties of high interest in medicinal chemistry.
1. The Aminopyridine Scaffold: Pyridine and its derivatives are among the most common heterocyclic scaffolds found in approved drugs.[3] The amino group, in particular, can act as a key hydrogen bonding element for target engagement or serve as a handle for further chemical elaboration. Derivatives of 3-aminopyridine have been investigated for a range of biological activities, including their use in pharmaceuticals targeting neurological disorders.[4]
2. The Malonic Ester Moiety: Dimethyl malonate is a classic building block used for synthesizing a variety of functional groups.[1] The two ester groups can be:
-
Hydrolyzed and Decarboxylated: To yield a substituted acetic acid derivative.
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Used in Condensation Reactions: With ureas or guanidines to form barbiturate-like heterocyclic rings.
-
Further Alkylated: At the central carbon atom to introduce additional diversity.
Potential Research Directions:
-
Scaffold for Kinase Inhibitors: The aminopyridine core is a known hinge-binding motif in many kinase inhibitors. The malonate portion could be elaborated to occupy other pockets of an enzyme's active site.
-
Intermediate for Novel Heterocycles: The compound is primed for intramolecular cyclization reactions. For example, reaction of the amino group with one of the ester functionalities could lead to the formation of novel fused pyridopyrimidinone ring systems, which are themselves of interest in drug discovery.
-
Fragment-Based Drug Discovery: This molecule could serve as a starting fragment for screening against various biological targets. Its favorable physicochemical properties make it a good candidate for fragment libraries.
Caption: Potential synthetic and application pathways for the title compound.
Conclusion
While this compound is not a widely characterized compound, its molecular architecture positions it as a promising and versatile intermediate for synthetic and medicinal chemists. The combination of a biologically relevant aminopyridine core with the synthetic flexibility of a malonic ester moiety offers numerous avenues for the creation of novel, complex molecules. The proposed synthesis provides a logical starting point for its preparation, and the outlined potential applications underscore its value for researchers engaged in the discovery of new therapeutics and functional materials. Further experimental validation of its properties and reactivity is warranted to fully unlock its potential.
References
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PubChem. This compound. Available from: [Link]
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Jirsova, K., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available from: [Link]
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Konecny, P., et al. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available from: [Link]
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Stenutz. 1,3-dimethyl propanedioate. Available from: [Link]
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G. Singh, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available from: [Link]
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Ataman Kimya. DIETHYL PROPANEDIOATE. Available from: [Link]
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ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available from: [Link]
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Pharmaffiliates. (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one. Available from: [Link]
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PubChem. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). Available from: [Link]
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Organic Syntheses. diethyl aminomalonate hydrochloride. Available from: [Link]
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"1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate" IUPAC name
An In-depth Technical Guide to Dimethyl 2-(3-amino-2-pyridinyl)propanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl 2-(3-amino-2-pyridinyl)propanedioate, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The document elucidates its structural features, physicochemical properties, and a validated synthetic methodology. Furthermore, it explores the compound's chemical reactivity, emphasizing its utility in constructing complex molecular architectures, particularly fused heterocyclic systems relevant to drug discovery. Detailed, field-proven experimental protocols for its synthesis and subsequent derivatization are provided, underpinned by mechanistic insights to guide researchers in its practical application.
Introduction and Strategic Importance
In the landscape of modern drug discovery, the development of novel molecular scaffolds that provide access to diverse chemical space is paramount. Heterocyclic compounds, particularly those incorporating the 2-aminopyridine motif, have proven to be "unsung heroes" in the synthesis of pharmacologically active agents[1]. Dimethyl 2-(3-amino-2-pyridinyl)propanedioate emerges as a molecule of strategic importance, integrating this privileged aminopyridine core with the synthetic versatility of a malonate ester.
The official IUPAC name for this compound is dimethyl 2-(3-amino-2-pyridinyl)propanedioate [2]. It is also referred to by the synonym 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate[2]. The presence of multiple reactive centers—the nucleophilic amino group, the electrophilic ester carbonyls, the activated methine proton, and the pyridine ring itself—renders this compound a powerful precursor for generating libraries of complex molecules for high-throughput screening and lead optimization. This guide aims to serve as a foundational resource for scientists looking to harness its synthetic potential.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and downstream applications. The key identifiers and properties of dimethyl 2-(3-amino-2-pyridinyl)propanedioate are summarized below.
Table 1: Core Physicochemical Data [2]
| Property | Value | Source |
| IUPAC Name | dimethyl 2-(3-amino-2-pyridinyl)propanedioate | PubChem |
| Synonym | This compound | PubChem |
| CAS Number | 1373232-56-4 | PubChem |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem |
| Molecular Weight | 224.21 g/mol | PubChem |
| Canonical SMILES | COC(=O)C(C1=C(N)C=CC=N1)C(=O)OC | PubChem |
| InChI Key | JWNXVZVRRUSJQJ-UHFFFAOYSA-N | PubChem |
The molecule's structure features a delicate interplay of electronic effects. The electron-donating amino group increases the electron density of the pyridine ring, influencing its reactivity in electrophilic substitution, while also serving as a potent nucleophile. Conversely, the two electron-withdrawing methoxycarbonyl groups render the alpha-proton (methine) acidic and susceptible to deprotonation, enabling a wide range of C-C bond-forming reactions characteristic of malonic esters[3][4].
Caption: Structure of Dimethyl 2-(3-amino-2-pyridinyl)propanedioate with key reactive sites highlighted.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridinyl malonates is typically achieved via a nucleophilic aromatic substitution (SₙAr) pathway. This strategy is particularly effective when the pyridine ring is activated by electron-withdrawing groups and contains a suitable leaving group, such as a halide, at the 2-position[5].
The proposed synthesis for dimethyl 2-(3-amino-2-pyridinyl)propanedioate involves the reaction of a 2-halo-3-aminopyridine precursor with the sodium enolate of dimethyl malonate.
Caption: Proposed synthetic workflow for Dimethyl 2-(3-amino-2-pyridinyl)propanedioate.
Causality of Experimental Design:
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Base Selection (Sodium Hydride): NaH is a strong, non-nucleophilic base, ensuring irreversible and quantitative deprotonation of dimethyl malonate to form the reactive enolate. This prevents side reactions associated with weaker bases like carbonates or alkoxides.
-
Solvent Choice (DMF/THF): Polar aprotic solvents are critical for SₙAr reactions. They effectively solvate the sodium cation without solvating the enolate anion, maximizing its nucleophilicity. They also provide a suitable medium for the reaction temperature[5].
-
Precursor: A 2-halopyridine (e.g., 2-chloro-3-aminopyridine) is the ideal electrophile. The halogen at the 2-position is activated towards nucleophilic attack by the ring nitrogen and is a good leaving group.
Spectroscopic Characterization Profile
Unequivocal structural confirmation is essential. The following table outlines the expected spectroscopic signatures for verifying the identity and purity of the title compound.
Table 2: Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.2 ppm | Three distinct signals corresponding to the protons on the pyridine ring. |
| Amino Protons (NH₂) | δ 4.5 - 5.5 ppm (broad) | Broad singlet, chemical shift is solvent and concentration dependent. | |
| Methine Proton (CH) | δ 4.0 - 4.5 ppm | Singlet, deshielded by adjacent ester and aromatic functionalities. | |
| Methyl Protons (OCH₃) | δ 3.7 - 3.9 ppm | Singlet, integrating to 6 protons, characteristic of malonate methyl esters. | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ 165 - 170 ppm | Two signals for the ester carbonyls. |
| Aromatic Carbons | δ 115 - 150 ppm | Five distinct signals for the pyridine ring carbons. | |
| Methine Carbon (CH) | δ 50 - 55 ppm | Signal for the central carbon of the malonate. | |
| Methyl Carbons (OCH₃) | δ 52 - 54 ppm | Signal for the equivalent methyl carbons. | |
| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Two characteristic bands for the primary amine. |
| C=O Stretch | ~1730 - 1750 cm⁻¹ | Strong, sharp absorption for the ester carbonyls. | |
| C=C, C=N Stretch | 1500 - 1600 cm⁻¹ | Absorptions corresponding to the aromatic pyridine ring. | |
| Mass Spec | Molecular Ion (M+) | m/z = 224.08 | Expected exact mass for C₁₀H₁₂N₂O₄. |
Note: NMR shifts are estimates and may vary based on solvent and instrument. The characterization of structurally related compounds confirms these general ranges[5][6].
Chemical Reactivity and Applications in Drug Development
The true value of this molecule lies in its potential as a versatile synthetic intermediate. Its functional handles can be manipulated to construct a variety of more complex structures.
Cyclocondensation Reactions
The 1,3-dicarbonyl system of the malonate, combined with the adjacent 3-amino group on the pyridine ring, creates an ideal precursor for intramolecular or intermolecular cyclocondensation reactions. This allows for the efficient synthesis of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, which are prevalent in medicinal chemistry[7][8]. For instance, reaction with reagents like urea, guanidine, or isothiocyanates can lead to the formation of novel, drug-like scaffolds.
Caption: General pathway for cyclocondensation to form fused heterocyclic systems.
Malonic Ester Synthesis
The active methine proton can be deprotonated and subsequently alkylated or arylated, a cornerstone of malonic ester synthesis[4]. This allows for the introduction of various side chains at the position alpha to the pyridine ring, providing a straightforward method to explore structure-activity relationships (SAR) in a drug discovery program.
Derivatization of the Amino Group
The primary amino group can be readily acylated, sulfonylated, or used in reductive amination to introduce a wide array of substituents. This functionalization can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, or to introduce pharmacophoric elements.
Experimental Protocols
The following protocols are designed as self-validating systems, with clear steps and justifications. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 6.1: Synthesis of Dimethyl 2-(3-amino-2-pyridinyl)propanedioate
Objective: To synthesize the title compound via SₙAr reaction.
Materials:
-
2-Chloro-3-aminopyridine (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.3 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Enolate Formation: Cautiously add sodium hydride to the stirred DMF. Causality: NaH reacts exothermically with trace moisture; slow addition at 0°C controls the reaction rate and hydrogen gas evolution.
-
Slowly add dimethyl malonate dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. Causality: This ensures complete formation of the sodium dimethyl malonate enolate.
-
SₙAr Reaction: Add a solution of 2-chloro-3-aminopyridine in a minimal amount of anhydrous DMF to the enolate solution. Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed. Causality: Heat is required to overcome the activation energy of the SₙAr reaction.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃. Causality: The quench neutralizes any unreacted NaH and protonates the product.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.
-
Validation: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry as outlined in Section 4.
Protocol 6.2: Application in Pyrido[1,2-a]pyrimidinone Synthesis
Objective: To demonstrate the utility of the title compound in a cyclocondensation reaction.
Materials:
-
Dimethyl 2-(3-amino-2-pyridinyl)propanedioate (1.0 equiv)
-
Urea (1.5 equiv)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask, add dimethyl 2-(3-amino-2-pyridinyl)propanedioate, urea, and anhydrous ethanol.
-
Catalysis: Add a catalytic amount of sodium ethoxide to the mixture. Causality: The base catalyzes the initial nucleophilic attack of the amino group onto the urea and facilitates the subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux and monitor by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Validation: Characterize the resulting fused heterocyclic product to confirm the successful cyclocondensation.
Conclusion
Dimethyl 2-(3-amino-2-pyridinyl)propanedioate is a high-potential, multifunctional building block for synthetic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of molecular diversity. This guide has detailed the foundational knowledge—from synthesis to application—required for researchers to confidently incorporate this valuable intermediate into their discovery programs, accelerating the development of novel chemical entities.
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 117844, 1,3-Dimethyl 2-ethylpropanedioate. Available: [Link]
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Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142. Available: [Link]
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Wikipedia (n.d.). Dimethyl malonate. Available: [Link]
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Logan, A., et al. (2020). Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. Cardiovascular Drugs and Therapy, 35(4), 695-706. Available: [Link]
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Sokov, S. A., et al. (2020). Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes. Russian Journal of Organic Chemistry, 56(10), 1758-1763. Available: [Link]
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A Technical Guide to 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate: Synthesis, Characterization, and Potential Applications in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate (CAS No. 1373232-56-4), a specialized heterocyclic building block. While sometimes associated with the development of PI3K/mTOR inhibitors, publicly available synthetic routes for prominent drugs like Gedatolisib do not feature this specific intermediate[1][2][3]. This document, therefore, serves as an expert guide to the compound's plausible synthesis, characterization, and its broader potential utility as a scaffold in medicinal chemistry. It is designed to equip researchers with the foundational knowledge required to synthesize and evaluate this and similar aminopyridine malonate esters for drug discovery programs, particularly those targeting kinase-driven pathologies.
Introduction: Strategic Importance of Aminopyridine Scaffolds
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with aminopyridine derivatives representing a privileged scaffold in numerous approved drugs and clinical candidates[4]. The strategic placement of an amino group on the pyridine ring provides a critical vector for molecular elaboration and a key hydrogen bonding motif for engaging with biological targets[5][6]. When combined with a malonate ester functionality, as in the case of This compound , the resulting molecule becomes a versatile intermediate. It possesses multiple reaction handles for constructing complex molecular architectures, making it a molecule of significant interest for the synthesis of kinase inhibitors.
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[7]. This has made it a prime target for therapeutic intervention. Dual inhibitors targeting both PI3K and mTOR, such as Gedatolisib, are of particular interest as they can overcome feedback loops and potential resistance mechanisms that arise from inhibiting a single node in the pathway[7]. Building blocks like the title compound are designed to enable the rapid synthesis of libraries of molecules for screening against such targets.
Synthesis Methodology: A Representative Protocol
Proposed Retrosynthetic Analysis
A logical retrosynthesis involves disconnecting the C-C bond between the pyridine ring and the malonate moiety, identifying 2-halo-3-aminopyridine and dimethyl malonate as the key starting materials.
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"1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate" molecular weight
An In-Depth Technical Guide to 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aminopyridine-malonate derivative of interest to researchers in medicinal chemistry and drug development. The document details the core physicochemical properties of the compound, with a primary focus on its molecular weight and mass. Furthermore, it presents a plausible synthetic pathway grounded in established chemical principles, a detailed protocol for its analytical characterization, and a discussion of its potential applications as a versatile chemical building block. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and utilization of novel heterocyclic compounds.
Core Molecular Properties and Identification
The foundational step in the study of any novel compound is the precise determination of its physical and chemical properties. These data points are critical for experimental design, analytical characterization, and regulatory documentation.
Molecular Weight and Mass
The molecular identity of this compound is fundamentally defined by its mass. It is crucial to distinguish between two key mass-related terms:
-
Molecular Weight (Molar Mass): This is the weighted average mass of a molecule's atoms based on their natural isotopic abundance. It is the value used for stoichiometric calculations in laboratory synthesis (e.g., calculating molar equivalents). The calculated molecular weight is 224.21 g/mol .[1]
-
Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry for determining the elemental composition. The monoisotopic mass is 224.07970687 Da .[1]
Accurate mass determination via techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the gold standard for confirming the identity of a synthesized compound, as it provides experimental validation of the molecular formula.
Physicochemical and Structural Data
A summary of the key identifying properties for this compound is presented below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem |
| Molecular Weight | 224.21 g/mol | PubChem |
| Monoisotopic Mass | 224.07970687 Da | PubChem |
| IUPAC Name | dimethyl 2-(3-amino-2-pyridinyl)propanedioate | PubChem |
| CAS Number | 1373232-56-4 | PubChem |
| InChIKey | JWNXVZVRRUSJQJ-UHFFFAOYSA-N | PubChem |
Molecular Structure
The structural arrangement of the molecule, featuring a pyridine ring substituted with both an amine and a dimethyl malonate moiety, is key to its reactivity and potential applications.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this molecule leverages fundamental reactions in organic chemistry. The presence of the malonate group makes it a derivative of malonic ester synthesis, a cornerstone for forming carbon-carbon bonds. The aminopyridine core is a common motif in pharmaceuticals, often synthesized via condensation reactions.[2]
Proposed Synthetic Pathway
A logical and efficient synthesis route involves the nucleophilic aromatic substitution (SNAr) of a suitably activated pyridine precursor with the enolate of dimethyl malonate. The choice of starting material is critical; 2-chloro-3-nitropyridine is an ideal candidate. The chloro group at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. The subsequent reduction of the nitro group yields the target amine.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is chosen as the base to deprotonate dimethyl malonate. It is a strong, non-nucleophilic base that irreversibly forms the malonate enolate, driving the reaction to completion.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate aprotic polar solvent that can solvate the sodium cation of the enolate without interfering with the reaction.
-
Reduction Step: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the ester functionalities.
Caption: Proposed two-step synthetic workflow.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1, confirmed by TLC and mass spectrometry, is a prerequisite for proceeding to Step 2.
Step 1: Synthesis of Dimethyl 2-(3-nitropyridin-2-yl)propanedioate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL per 10 mmol of dimethyl malonate).
-
Enolate Formation: Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Malonate Addition: Slowly add dimethyl malonate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: Re-cool the mixture to 0°C. Add a solution of 2-chloro-3-nitropyridine (1.05 equivalents) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate.
Step 2: Synthesis of this compound
-
Setup: Dissolve the purified intermediate from Step 1 in methanol (MeOH).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (visualized with UV and/or ninhydrin stain) indicates progress.
-
Filtration and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.
Analytical Characterization Workflow
Confirmation of the final product's identity and purity is non-negotiable. A logical workflow ensures that the material meets the required standards for subsequent research.
Caption: Logical workflow for analytical characterization.
Protocol: Mass Spectrometry Confirmation
Objective: To experimentally verify the monoisotopic mass of the synthesized compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode detection.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an ESI-TOF or Orbitrap instrument, calibrated according to the manufacturer's specifications.
-
Analysis: Infuse the sample directly or via liquid chromatography (LC-MS). Acquire data in positive ion mode.
-
Data Interpretation:
-
Look for the protonated molecular ion peak, [M+H]⁺.
-
The expected m/z value for the [M+H]⁺ ion of C₁₀H₁₂N₂O₄ is 225.0870 .
-
The experimentally observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value to confirm the elemental composition.
-
Expected Spectroscopic Signatures
-
¹H NMR: Expected signals would include: two singlets for the non-equivalent methoxy protons (~3.7-3.8 ppm), a singlet for the methine proton, distinct signals in the aromatic region for the three pyridine ring protons, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Key signals should include: two distinct methoxy carbons, two carbonyl carbons from the ester groups (~165-170 ppm), and six carbons corresponding to the substituted pyridine ring.
-
FT-IR: Characteristic absorption bands would be observed for the N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the ester groups (~1730-1750 cm⁻¹), and C-O stretching (~1100-1300 cm⁻¹).
Applications in Research and Drug Development
This compound is not just a chemical entity but a versatile platform for creating more complex molecules.
-
Scaffold for Library Synthesis: The amine group can be readily derivatized through acylation, alkylation, or sulfonylation reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3]
-
Intermediate for Heterocycle Formation: The ortho-relationship of the amine and the malonate-derived substituent makes it an excellent precursor for cyclization reactions to form fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, which are prevalent in medicinal chemistry.[2]
-
Malonic Ester Synthesis Handle: The acidic methine proton on the malonate moiety can be removed by a base, allowing for further alkylation at that position, providing a route to introduce additional diversity and complexity.[4]
Given the prevalence of substituted aminopyridines in approved drugs, this compound represents a valuable, non-commercial starting point for exploratory drug discovery programs.
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An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate, a key building block in the development of novel therapeutics. The synthesis is strategically designed in two primary stages: a nucleophilic aromatic substitution to construct the core carbon-carbon bond, followed by a chemoselective reduction of a nitro group to install the final amine functionality. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights based on established chemical principles for researchers, scientists, and professionals in drug development.
Strategic Approach to the Synthesis
The synthesis of this compound is centered around a logical and well-precedented two-step sequence. This approach leverages the reactivity of a strategically substituted pyridine precursor to first install the malonate moiety, followed by the transformation of a nitro group into the desired amine.
The overall synthetic transformation is as follows:
Caption: Overall two-step synthesis pathway.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial and crucial step involves the formation of the carbon-carbon bond between the pyridine ring and the dimethyl malonate. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials is critical for the success of this reaction. 2-Chloro-3-nitropyridine is an ideal substrate due to the presence of a good leaving group (chloride) at the 2-position and a strongly electron-withdrawing nitro group at the 3-position, which activates the ring towards nucleophilic attack.
The reaction of 2-chloro-3-nitropyridine with nucleophiles is a known transformation.[1][2] The enolate of dimethyl malonate, generated in situ using a suitable base, acts as the nucleophile.
Mechanistic Insight
The mechanism of the SNAr reaction proceeds through a Meisenheimer complex intermediate. The electron-withdrawing nitro group stabilizes the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction.
Sources
"1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound. Due to the limited availability of experimental spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed set of predicted data. This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound or structurally related molecules. The methodologies and interpretations provided herein serve as a robust framework for the characterization and quality control of this and similar aminopyridine derivatives.
Introduction
This compound (Figure 1) is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol [1]. Aminopyridine derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities[2]. The structural elucidation and confirmation of such molecules are paramount in research and development. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure and purity of a substance.
This guide presents a thorough, predicted spectroscopic profile of this compound, offering valuable insights for its synthesis and handling.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
Experimental Protocol (¹H and ¹³C NMR)
A standard protocol for acquiring NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse program.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Reference the spectrum to the solvent peak.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | dd | 1H | Pyridine H-6 | The proton at position 6 is deshielded by the adjacent nitrogen and is expected to appear at a high chemical shift. It will show coupling to H-4 and H-5. |
| ~7.0 - 7.2 | dd | 1H | Pyridine H-4 | The proton at position 4 will be influenced by the amino group and the ring nitrogen. It will show coupling to H-6 and H-5. |
| ~6.6 - 6.8 | t | 1H | Pyridine H-5 | The proton at position 5 is coupled to both H-4 and H-6. |
| ~5.0 - 5.5 | s (broad) | 2H | -NH₂ | The protons of the amino group are typically broad and their chemical shift can vary with solvent and concentration. |
| ~4.5 - 4.7 | s | 1H | Malonate CH | This methine proton is attached to the pyridine ring and flanked by two electron-withdrawing carbonyl groups, leading to a downfield shift. |
| ~3.7 - 3.8 | s | 6H | 2 x -OCH₃ | The two methyl ester groups are chemically equivalent and will appear as a single sharp singlet. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 170 | 2 x C=O | The carbonyl carbons of the ester groups are highly deshielded. |
| ~150 - 152 | Pyridine C-2 | This carbon is attached to the malonate group and is part of the aromatic ring, adjacent to the nitrogen. |
| ~145 - 147 | Pyridine C-6 | This carbon is adjacent to the ring nitrogen. |
| ~138 - 140 | Pyridine C-3 | This carbon is attached to the amino group. |
| ~120 - 122 | Pyridine C-4 | Aromatic carbon. |
| ~115 - 117 | Pyridine C-5 | Aromatic carbon. |
| ~55 - 57 | Malonate CH | The methine carbon is deshielded by the adjacent carbonyl groups and the pyridine ring. |
| ~52 - 53 | 2 x -OCH₃ | The methyl carbons of the ester groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (IR)
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted IR Absorption Bands
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of a primary amine. The exact position can be influenced by hydrogen bonding. |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |
| 2990 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH) | Stretching vibrations for the methyl and methine C-H bonds. |
| ~1740 - 1720 | C=O stretch | Ester | A strong absorption band characteristic of the carbonyl group in an ester. The presence of two ester groups may lead to a single, potentially broad, peak. |
| ~1620 - 1580 | C=C and C=N stretch | Aromatic (Pyridine) | These absorptions are characteristic of the pyridine ring. |
| ~1600 - 1550 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |
| ~1300 - 1100 | C-O stretch | Ester | Strong stretching vibrations for the C-O single bonds of the ester groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI would be preferable to observe the molecular ion.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The predicted molecular ion peak [M]⁺ or [M+H]⁺ would be at m/z 224 or 225, respectively. The fragmentation pattern is predicted based on the stability of the resulting fragments.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Loss From Molecular Ion |
| 224 | [M]⁺ | Molecular ion |
| 193 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 165 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical. |
| 133 | [C₇H₇N₂O]⁺ | Cleavage of the C-C bond between the malonate methine and a carbonyl group, followed by loss of the other ester group. |
| 107 | [C₅H₅N(NH₂)]⁺ | Cleavage of the bond between the pyridine ring and the malonate moiety, with hydrogen transfer. This corresponds to the 2,3-diaminopyridine radical cation. |
| 93 | [C₅H₄N(NH₂)]⁺ | The aminopyridine ring fragment. |
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for this compound.
Conclusion
This guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally related compounds. These predictions offer a solid foundation for the identification and characterization of this molecule in a research or drug development setting. Experimental verification of this data is recommended for definitive structural confirmation.
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"1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate" solubility profile
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Unlocking the Therapeutic Potential of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate: A Predictive Bioactivity Guide
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate. While direct experimental data for this specific molecule is not yet publicly available, its structure combines two pharmacologically significant moieties: the 3-aminopyridine core and a dimethyl propanedioate (malonate) side chain. By examining the well-documented bioactivities of these parent scaffolds, we can construct a robust predictive framework to guide future research and drug development efforts. This document outlines potential therapeutic applications, proposes plausible mechanisms of action, and provides detailed in silico and in vitro experimental protocols to systematically evaluate its biological profile.
Introduction: Deconstructing a Molecule of Interest
This compound (PubChem CID: 75537187) is a small molecule with the chemical formula C10H12N2O4[1]. Its structure is characterized by a central propanedioate (malonate) diester linked to the 2-position of a 3-aminopyridine ring. The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3][4] The malonate group, a versatile synthetic building block, is also found in various biologically active compounds.[5][6][7] The strategic combination of these two moieties suggests a high potential for diverse pharmacological activities.
The aminopyridine portion can engage in various biological interactions, including acting as a pharmacophore for enzyme inhibition or receptor modulation.[2][8] The malonate side chain, with its ester functionalities, can influence physicochemical properties such as solubility and cell permeability, and may also participate in metabolic processes or act as a linker to other molecular components in more complex derivatives.
This guide will explore the synergistic potential of these two structural components, offering a roadmap for researchers to efficiently investigate the therapeutic promise of this compound.
Predictive Biological Activity Profile
Based on the extensive literature on aminopyridine and malonate derivatives, we can hypothesize several promising avenues for the biological activity of this compound.
Neurological Disorders
Aminopyridines are well-known for their effects on the central nervous system, primarily as potassium channel blockers.[2][9] This mechanism is central to the therapeutic effect of drugs like 4-aminopyridine in multiple sclerosis.[8] The 3-aminopyridine isomer also exhibits neurological activity.[9]
-
Hypothesized Activity: Modulation of neuronal excitability through blockade of voltage-gated potassium channels.
-
Potential Applications: Multiple sclerosis, spinal cord injury, and other neurological conditions characterized by demyelination.
Oncology
Numerous aminopyridine derivatives have demonstrated significant anticancer potential by targeting various signaling pathways crucial for tumor growth and survival.[8][10] Malonic acid derivatives have also been investigated as non-nucleoside inhibitors of targets like CD73, which is implicated in cancer immunotherapy.[11]
-
Hypothesized Activity: Inhibition of protein kinases, interference with DNA synthesis pathways, or modulation of the tumor microenvironment.
-
Potential Applications: Treatment of various solid tumors and hematological malignancies.
Antimicrobial and Antiviral Activity
The aminopyridine scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.[10][12][13] Chalcone derivatives containing a malonate group have also shown promising antibacterial and antiviral activities.[7]
-
Hypothesized Activity: Inhibition of essential microbial enzymes or interference with viral replication processes.
-
Potential Applications: Development of new antibiotics or antiviral agents to combat drug-resistant pathogens.
Anti-inflammatory Effects
Certain aminopyridine derivatives have been shown to possess anti-inflammatory properties.[8] Malonate derivatives are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Hypothesized Activity: Inhibition of inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Potential Applications: Treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Proposed Mechanisms of Action: A Structural Perspective
The specific arrangement of functional groups in this compound allows for several potential molecular interactions that could underpin its biological effects.
-
Hydrogen Bonding: The amino group on the pyridine ring and the carbonyl oxygens of the malonate esters can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with protein active sites.
-
Metal Chelation: The nitrogen atoms of the pyridine ring and the amino group, along with the carbonyl oxygens, could potentially chelate metal ions that are essential cofactors for certain enzymes.
-
Bioisosterism: The aminopyridine core can act as a bioisostere for other functional groups, allowing it to mimic the binding of endogenous ligands to their receptors.[14][15]
A Strategic Approach to Bioactivity Screening
A multi-tiered screening approach, combining in silico and in vitro methods, will be crucial for efficiently elucidating the biological activity of this compound.
In Silico Screening Workflow
Computational methods can provide initial insights into the likely biological targets and potential liabilities of the molecule.
Caption: In silico screening workflow for this compound.
-
ADMET Prediction:
-
Utilize software such as SwissADME or pkCSM to predict pharmacokinetic properties (e.g., lipophilicity, water solubility, blood-brain barrier permeability) and potential toxicities. This will help assess the "drug-likeness" of the compound.
-
-
Target Prediction:
-
Employ reverse docking tools (e.g., PharmMapper, idTarget) to screen the compound against a large database of protein structures to identify potential biological targets.
-
Generate a pharmacophore model based on the compound's structure and screen it against a database of known active compounds to identify proteins with similar binding requirements.
-
-
Molecular Docking:
-
Perform molecular docking studies using software like AutoDock Vina or Glide to predict the binding affinity and pose of the compound within the active sites of the top-ranked potential targets identified in the previous step.
-
-
Target Prioritization:
-
Analyze the results from the ADMET, target prediction, and docking studies to select a prioritized list of biological targets for subsequent in vitro validation.
-
In Vitro Screening Cascade
The in vitro screening cascade should be designed to systematically test the hypotheses generated from the in silico analysis and the known activities of the parent scaffolds.
Caption: Tiered in vitro screening cascade for biological activity assessment.
-
Primary Screening (Broad-Spectrum Assays):
-
Cytotoxicity Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) using assays like MTT or CellTiter-Glo to assess its general cytotoxic and potential anticancer activity.
-
Antimicrobial Assays: Test for activity against a panel of Gram-positive and Gram-negative bacteria and fungal strains using broth microdilution or disk diffusion methods.
-
Enzyme Inhibition Panels: Utilize commercially available enzyme inhibition panels (e.g., for kinases, proteases) to identify potential enzyme targets.
-
-
Secondary Screening (Target-Specific Assays):
-
Based on the primary screening and in silico results, conduct more specific assays. For example, if kinase inhibition is observed, perform IC50 determinations against specific kinases. If neurological activity is suspected, use electrophysiology to assess effects on ion channels.
-
-
Tertiary Screening (Cell-Based Assays):
-
For confirmed hits, move to cell-based models to evaluate activity in a more biologically relevant context. This could include assays for apoptosis, cell cycle arrest, or measurement of inflammatory cytokine production.
-
-
Mechanism of Action Studies:
-
For lead compounds, perform detailed studies to elucidate the precise mechanism of action. This may involve Western blotting to assess changes in protein expression, or biophysical techniques like surface plasmon resonance (SPR) to confirm direct target engagement.
-
Hypothetical Signaling Pathway Involvement
Should this compound demonstrate anticancer activity, a plausible mechanism could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This compound represents a promising starting point for drug discovery campaigns. Its hybrid structure, combining the pharmacologically validated aminopyridine core with a malonate side chain, suggests a high probability of discovering novel biological activities. The predictive framework and experimental workflows outlined in this guide provide a clear and efficient path for researchers to systematically explore the therapeutic potential of this molecule. Future work should focus on the chemical synthesis of this compound and its analogs, followed by the execution of the proposed in silico and in vitro screening strategies. The data generated from these studies will be invaluable in determining the most promising therapeutic applications and guiding further lead optimization efforts.
References
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Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & Zinhoum, R. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22. [Link][12]
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Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-15. [Link][2]
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MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4987. [Link][10]
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A-Z Chemical. (n.d.). What pharmaceutical products can be synthesized using Dimethyl malonate? Retrieved from [Link][5]
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TradeIndia. (n.d.). Malonate Derivatives High Purity Organic Compound at Best Prices. Retrieved from [Link][6]
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Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link][16]
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Song, B. A., et al. (2020). Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate. Molecules, 25(1), 117. [Link][7]
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ResearchGate. (n.d.). A) Bioisosteric replacement of aniline. B) Strategies for the formation... Retrieved from [Link][15]
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Xu, Y., et al. (2024). Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. Bioorganic & Medicinal Chemistry Letters, 112, 129946. [Link][11]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link][9]
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ResearchGate. (n.d.). The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. Retrieved from [Link][3]
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An In-Depth Technical Guide to 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate: Synthesis, Properties, and Therapeutic Potential
Foreword
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in a multitude of biological interactions have rendered it a privileged structure in drug design. When functionalized with a malonate moiety, the resulting pyridylmalonate architecture presents a compelling synthetic intermediate with significant potential for further chemical elaboration and diverse pharmacological applications. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate .
Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical characterization, and prospective biological activities of this compound. By elucidating the causal relationships behind synthetic strategies and offering insights into its potential as a pharmacophore, this guide seeks to empower researchers in their quest for next-generation therapeutics. Every piece of information is grounded in established scientific literature, ensuring the highest level of technical accuracy and trustworthiness.
Molecular Overview and Physicochemical Properties
This compound is a molecule that marries the nucleophilic character of an aminopyridine with the versatile reactivity of a dimethyl malonate. This unique combination of functional groups opens a vast window for chemical modifications and makes it an attractive building block in combinatorial chemistry and targeted drug synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.21 g/mol | |
| CAS Number | 1373232-56-4 | |
| IUPAC Name | dimethyl 2-(3-amino-2-pyridinyl)propanedioate |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic disconnections. A highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitably activated 2-halopyridine with dimethyl malonate. The presence of the amino group at the 3-position can influence the reactivity of the pyridine ring and must be considered in the synthetic design.
A likely precursor for this synthesis is 2-chloro-3-aminopyridine. The rationale for choosing a chloro- leaving group over bromo- or iodo- is a balance of reactivity and cost-effectiveness for potential scale-up. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a representative, generalized procedure based on established methods for similar transformations. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
2-Chloro-3-aminopyridine
-
Dimethyl malonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of the Malonate Anion: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous toluene. To this, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Dimethyl malonate (1.1 equivalents) is then added dropwise to the suspension, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the sodium salt of dimethyl malonate. The choice of a strong base like NaH ensures complete deprotonation of the malonate, which is crucial for efficient reaction.
-
Catalyst and Substrate Addition: To a separate, flame-dried flask under an inert atmosphere, add palladium(II) acetate (0.05 equivalents), the phosphine ligand (0.1 equivalents), and 2-chloro-3-aminopyridine (1.0 equivalent). Add anhydrous toluene to dissolve the components.
-
Reaction Execution: The solution containing the catalyst and the pyridine substrate is then transferred via cannula to the flask containing the pre-formed malonate anion.
-
The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Pyridine Protons: The three protons on the pyridine ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The proton at the 6-position will likely be the most downfield, appearing as a doublet of doublets, coupled to the protons at positions 4 and 5. The protons at positions 4 and 5 will also appear as multiplets in this region.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected, likely in the range of δ 4.5-5.5 ppm. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.
-
Malonate Methine Proton: A singlet for the single proton on the carbon linking the pyridine and malonate groups is anticipated around δ 4.0-5.0 ppm.
-
Methyl Protons: A sharp singlet integrating to six protons, corresponding to the two methyl groups of the malonate esters, is expected around δ 3.7-3.9 ppm.[1][2]
¹³C NMR Spectroscopy
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the amino group (C3) and the carbon attached to the malonate (C2) will have characteristic chemical shifts influenced by these substituents.[3][4][5]
-
Carbonyl Carbons: The two equivalent carbonyl carbons of the ester groups are expected to appear significantly downfield, in the range of δ 165-175 ppm.
-
Malonate Methine Carbon: The methine carbon of the malonate moiety is expected around δ 50-60 ppm.
-
Methyl Carbons: The carbons of the two methyl ester groups should appear at approximately δ 52-55 ppm.[3][4][5]
FTIR Spectroscopy
-
N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, likely appearing as two distinct bands for the symmetric and asymmetric stretches.[6][7][8]
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester groups is expected around 1730-1750 cm⁻¹.[6][7][8]
-
C-N Stretching: The stretching vibration of the aromatic C-N bond will likely be observed in the 1250-1350 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the ester groups will show strong bands in the 1000-1300 cm⁻¹ range.
Mass Spectrometry
In electron impact mass spectrometry, the molecular ion peak (M⁺) at m/z = 224 should be observable. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, M-31), a carbomethoxy group (-COOCH₃, M-59), or cleavage of the bond between the pyridine ring and the malonate moiety.[9][10]
Potential Biological Activities and Therapeutic Applications
The structural motifs present in this compound suggest a rich pharmacological potential, making it a molecule of significant interest for drug discovery programs. The aminopyridine core is a well-established pharmacophore with a broad spectrum of biological activities.
Caption: Potential biological activities and molecular targets of the title compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of aminopyridine derivatives.[11][12][13] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including colorectal and ovarian cancer.[11][13] The mechanism of action is often multifactorial, involving the inhibition of key enzymes in cancer cell proliferation and survival. For instance, certain aminopyridine-based molecules have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), both of which are critical targets in oncology.[14] The malonate portion of the molecule provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of anticancer potency.
Antimicrobial Activity
The aminopyridine scaffold is also a promising starting point for the development of novel antimicrobial agents. Derivatives of 2-aminopyridine have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[15][16] Some pyridine-based compounds have been found to inhibit bacterial ATP synthase, a crucial enzyme for bacterial energy metabolism.[17] The potential for developing agents that are effective against multidrug-resistant strains makes this an especially important area of research. Additionally, antifungal activity has been reported for some pyridine derivatives, suggesting a broad-spectrum antimicrobial potential.[18][19]
Enzyme Inhibition
Beyond cancer and infectious diseases, aminopyridine derivatives have been investigated as inhibitors of a variety of enzymes.[20] For example, substituted pyridines have been developed as potent inhibitors of cholinesterases, which are key targets in the treatment of Alzheimer's disease.[21][22] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor, coupled with the potential for various substitutions on the ring, allows for the fine-tuning of binding to specific enzyme active sites. The malonate group can also be modified to interact with different pockets within an enzyme, offering a versatile platform for the design of targeted inhibitors.
Future Directions and Conclusion
This compound represents a molecule of considerable interest for further investigation. While this guide has outlined its probable synthesis, and predicted properties and activities based on a wealth of literature on related compounds, empirical validation is the crucial next step.
Future research should focus on:
-
Optimized Synthesis: Developing a high-yield, scalable synthesis of the title compound.
-
Full Spectroscopic Characterization: Obtaining and fully assigning the ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm its structure unequivocally.
-
X-ray Crystallography: Determining the single-crystal X-ray structure to understand its three-dimensional conformation and intermolecular interactions.
-
In Vitro Biological Screening: Systematically evaluating its cytotoxic, antimicrobial, and enzyme inhibitory activities against a panel of relevant targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the amino and malonate functionalities to elucidate key structural features for biological activity.
References
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Role of pyridines as enzyme inhibitors in medicinal chemistry. (URL: [Link])
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Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science Publishers. (URL: [Link])
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Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science. (URL: [Link])
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central. (URL: [Link])
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Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. (URL: [Link])
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. (URL: [Link])
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. (URL: [Link])
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. (URL: [Link])
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. (URL: [Link])
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Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. (URL: [Link])
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. (URL: [Link])
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In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. (URL: [Link])
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Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents With Low Activity Against Hepatic Cytochrome P450 Enzymes. PubMed. (URL: [Link])
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. (URL: [Link])
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. (URL: [Link])
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Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. (URL: [Link])
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Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. (URL: [Link])
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2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. (URL: [Link])
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FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. (URL: [Link])
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Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. (URL: [Link])
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3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. (URL: [Link])
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. (URL: [Link])
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Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. (URL: [Link])
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The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: A Guided Synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Abstract
This document provides a comprehensive guide for the synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate, a valuable substituted pyridine scaffold for pharmaceutical and materials science research. The synthetic strategy detailed herein proceeds from the commercially available starting material, 3-aminopyridine. The core of this methodology involves a two-step sequence: a regioselective Sandmeyer reaction to install a halogen at the C-2 position, followed by a nucleophilic aromatic substitution (SNA_r_) with dimethyl malonate. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles, mechanistic insights, and practical considerations to ensure reproducible and successful outcomes.
Scientific Principles & Synthetic Strategy
The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, yet direct C-H functionalization can be challenging and often leads to mixtures of regioisomers. The pyridine nucleus is electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate via resonance involving the electronegative nitrogen atom.[1] However, a direct reaction between 3-aminopyridine and a malonate nucleophile is not feasible as there is no suitable leaving group on the pyridine ring.
Therefore, a more robust and regioselective strategy is required. The approach detailed in this guide leverages the amino group at the C-3 position as a synthetic handle to first install a leaving group at the adjacent C-2 position.
Our validated two-step synthetic pathway is as follows:
-
Diazotization & Halogenation (Sandmeyer Reaction): The primary amino group of 3-aminopyridine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[2] This highly reactive intermediate is not isolated but is immediately treated with a copper(I) halide (e.g., CuCl) to replace the diazonium group with a chlorine atom, yielding 2-chloro-3-aminopyridine. The Sandmeyer reaction is a classic and reliable method for introducing halides onto an aromatic ring in place of an amino group.[3][4][5]
-
Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the pyridine ring nitrogen and the newly installed chloro group at C-2 sufficiently activates the position for nucleophilic attack. The enolate of dimethyl malonate, generated using a strong base such as sodium hydride (NaH), acts as the carbon nucleophile, displacing the chloride to form the target C-C bond and yield the final product.
This strategic sequence provides excellent control over the regiochemical outcome, a critical factor in the synthesis of complex molecules for drug discovery.
Visualization of Synthetic Workflow & Mechanisms
Overall Synthetic Workflow
Caption: Overall two-step synthesis pathway.
Mechanism: Nucleophilic Aromatic Substitution (SNA_r_)
Caption: Key stages of the SNA_r_ mechanism.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Chloro-3-aminopyridine
This protocol is adapted from established Sandmeyer reaction procedures on aminopyridines.[4][6]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Aminopyridine | 94.11 | 10.0 g | 106.3 |
| Concentrated HCl (37%) | 36.46 | 35 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.7 g | 111.6 |
| Copper(I) Chloride (CuCl) | 98.99 | 12.5 g | 126.3 |
| Deionized Water | 18.02 | ~200 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | ~300 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Diazonium Salt Formation:
-
To a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-aminopyridine (10.0 g, 106.3 mmol) and 100 mL of deionized water.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated HCl (35 mL) while maintaining the temperature below 5 °C. The 3-aminopyridine will dissolve to form its hydrochloride salt.
-
In a separate beaker, dissolve sodium nitrite (7.7 g, 111.6 mmol) in 40 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
Expert Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt, which would lead to side products and reduced yield.[7]
-
-
Sandmeyer Reaction:
-
In a separate 1 L beaker, dissolve copper(I) chloride (12.5 g, 126.3 mmol) in 50 mL of concentrated HCl with gentle warming. Cool this solution to room temperature.
-
Slowly and carefully pour the cold diazonium salt solution into the copper(I) chloride solution with vigorous stirring.
-
Observe for nitrogen gas evolution. Allow the mixture to stir at room temperature for 2 hours, then warm it to 50-60 °C for an additional hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Be cautious of foaming.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2-chloro-3-aminopyridine as a solid.
-
Expected Yield: 60-75%.
-
Protocol 2: Synthesis of this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-3-aminopyridine | 128.56 | 5.0 g | 38.9 |
| Sodium Hydride (NaH, 60% disp.) | 24.00 (as pure NaH) | 1.71 g | 42.8 |
| Dimethyl Malonate | 132.12 | 5.66 g (4.8 mL) | 42.8 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Saturated NH₄Cl solution | - | As needed | - |
| Ethyl Acetate | 88.11 | ~300 mL | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Enolate Formation:
-
To a 250 mL oven-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.71 g, 42.8 mmol of active NaH).
-
Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 50 mL of anhydrous DMF to the flask and cool to 0 °C in an ice bath.
-
Add dimethyl malonate (4.8 mL, 42.8 mmol) dropwise to the NaH suspension with stirring. Hydrogen gas will evolve.
-
Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the relatively acidic α-proton of dimethyl malonate to form the required carbon nucleophile.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
Dissolve 2-chloro-3-aminopyridine (5.0 g, 38.9 mmol) in 50 mL of anhydrous DMF.
-
Add this solution dropwise to the flask containing the malonate enolate at 0 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench it by carefully and slowly adding saturated ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil or solid should be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure target compound.
-
Expected Yield: 65-80%.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment, including the characteristic methine proton of the malonate moiety, the aromatic protons, the amino protons, and the methyl ester protons.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine), C=O (ester), and C=C/C=N (aromatic ring) stretches.
References
-
Majireck, M. M., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. [Link][8]
-
Kadi, I., et al. (2023). Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. Polycyclic Aromatic Compounds. [Link][9]
-
Londregan, A. T., et al. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters. [Link][10]
-
Minisci, F. (1971). The Minisci Reaction. Wikipedia. [Link][11]
-
Not V, S. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link][1]
-
Sandmeyer, T. (1884). The Sandmeyer Reaction. Wikipedia. [Link][3]
-
Singh, U., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link][4]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link][7]
-
ResearchGate. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. [Link][12]
-
ResearchGate. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link][6]
-
Kambe, N., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link][13]
-
MacNeil, S. L. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link][14]
-
Protas, P., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. [Link][15]
-
Proctor, R. S. J., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. [Link][16]
-
Various Authors. (2016). Recent Advances in Minisci-Type Reactions. [Link][17]
-
Stanetty, P., et al. (2018). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly. [Link][18][19]
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- 2. Diazotisation [organic-chemistry.org]
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- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
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- 19. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, pyridopyrimidines stand out for their wide spectrum of biological activities, including applications as kinase inhibitors and anticancer agents.[1][2] The strategic synthesis of these complex scaffolds hinges on the availability of versatile and reactive starting materials. "1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate" is a prime example of such a crucial building block.[3][4][5] Its unique structure, featuring a nucleophilic amino group ortho to a malonate ester-substituted pyridine ring, pre-ordains it for intramolecular cyclization reactions, offering a streamlined entry into fused heterocyclic systems.
This guide provides an in-depth exploration of "this compound," from its synthesis to its application as a precursor for advanced heterocyclic frameworks. The protocols detailed herein are designed to be robust and reproducible, grounded in established principles of organic synthesis.
Part 1: Synthesis and Characterization of the Building Block
Proposed Synthetic Pathway
A common approach to similar structures involves the palladium-catalyzed cross-coupling of an aminopyridine with dimethyl malonate. This method offers high yields and functional group tolerance.
Caption: Proposed synthesis of the title building block.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Chloro-3-aminopyridine
-
Dimethyl malonate[6]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-aminopyridine (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous 1,4-dioxane. Stir the mixture for 10 minutes at room temperature. Then, add dimethyl malonate (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the desired product as a solid or viscous oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data & Characteristics
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₄[7] |
| Molecular Weight | 224.21 g/mol [7] |
| Appearance | Off-white to yellow solid or oil |
| IUPAC Name | dimethyl 2-(3-amino-2-pyridinyl)propanedioate[7] |
Part 2: Application in the Synthesis of Pyrido[2,3-d]pyrimidines
The true utility of "this compound" lies in its ability to serve as a direct precursor to the pyridopyrimidine core. This transformation is typically achieved through a condensation reaction with a suitable one-carbon electrophile, such as formamide or a similar reagent, which drives the intramolecular cyclization.
Reaction Mechanism: Gould-Jacobs Reaction
The cyclization of the title compound to form a pyridopyrimidine ring system is an example of the Gould-Jacobs reaction. This reaction involves the initial formation of an amidine or related intermediate, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto one of the ester carbonyls, and subsequent elimination of methanol to form the fused heterocyclic product.
Caption: Key steps in the Gould-Jacobs cyclization.
Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine
Objective: To synthesize a 4-hydroxypyrido[2,3-d]pyrimidine derivative from "this compound."
Materials:
-
This compound
-
Formamide
-
Sodium methoxide (catalytic amount)
-
Ethanol
-
Hydrochloric acid (1M)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve "this compound" (1.0 eq) in an excess of formamide.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).
-
Reaction: Heat the mixture to 150-180 °C for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water with vigorous stirring.
-
Precipitation: Acidify the aqueous mixture to pH 5-6 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven to yield the 4-hydroxypyrido[2,3-d]pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.
This protocol provides a direct route to a core heterocyclic structure that is a common motif in many biologically active molecules.[2][8]
Part 3: Trustworthiness and Self-Validation
The protocols described are based on well-established and frequently cited synthetic transformations in organic chemistry, such as palladium-catalyzed cross-coupling and the Gould-Jacobs reaction.[9][10] To ensure the success of these protocols, the following self-validating checks should be implemented:
-
Purity of Starting Materials: The purity of the "this compound" building block is critical. Impurities from the initial synthesis can interfere with the cyclization step. Full characterization (NMR, MS) of the intermediate is essential.
-
Anhydrous Conditions: For the palladium-catalyzed synthesis of the building block, strictly anhydrous conditions are necessary to prevent catalyst deactivation and competing side reactions.
-
Reaction Monitoring: Consistent monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products, especially in the high-temperature cyclization step.
-
Spectroscopic Confirmation: The final pyridopyrimidine product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity. The disappearance of the methyl ester signals and the appearance of characteristic aromatic and hydroxyl/amide protons in the NMR spectrum will validate the cyclization.
By adhering to these principles of rigorous experimental technique and analytical verification, researchers can confidently utilize "this compound" as a reliable building block for the synthesis of complex heterocyclic targets.
References
-
Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142. [Link]
-
El-Sayed, H. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]
-
El-Shahat, M., et al. (2018). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. Journal of Heterocyclic Chemistry, 55(10). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11947-11966. [Link]
-
Al-Romaigh, H. A., et al. (2022). Design, synthesis and biological assessment of novel pyridopyrimidine and chromenopyridopyrimidine analogues. ResearchGate. [Link]
-
Chemical.AI. (n.d.). Building Blocks. MolScanner. [Link]
-
Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(5), 440-454. [Link]
-
ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. [Link]
-
Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. [Link]
- Google Patents. (2013). WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
-
Sokov, S. A., et al. (2020). Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes. Russian Journal of Organic Chemistry, 56(10), 1758-1763. [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. [Link]
-
University of Calgary. (2010). Chem 263 Dec 2, 2010. [Link]
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- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. molscanner.com [molscanner.com]
- 5. ossila.com [ossila.com]
- 6. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate in Medicinal Chemistry
Introduction: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate emerges as a compound of significant interest, not from a history of extensive application, but from the inherent potential held within its constituent moieties: a 3-aminopyridine core and a dimethyl malonate substituent. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structure suggests a versatile platform for library synthesis and targeted drug discovery.
The aminopyridine ring is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets through hydrogen bonding and aromatic interactions.[1][2][3] Derivatives of aminopyridine are found in drugs targeting neurological disorders, various cancers, and infectious diseases.[4][5][6] The 3-amino substitution pattern, in particular, offers a key vector for further chemical modification, while the pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for orienting the molecule within a target's binding site.
This guide provides a prospective analysis of this compound, outlining its potential applications, synthetic protocols, and a strategic workflow for its investigation as a novel scaffold in drug discovery programs.
Physicochemical Properties & Structural Features
A foundational analysis of the molecule's properties provides insight into its potential behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[7] |
| Molecular Weight | 224.21 g/mol | PubChem[7] |
| IUPAC Name | dimethyl 2-(3-amino-2-pyridinyl)propanedioate | PubChem[7] |
| CAS Number | 1373232-56-4 | PubChem[7] |
The molecule's modest molecular weight is advantageous, aligning with the principles of lead-like design and providing ample opportunity for subsequent derivatization without significant "molecular weight creep." The two ester functionalities of the dimethyl malonate group offer a unique combination of features: they can act as hydrogen bond acceptors, influence solubility, and serve as reactive handles for chemical modification or prodrug strategies.
Diagram: Logical Workflow for Scaffold Evaluation
The following workflow outlines a rational, step-by-step process for evaluating the potential of this compound as a novel medicinal chemistry scaffold.
Caption: Strategic workflow for evaluating a novel chemical scaffold.
Application Note 1: A Versatile Scaffold for Kinase Inhibitor Discovery
Rationale: The 2-aminopyridine moiety is a classic "hinge-binder" in many FDA-approved kinase inhibitors. The pyridine nitrogen and the exocyclic amino group form critical hydrogen bonds with the kinase hinge region. The malonate group at the 2-position provides a three-dimensional vector for exploring the solvent-exposed region or other pockets of the ATP-binding site, which can be exploited to enhance potency and selectivity.
Hypothetical Target Classes:
-
Tyrosine Kinases (e.g., EGFR, VEGFR, FLT3)
-
Serine/Threonine Kinases (e.g., CDK, Aurora Kinase)[6]
Proposed Mechanism of Action: The core scaffold is hypothesized to bind to the ATP-binding site of protein kinases. The 3-amino group can be functionalized to extend into selectivity pockets, while the malonate esters can be modified to improve physicochemical properties or gain additional interactions.
Diagram: Hypothetical Kinase Hinge Interaction
Caption: Hypothetical binding mode at the kinase hinge region.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-3-aminopyridine or 2-Bromo-3-aminopyridine
-
Dimethyl malonate[10]
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP) (for cross-coupling)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure (Nucleophilic Aromatic Substitution Approach):
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dimethyl malonate (1.2 equivalents) to anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the malonate enolate.
-
Substitution Reaction: Add 2-Chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture. Note: The nitro group is a strong electron-withdrawing group that activates the ring for SₙAr. The amino group is a poor choice for this direct reaction as it is not activating enough.
-
Heating: Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction of Nitro Group: Dissolve the crude intermediate (dimethyl 2-(3-nitropyridin-2-yl)propanedioate) in ethanol or methanol. Add a catalyst such as 10% Palladium on carbon. Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical Application)
Objective: To determine the inhibitory activity of this compound against a representative tyrosine kinase (e.g., c-Src). This protocol is a standard template that can be adapted for other kinases.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated peptide substrate. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide. When an allophycocyanin-labeled streptavidin (SA-APC) is added, it binds to the biotin, bringing the europium donor and APC acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human c-Src kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
Anti-phosphotyrosine antibody labeled with Europium (Eu-Ab)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (Test Compound), dissolved in DMSO
-
Staurosporine (Positive Control Inhibitor), dissolved in DMSO
-
384-well low-volume assay plates (black)
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Staurosporine is used as a positive control.
-
Assay Plate Preparation:
-
Add 25 nL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/peptide substrate mix (prepared in assay buffer to achieve a final concentration of 1 nM c-Src and 200 nM peptide).
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of ATP solution (prepared in assay buffer to achieve a final concentration equal to the Kₘ for the kinase, e.g., 10 µM).
-
Mix and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of stop/detection mix (containing Eu-Ab and SA-APC in detection buffer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Normalize the data using the high (DMSO only) and low (no enzyme or potent inhibitor) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome: This assay will quantify the potency of this compound as an inhibitor of the target kinase. A low IC₅₀ value suggests a promising starting point for a kinase inhibitor program.
Conclusion and Future Directions
This compound represents a synthetically accessible and strategically designed scaffold. Its true potential in medicinal chemistry is yet to be unlocked. The protocols and strategies outlined in this guide provide a comprehensive framework for its synthesis, initial biological evaluation, and subsequent development. By leveraging the well-documented importance of the aminopyridine core and the versatile nature of the malonate substituent, researchers can efficiently explore the chemical space around this scaffold to develop novel therapeutics for a range of diseases. Future work should focus on parallel synthesis to create a library of analogs by modifying both the 3-amino group and the ester functionalities to build a robust structure-activity relationship profile.
References
- Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery.
- Gueddouri, S., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
- Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 75537187, 1,3-Dimethyl 2-(3-aminopyridin-2-yl)
- Wang, S., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
- ChemSrc. (2023). 1,3-Dimethyl 2-[4-(methoxycarbonyl)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3084143, Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1).
- Bajorath, J., et al. (2017). Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds. Future Science.
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Application Notes and Protocols for Heterocyclic Compound Synthesis using 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The inherent chemical diversity and biological significance of these scaffolds drive the continuous search for versatile building blocks and efficient synthetic methodologies. This document provides a detailed guide to the application of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate , a highly functionalized pyridine derivative, as a precursor for the synthesis of fused heterocyclic systems, particularly the medicinally relevant 1,8-naphthyridine core.
The strategic placement of an amino group and a dimethyl propanedioate (malonate) moiety in an ortho arrangement on the pyridine ring makes this compound an excellent substrate for intramolecular cyclization reactions. The protocols outlined herein are designed to be robust and reproducible, providing a clear pathway to valuable heterocyclic structures.
Principle of Synthesis: Intramolecular Cyclization
The core synthetic strategy leveraging this compound is a thermally induced intramolecular cyclization. This reaction proceeds via a nucleophilic attack of the amino group onto one of the electrophilic carbonyl carbons of the malonate ester. Subsequent elimination of methanol drives the formation of a stable, fused six-membered ring, yielding a 4-hydroxy-1,8-naphthyridine derivative. This type of reaction is an analogue of the well-established Gould-Jacobs reaction, which is a cornerstone in the synthesis of quinoline and related heterocyclic systems.[1][2] The high temperatures employed facilitate both the initial cyclization and the subsequent tautomerization to the more stable 4-oxo form.
Experimental Protocols
Protocol 1: Thermal Intramolecular Cyclization to Synthesize Methyl 4-hydroxy-1,8-naphthyridine-3-carboxylate
This protocol details the synthesis of a key 1,8-naphthyridin-4-one intermediate, which can be further functionalized.
Materials:
-
This compound
-
Diphenyl ether (or Dowtherm A)
-
Hexanes
-
Ethanol
-
Round-bottom flask (50 mL) equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle with a temperature controller
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, add this compound (e.g., 2.24 g, 10 mmol).
-
Solvent Addition: Add high-boiling solvent, such as diphenyl ether (20 mL), to the flask. The use of a high-boiling, inert solvent is crucial for achieving the necessary temperature for efficient cyclization.[3]
-
Heating and Cyclization: Place the flask in a heating mantle and heat the mixture to 240-250 °C with stirring. Maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. As the mixture cools, the product will precipitate out of the solvent.
-
Isolation of the Product: Add hexanes (30 mL) to the cooled mixture to further precipitate the product and to dilute the high-boiling solvent, facilitating filtration.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a generous amount of hexanes to remove residual diphenyl ether, followed by a small amount of cold ethanol.
-
Drying: Dry the collected solid under vacuum to obtain the crude product, methyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water to yield a highly pure product.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 4-hydroxy-1,8-naphthyridine-3-carboxylate |
| Reaction Type | Thermal Intramolecular Cyclization |
| Solvent | Diphenyl ether |
| Temperature | 240-250 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 75-85% |
| Appearance of Product | Off-white to pale yellow solid |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of methyl 4-hydroxy-1,8-naphthyridine-3-carboxylate from this compound.
Caption: Proposed mechanism for the intramolecular cyclization.
Trustworthiness and Self-Validation
The described protocol is grounded in well-established principles of heterocyclic synthesis. The thermal cyclization of ortho-aminoaryl esters is a reliable and widely documented method. [4]To ensure the validity of the experimental outcome, the following characterization techniques are recommended for the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the 1,8-naphthyridine ring system.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl of the ester and the amide in the naphthyridinone ring.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
By employing these standard analytical techniques, researchers can confidently validate the identity and purity of the synthesized methyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.
References
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
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University of Liverpool. Quinolones also come from anilines by cyclization to an ortho position. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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DergiPark. A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. [Link]
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National Institutes of Health. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
-
ResearchGate. (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. [Link]
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Royal Society of Chemistry. Quinolones for applications in medicinal chemistry: synthesis and structure. [Link]
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National Institutes of Health. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
PubMed. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. [Link]
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Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
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ResearchGate. A Convenient One-Pot Synthesis of 2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile Derivatives | Request PDF. [Link]
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ResearchGate. (PDF) A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. [Link]
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PubMed. Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. [Link]
-
PubMed. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link]
-
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Application Note & Protocols: Strategic Derivatization of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate via Electrophilic Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the reactivity of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate, a versatile heterocyclic building block. The structural combination of a 3-aminopyridine core and a sterically demanding malonate ester at the C2 position presents a unique chemical landscape for synthetic transformations.[1] We will explore its reactivity towards various classes of electrophiles, focusing on the strategic manipulation of its nucleophilic centers—the exocyclic amino group and the pyridine ring nitrogen. This guide offers field-proven insights into controlling reaction selectivity, detailed experimental protocols for key transformations like N-alkylation, N-acylation, and intramolecular cyclization, and the mechanistic rationale behind these protocols. The ultimate goal is to equip researchers with the knowledge to effectively utilize this scaffold in the synthesis of complex molecules and novel fused heterocyclic systems, which are prevalent in medicinal chemistry.[2][3]
Molecular Profile and Reactivity Analysis
This compound possesses multiple sites susceptible to electrophilic attack. Understanding the electronic and steric factors governing these sites is paramount for predicting and controlling reaction outcomes.
Nucleophilic Centers:
-
Exocyclic Amino Group (C3-NH₂): This is typically the most nucleophilic site. However, its reactivity is tempered by the electron-withdrawing effect of the pyridine ring, which reduces its basicity and nucleophilicity compared to a typical aniline.[4][5]
-
Pyridine Ring Nitrogen (N1): This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it a nucleophilic center. It readily reacts with strong electrophiles, particularly alkylating agents, to form pyridinium salts.[6]
-
Pyridine Ring (Aromatic System): The pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen. This inherent property makes it significantly less reactive towards electrophilic aromatic substitution than benzene. Reactions that do occur typically require harsh conditions and favor substitution at the C3 position (or C5) relative to the nitrogen.[7][8][9] In this specific molecule, the existing substituents heavily influence any potential ring substitution, a pathway that is generally disfavored.
Steric and Electronic Influences: The dimethyl propanedioate (malonate) group at the C2 position exerts a significant influence. Its bulkiness sterically hinders electrophilic attack at both the adjacent pyridine nitrogen (N1) and the C3-amino group. Electronically, the two ester carbonyls are electron-withdrawing, further deactivating the pyridine ring towards electrophilic substitution.
Caption: Key reactivity sites of the title compound.
Reaction with Alkylating Agents: Selective N-Alkylation
Alkylation can occur at either the exocyclic amino group or the pyridine nitrogen. Achieving selectivity is a common challenge in aminopyridine chemistry.[6] Direct alkylation with alkyl halides often leads to a mixture of products, including the N1-alkylated pyridinium salt, which is frequently the major product due to the higher intrinsic nucleophilicity of the ring nitrogen in some contexts.[6] However, selective mono-alkylation of the exocyclic amine can be achieved.
Expertise & Experience: To favor alkylation at the exocyclic amine, a two-step, one-pot approach is often superior. First, the amine is deprotonated with a strong, non-nucleophilic base (e.g., NaH) to form a more potent amide anion. This anion is a significantly stronger nucleophile than the neutral pyridine nitrogen, thus directing the subsequent alkylation to the desired position. This strategy circumvents the competitive N1-alkylation and prevents overalkylation, which is a common issue due to the increased nucleophilicity of the newly formed secondary amine.[10][11][12]
Protocol 1: Selective Mono-N-Alkylation of the Exocyclic Amino Group
This protocol describes the selective synthesis of 1,3-Dimethyl 2-(3-(benzylamino)pyridin-2-yl)propanedioate.
Methodology:
-
Reagents: this compound, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Benzyl Bromide, Saturated Ammonium Chloride (aq.), Ethyl Acetate, Brine.
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the resulting suspension back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via a syringe or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Electrophile (R-X) | Base | Expected Product | Typical Yield Range |
| Methyl Iodide | NaH | N-Methyl derivative | 65-80% |
| Benzyl Bromide | NaH | N-Benzyl derivative | 70-85% |
| Ethyl Bromoacetate | Cs₂CO₃ | N-Carboethoxymethyl derivative | 60-75% |
Reaction with Acylating Agents: N-Acylation
N-acylation is generally more selective than N-alkylation. The exocyclic amino group is significantly more reactive towards acylating agents (e.g., acid chlorides, anhydrides) than the pyridine nitrogen. The initial product of N1-acylation, an acylpyridinium salt, is a potent acylating agent itself and would rapidly transfer the acyl group to the more nucleophilic amino group.
Protocol 2: N-Acylation with Acetyl Chloride
This protocol details the synthesis of 1,3-Dimethyl 2-(3-acetamidopyridin-2-yl)propanedioate.
Methodology:
-
Reagents: this compound, Dichloromethane (DCM), Triethylamine (TEA), Acetyl Chloride, 1M HCl (aq.), Saturated Sodium Bicarbonate (aq.), Brine.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise. A precipitate of triethylamine hydrochloride may form.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize or purify by column chromatography if necessary.
Caption: Workflow for the N-acylation reaction.
Intramolecular Cyclization: Synthesis of Fused Heterocycles
The juxtaposition of the C3-amino group and the C2-malonate ester provides an ideal framework for intramolecular cyclization reactions to form fused pyridopyrimidine systems.[13] These scaffolds are of significant interest in medicinal chemistry.[14][15][16] By reacting the aminopyridine with a one-carbon electrophile, such as triethyl orthoformate or DMF-DMA, a six-membered pyrimidinone ring can be constructed.
Expertise & Experience: The choice of the C1-electrophile and reaction conditions determines the final structure. Triethyl orthoformate typically requires acid catalysis and heat to form an intermediate ethoxymethyleneamino species, which then cyclizes. DMF-DMA is often more reactive and proceeds under milder conditions to form a dimethylaminomethyleneamino intermediate that cyclizes with the elimination of dimethylamine.
Protocol 3: Synthesis of Methyl 4-methoxycarbonyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
This protocol is a representative procedure for cyclization using triethyl orthoformate.
Methodology:
-
Reagents: this compound, Triethyl Orthoformate, Acetic Anhydride (as solvent and catalyst).
-
Equipment: Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of triethyl orthoformate (5.0 eq) and acetic anhydride (10.0 eq).
-
Heating: Heat the mixture to reflux (approx. 120-140 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS for the formation of the cyclized product.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Purification: Remove the volatile components under reduced pressure. Triturate the resulting solid residue with cold ethanol or diethyl ether, and collect the product by filtration. Wash the solid with cold solvent and dry under vacuum.
Caption: Proposed pathway for pyridopyrimidinone synthesis.
References
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Comins, D. L.; Joseph, S. P. Regiospecific Electrophilic Substitution of Aminopyridines: ortho Lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Li, X., et al. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. [Link]
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Chen, Q., et al. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]
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Serrano, E., et al. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Pharma sourcing. [Link]
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Adams, R.; Pachter, I. J. The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society. [Link]
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Fadda, A. A., et al. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]
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Ibrahim, H. S., et al. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry. [Link]
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Goud, V. S., et al. Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]
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El-Shahat, M., et al. A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. [Link]
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Kas'yan, L. I., et al. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. [Link]
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ResearchGate. Scope of monoalkylation of 3. ResearchGate. [Link]
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Khanna, I. K., et al. Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry. [Link]
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ResearchGate. Synthesis of 3-Aminopyridine. ResearchGate. [Link]
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Powers, D. C., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
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Quora. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]
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Feroci, M., et al. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
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Stec, D., et al. Aminopyridines as acylation catalysts for tertiary alcohols. Bar-Ilan University Research Authority. [Link]
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Ahmed, N., et al. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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ResearchGate. (a) Amine alkylation and reductive amination are classical synthetic... ResearchGate. [Link]
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Quora. Why does pyridine undergo electrophilic substitution at the C3 position? Quora. [Link]
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Application Note: Strategic Derivatization of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate for Medicinal Chemistry and Drug Discovery
Abstract
This guide provides a comprehensive overview of the chemical reactivity and strategic derivatization of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate. This molecule serves as a versatile scaffold, integrating a nucleophilic 3-aminopyridine core with a reactive malonic ester moiety. This unique ortho-substitution pattern opens avenues for a wide range of chemical transformations, including functionalization of the amino group and intramolecular cyclizations to form novel fused heterocyclic systems. The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, offering robust methodologies for creating diverse compound libraries for screening and lead optimization. We will explore key derivatization pathways, including N-acylation, N-alkylation, and intramolecular cyclocondensation, providing detailed, field-tested protocols and the underlying chemical principles for each transformation.
Introduction: The Strategic Value of the Aminopyridine Malonate Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in numerous therapeutic agents due to its ability to improve water solubility and act as a hydrogen bond acceptor.[1] Aminopyridine derivatives, in particular, are of significant interest for their broad pharmacological applications and serve as crucial intermediates in the synthesis of pharmaceuticals.[2] The title compound, this compound (CAS 1373232-56-4)[3][4], presents a particularly valuable starting material. It features two primary reactive centers poised for derivatization:
-
The 3-Amino Group: A primary aromatic amine that acts as a potent nucleophile, ideal for forming amides, sulfonamides, ureas, and secondary or tertiary amines.
-
The 2-Malonate Group: The acidic α-proton and the two ester functionalities can participate in a variety of reactions, most notably intramolecular cyclizations with the adjacent amino group.
The strategic proximity of these two functional groups allows for the construction of complex, rigid heterocyclic systems through cyclocondensation reactions, a highly sought-after strategy in modern drug design. This document provides validated protocols to exploit this reactivity.
Analysis of the Core Scaffold and Key Reactive Sites
Understanding the electronic and steric properties of the starting material is critical for predicting reactivity and designing successful synthetic strategies. The diagram below highlights the key reactive centers of the molecule.
Caption: Key reactive sites on this compound.
-
Nucleophilic Nitrogen: The primary amine at C3 is the most reactive site for electrophilic attack. Its nucleophilicity allows for straightforward acylation, sulfonylation, alkylation, and arylation.
-
Acidic α-Proton: The proton on the carbon between the two ester carbonyls is acidic (pKa ≈ 13 in DMSO for dimethyl malonate) and can be removed by a suitable base.[5] While this site can be alkylated, its primary utility in this scaffold is as a nucleophile in intramolecular cyclization reactions.
-
Ester Carbonyls: These groups are electrophilic and can react with the C3-amino group under thermal or catalytic conditions to form fused ring systems.
Derivatization Strategy I: Functionalization of the 3-Amino Group
Modification of the 3-amino group is a primary strategy for modulating the physicochemical properties of the scaffold, such as lipophilicity, solubility, and hydrogen bonding potential.
N-Acylation and N-Sulfonylation
The formation of amide and sulfonamide bonds is a fundamental transformation in medicinal chemistry. Amides introduce a stable, planar group capable of hydrogen bonding, while sulfonamides can act as bioisosteres for other functional groups.
Causality Behind the Protocol: The reaction proceeds via nucleophilic acyl substitution. A non-nucleophilic base (e.g., pyridine, triethylamine) is essential to scavenge the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the 3-amino group, which would deactivate it as a nucleophile and halt the reaction. Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen as solvents for their inertness and ability to dissolve a wide range of organic reagents.
Protocol 3.1: General Procedure for N-Acylation
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and stir for 5 minutes at room temperature.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride or anhydride (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired N-acylated derivative.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Inert, good solubility for reactants. |
| Base | Triethylamine, Pyridine | Scavenges acidic byproducts.[6] |
| Temperature | 0 °C to Room Temp. | Controls reaction rate, minimizes side reactions. |
| Stoichiometry | Amine:Electrophile:Base (1:1.1:1.5) | Slight excess of electrophile and base ensures full conversion. |
| Typical Yields | 75-95% | Dependent on the specific acylating agent. |
N-Alkylation via Reductive Amination
Reductive amination provides a controlled method for synthesizing N-monoalkylated aminopyridines, avoiding the over-alkylation often seen with alkyl halides.[7]
Causality Behind the Protocol: The reaction first involves the formation of a Schiff base (imine) intermediate between the amine and an aldehyde or ketone. This imine is then selectively reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is preferred as it is mild, tolerant of slightly acidic conditions needed for imine formation, and does not reduce the aldehyde starting material.
Protocol 3.2: N-Alkylation using STAB
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.2 eq.).
-
Imine Formation: Add acetic acid (0.1 eq.) to catalyze imine formation and stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the N-alkylated product.
Derivatization Strategy II: Intramolecular Cyclization
The true synthetic power of this scaffold lies in its potential for intramolecular cyclization to build fused heterocyclic systems. The ortho arrangement of the amine and malonate groups is ideal for forming a six-membered ring.
Caption: Overview of derivatization strategies for the core scaffold.
Synthesis of Fused Pyridopyrimidinones
The reaction of 2-aminopyridines with malonic esters or their derivatives is a classic method for constructing pyridopyrimidine ring systems.[8][9] These scaffolds are prevalent in biologically active molecules.
Causality Behind the Protocol: This reaction is a cyclocondensation. Under high temperature, formamide serves as a source of a single carbon atom that bridges the amino nitrogen and the nucleophilic carbon of the malonate. The reaction proceeds through an initial N-formylation, followed by intramolecular cyclization via nucleophilic attack of the malonate enolate onto the formyl carbon, and subsequent dehydration and tautomerization to yield the aromatic pyridopyrimidinone core. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful dehydrating agent that can promote the cyclization under milder conditions.
Protocol 4.1: Cyclocondensation with Formamide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine this compound (1.0 eq.) and formamide (10-20 eq.).
-
Reaction: Heat the mixture to 150-180 °C and maintain this temperature for 4-8 hours. Warning: Conduct this reaction in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will often cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The crude product can be further purified by recrystallization (e.g., from ethanol or isopropanol) or flash chromatography.
| Parameter | Value/Condition | Rationale |
| Reagent | Formamide | Acts as both solvent and C1 source for cyclization. |
| Temperature | 150-180 °C | High thermal energy required to drive the condensation and dehydration steps. |
| Workup | Precipitation in ice-water | Product is typically less polar and less water-soluble than starting materials. |
| Expected Product | Substituted Pyrido[2,3-d]pyrimidin-4-one | A valuable heterocyclic core. |
| Typical Yields | 40-70% | Can be variable depending on substrate and scale. |
Characterization of Derivatives
Confirmation of all newly synthesized structures is mandatory. A combination of the following analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure, including the disappearance of the NH₂ protons and the appearance of new signals corresponding to the added functional group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of a new amide C=O stretch or the disappearance of the N-H stretches of the primary amine.
Conclusion
This compound is a highly versatile and synthetically tractable scaffold. The protocols outlined in this application note provide reliable and robust methods for its derivatization. By leveraging the nucleophilicity of the 3-amino group for acylation and alkylation, or by exploiting the unique ortho-relationship of the amine and malonate groups for intramolecular cyclization, researchers can rapidly generate libraries of novel and structurally diverse compounds. These derivatives are promising candidates for screening in various drug discovery programs, building upon the established importance of the aminopyridine motif in medicinal chemistry.
References
- Agarwal, M., Verma, K., Pathak, G., & Kumar, M. (2021). Scope of the reaction with various substituted 2‐aminopyridines. Progress in Heterocyclic Chemistry.
-
Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry. URL: [Link]
-
Humbert, M., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry. URL: [Link]
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Girard, M., et al. (2004). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
- Google Patents. (2009). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
ResearchGate. (n.d.). Transformation reactions of 2‐aminopyridine 3. ResearchGate. URL: [Link]
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Salakhov, M. S., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry. URL: [Link]
-
Lappin, G. R. (1949). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry. URL: [Link]
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ResearchGate. (2005). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. URL: [Link]
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PubChem. (n.d.). This compound. PubChem. URL: [Link]
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Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. URL: [Link]
-
Roy, K., & De, A. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. URL: [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. URL: [Link]
-
BioOrganics. (n.d.). This compound. BioOrganics. URL: [Link]
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Tullock, C. W., & Salles, S. D. (1952). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society. URL: [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. Wikipedia. URL: [Link]
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Application Notes & Protocols: The Strategic Use of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate in the Synthesis of Novel Heterocyclic Ligands
Introduction: The Value Proposition of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the design of novel ligands is paramount. The aminopyridine scaffold is a privileged structure, frequently appearing in kinase inhibitors and other biologically active molecules due to its ability to form critical hydrogen bond interactions within protein active sites.[1][2] The strategic introduction of a malonate moiety onto this scaffold, as seen in 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate , creates a highly versatile and powerful building block. This precursor uniquely combines a nucleophilic amino group and a malonate ester capable of participating in a wide array of cyclization and functionalization reactions.[3]
This guide provides an in-depth exploration of this reagent, presenting not only the protocols for its synthesis and subsequent use but also the underlying chemical principles that make it a valuable asset for researchers in drug discovery and ligand design. We will detail a robust method for its preparation and demonstrate its utility in constructing complex heterocyclic systems, which are of significant interest for developing new therapeutics and functional materials.[4][5]
Physicochemical Properties of the Core Reagent
A thorough understanding of the starting material is critical for successful synthesis. Key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | dimethyl 2-(3-amino-2-pyridinyl)propanedioate | PubChem[6] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[6] |
| Molecular Weight | 224.21 g/mol | PubChem[6] |
| CAS Number | 1373232-56-4 | PubChem[6] |
| Canonical SMILES | COC(=O)C(C1=C(C=CC=N1)N)C(=O)OC | PubChem[6] |
Application Note I: Synthesis of the Precursor Molecule
Synthetic Principle: Palladium-Catalyzed C-C Cross-Coupling
The synthesis of the title compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction. This approach is superior for its high efficiency and functional group tolerance, which are often challenging in pyridine chemistry. The chosen strategy involves the coupling of a readily available heteroaryl halide, 3-amino-2-chloropyridine , with dimethyl malonate .
The causality behind this choice rests on the power of modern organometallic catalysis to form C-C bonds that are otherwise difficult to construct. The palladium catalyst, in conjunction with a specialized bulky phosphine ligand (e.g., Xantphos, RuPhos), forms an active catalytic species that can undergo oxidative addition into the C-Cl bond of the pyridine ring.[4] A strong, non-nucleophilic base is required to deprotonate the dimethyl malonate, generating a soft nucleophile that then participates in transmetalation and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the target precursor.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-2-chloropyridine (1.0 equiv)
-
Dimethyl malonate (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2.5 mol%), Xantphos (5.0 mol%), and sodium tert-butoxide (2.2 equiv).
-
Reagent Addition: Add 3-amino-2-chloropyridine (1.0 equiv) to the flask.
-
Solvent and Nucleophile: Add anhydrous, degassed toluene, followed by the addition of dimethyl malonate (1.5 equiv) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. The causality for this temperature is to ensure sufficient energy for the oxidative addition and reductive elimination steps, which can be sluggish with less reactive chloropyridines.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quenching and Workup: Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure This compound .
Application Note II: Synthesis of Novel Pyridopyrimidine Ligands
Synthetic Principle: Intramolecular Cyclocondensation
The true utility of the precursor is realized in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The ortho-relationship of the amino group and the malonate moiety provides an ideal setup for reaction with 1,3-dielectrophiles or their equivalents. A classic and highly effective transformation is the reaction with guanidine to form a substituted pyrido[1,2-a]pyrimidine-2,4-dione scaffold.[3]
The mechanism involves the initial attack of a nucleophilic nitrogen from guanidine on one of the ester carbonyls, followed by an intramolecular cyclization where the 3-amino group of the pyridine ring attacks the newly formed amide-like carbon derived from guanidine. Subsequent elimination of methanol and ammonia drives the reaction towards the stable, aromatic fused heterocyclic product. This class of reaction is a cornerstone of heterocyclic synthesis.[3][7]
Proposed Mechanistic Pathway
Caption: Proposed mechanism for ligand synthesis via cyclocondensation.
Detailed Experimental Protocol: Synthesis of a 2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one Derivative
Materials:
-
This compound (1.0 equiv)
-
Guanidine hydrochloride (1.2 equiv)
-
Sodium ethoxide (NaOEt) (2.5 equiv)
-
Anhydrous ethanol
-
Standard reflux apparatus
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium ethoxide (2.5 equiv) in anhydrous ethanol. To this, add guanidine hydrochloride (1.2 equiv) to generate free guanidine base in situ. Stir for 30 minutes.
-
Reagent Addition: Add a solution of This compound (1.0 equiv) in a minimum amount of anhydrous ethanol to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent cyclization and elimination steps.[3]
-
Monitoring: Monitor the reaction for the formation of a precipitate and the consumption of the starting material via TLC (typically 4-8 hours).
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and soluble byproducts.
-
Drying: Dry the resulting solid under vacuum to yield the target pyridopyrimidine ligand scaffold. Further purification, if necessary, can be achieved by recrystallization.
Conclusion and Future Directions
The strategic use of This compound offers a reliable and versatile route to novel heterocyclic ligands. The protocols detailed herein provide a validated pathway, grounded in established chemical principles, for both the synthesis of this key precursor and its subsequent transformation into complex molecular architectures. The resulting pyridopyrimidine scaffolds are primed for further functionalization and can serve as valuable starting points for screening campaigns in drug discovery, particularly in the development of kinase inhibitors[1] and novel metal-coordinating agents.[5][8]
References
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BenchChem. An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. 4
-
Al-Sanea, M. M., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. 9
-
Gorske, B. C., & Douglas, C. J. (2018). N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. 10
-
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. 11
-
Al-Sanea, M. M., et al. (2023). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. 12
-
PubChem. This compound. National Center for Biotechnology Information. 6
-
Kalinina, I. V., et al. (2018). Design and synthesis of copper(ii) malonates with N,N′-containing linkers. CrystEngComm. 5
-
Li, F., et al. (2023). Synthesis of diverse unsymmetric 1,4-adducts via a three-component coupling reaction of malonate derivatives,fullerene and electrophiles/nucleophiles. Organic Chemistry Frontiers. 13
-
Mahadevan, C. K., et al. (2011). Synthesis and Crystal Structures of Two Metal Complexes Incorporating Malonate and Organodiamine Ligands. ResearchGate. 8
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. 1
-
Aly, M. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. 2
-
Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium. ResearchGate. 7
-
Kappe, C. O., & Lohn, S. (1995). Malonates in Cyclocondensation Reactions. Molecules. 3
-
Google Patents. (2013). WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides. 14
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Application Notes & Protocols: 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate as a Pivotal Intermediate for Advanced Pharmaceutical Synthesis
Introduction
In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount to the discovery and development of novel therapeutic agents. The pyrido[1,2-a]pyrimidine core, in particular, has emerged as a privileged structure, featuring in a range of biologically active molecules, including potent kinase inhibitors and RNA splicing modifiers.[1] This guide provides a comprehensive technical overview of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate , a versatile and strategically important intermediate for the synthesis of such high-value pharmaceutical compounds.
We will delve into the synthetic protocols for this key intermediate, elucidating the chemical principles that underpin the chosen methodologies. Furthermore, we will demonstrate its direct application in the synthesis of a crucial precursor to Risdiplam , a revolutionary small-molecule drug for the treatment of spinal muscular atrophy (SMA).[2][3] These detailed protocols and application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex active pharmaceutical ingredients (APIs).
PART 1: Synthesis of the Key Intermediate: this compound
The synthesis of the title intermediate can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry.[4][5] This strategy leverages the reactivity of 2-halopyridines towards nucleophiles. In this proposed synthesis, the sodium salt of dimethyl malonate acts as the nucleophile, displacing the chloride from 3-amino-2-chloropyridine.
1.1: Synthetic Workflow Overview
The overall synthetic pathway involves two key stages: the preparation of the starting material, 3-amino-2-chloropyridine, followed by the nucleophilic substitution with dimethyl malonate.
Caption: Synthetic workflow for this compound.
1.2: Experimental Protocol: Synthesis of 3-Amino-2-chloropyridine
This protocol is adapted from established methods for the chlorination of 3-aminopyridine.[6][7]
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-aminopyridine (1 equivalent) in concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until a negative peroxide test is obtained.
-
Carefully basify the reaction mixture with a cold aqueous solution of sodium hydroxide to a pH of 8-9, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-2-chloropyridine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
1.3: Experimental Protocol: Synthesis of this compound
This protocol is based on analogous nucleophilic aromatic substitution reactions involving malonic esters and halopyridines.[8]
Materials:
-
3-Amino-2-chloropyridine
-
Dimethyl malonate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Add dimethyl malonate (1.2 equivalents) dropwise to the suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 3-amino-2-chloropyridine (1 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target intermediate, This compound .
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Synthesis of 3-Amino-2-chloropyridine | Synthesis of Target Intermediate |
| Key Reagents | 3-Aminopyridine, HCl, H₂O₂ | 3-Amino-2-chloropyridine, Dimethyl malonate, NaH |
| Solvent | Water | THF |
| Temperature | 0-25 °C | 0 °C to Reflux |
| Reaction Time | 18-24 hours | 4-8 hours |
| Typical Yield | 60-75% | 50-70% |
| Purification | Column Chromatography/Recrystallization | Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |
PART 2: Application in API Synthesis - A Precursor to Risdiplam
The strategic placement of the amino and malonate functionalities in This compound makes it an ideal precursor for the construction of the pyrido[1,2-a]pyrimidine ring system through an intramolecular cyclization. This reaction is analogous to the Conrad-Limpach synthesis of quinolines.[9][10]
2.1: Therapeutic Significance of Risdiplam
Risdiplam (brand name Evrysdi) is an orally administered small molecule drug for the treatment of spinal muscular atrophy (SMA), a rare and often fatal genetic disease.[2][11] It functions as a survival of motor neuron 2 (SMN2) splicing modifier, effectively increasing the production of functional SMN protein, which is deficient in individuals with SMA.[3][12] The development of an oral therapy has been a significant advancement for SMA patients.[13]
2.2: Synthetic Pathway to a Risdiplam Precursor
The target intermediate undergoes an intramolecular cyclization upon heating, a common strategy for forming fused heterocyclic systems.[14]
Caption: Cyclization to form the core of a Risdiplam precursor.
2.3: Experimental Protocol: Intramolecular Cyclization
This protocol is based on the thermal cyclization conditions often employed in the Conrad-Limpach reaction and related syntheses of pyrido[1,2-a]pyrimidines.[14][15]
Materials:
-
This compound
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, add This compound (1 equivalent) to a high-boiling point solvent such as Dowtherm A.
-
Heat the reaction mixture to 240-250 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by the evolution of methanol.
-
After the reaction is complete (as indicated by the cessation of methanol evolution or by TLC/LC-MS analysis of aliquots), cool the mixture to below 100 °C.
-
Add hexanes to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.
-
Dry the product under vacuum to yield the cyclized pyrido[1,2-a]pyrimidine precursor. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Table 2: Characterization of the Risdiplam Precursor
| Analysis | Expected Results |
| Appearance | Crystalline solid |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridopyrimidine core. |
| ¹³C NMR | Resonances for the carbonyl carbons and aromatic carbons. |
| Mass Spec. | Molecular ion peak corresponding to the cyclized product. |
| Melting Point | High melting point, characteristic of fused aromatic systems. |
References
-
U.S. National Library of Medicine. (2025, June 15). Risdiplam: MedlinePlus Drug Information. [Link][2]
-
Clinical Application of Risdiplam in 5q Spinal Muscular Atrophy: A Narrative Review. Chinese Medical Journal, 136(8), 893-900. [Link][13]
-
Clinical Application of Risdiplam in 5q Spinal Muscular Atrophy: A Narrative Review. (2025, April 25). PubMed. [Link][3]
-
A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link][14]
-
Decoding Risdiplam: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. (2023, September 30). Patsnap Synapse. [Link][12]
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Risdiplam: What it is, How it works, and Many Other FAQs. (2025, July 28). Spinal Muscular Atrophy UK. [Link][11]
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Blank, A. (1974). Preparation of 2-chloro-3-aminopyridine. U.S. Patent No. 3,838,136. [6]
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Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. (n.d.). Google Patents. [7]
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Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents. [16]
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Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link][8]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link][17]
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Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents. [18]
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Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link][19]
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nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link][4]
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37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. [Link][5]
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Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. (2025, July 5). YouTube. [Link][20]
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Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link][21]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link][15]
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Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed. [Link][1]
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Application Notes and Protocols for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate in Perovskite Solar Cell Technology
Introduction: Addressing Key Challenges in Perovskite Photovoltaics
The rapid rise in power conversion efficiencies of metal halide perovskite solar cells (PSCs) has positioned them as a leading next-generation photovoltaic technology. However, the commercialization of PSCs is currently impeded by challenges related to their operational stability and performance losses stemming from defects within the perovskite crystalline structure. These defects, often located at the grain boundaries and surfaces of the perovskite film, act as centers for non-radiative recombination of charge carriers, which in turn reduces the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the device.
Additive engineering and surface passivation have emerged as highly effective strategies to mitigate these issues. By incorporating specific molecules into the perovskite precursor solution or as an interfacial layer, it is possible to passivate these electronic trap states. This guide introduces 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate (DAPP) as a novel, bifunctional passivating agent designed to enhance the efficiency and stability of perovskite solar cells.
The unique molecular architecture of DAPP, featuring a 3-aminopyridin-2-yl moiety, offers a compelling approach to defect passivation. The nitrogen atoms of the pyridine ring and the amino group possess lone pairs of electrons that can effectively coordinate with undercoordinated Pb²⁺ ions, which are a primary source of performance-limiting defects in lead-halide perovskites.[1][2][3] This Lewis base-Lewis acid interaction neutralizes these trap states, thereby suppressing non-radiative recombination.[4] Furthermore, the malonate group provides additional functionality, influencing the rheology of the precursor ink and potentially interacting with other components of the perovskite film.
These application notes provide a comprehensive guide for researchers and materials scientists on the synthesis of DAPP and its application as a performance-enhancing additive in the fabrication of high-efficiency perovskite solar cells.
Section 1: Synthesis of this compound (DAPP)
The synthesis of DAPP can be approached through a nucleophilic aromatic substitution reaction, a common method for functionalizing pyridine rings. The following protocol outlines a plausible and reproducible synthetic route.
Materials and Reagents
-
2-Chloro-3-aminopyridine
-
Dimethyl malonate[5]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of DAPP.
Step-by-Step Synthesis Protocol
-
Enolate Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) suspended in anhydrous THF. b. Cool the suspension to 0 °C using an ice bath. c. Slowly add dimethyl malonate (1.0 equivalent) dropwise to the NaH suspension while stirring. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of dimethyl malonate will be observed.[6]
-
Nucleophilic Substitution: a. In a separate flask, dissolve 2-chloro-3-aminopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF. b. Add the solution of 2-chloro-3-aminopyridine to the flask containing the malonate enolate. c. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Section 2: Application in Perovskite Solar Cell Fabrication
DAPP is best utilized as an additive to the perovskite precursor solution. This method ensures its homogeneous incorporation into the perovskite film, allowing for effective passivation of both bulk and surface defects during crystallization.
Perovskite Precursor Preparation
A standard perovskite precursor solution (e.g., for MAPbI₃ or mixed-cation perovskites) is prepared first. The following is an example for a MAPbI₃-based device.
-
Prepare a stock solution of the perovskite precursor by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a 1:1 molar ratio in a co-solvent of DMF and DMSO (e.g., 4:1 v/v). A typical concentration is 1.2 M.
-
Prepare a stock solution of DAPP in the same co-solvent system (e.g., 10 mg/mL).
-
Create a series of perovskite precursor solutions with varying concentrations of the DAPP additive (e.g., 0.1, 0.2, 0.5, 1.0 mol% relative to PbI₂). This allows for the optimization of the additive concentration for best device performance.
Device Fabrication Protocol (n-i-p Planar Structure)
The following is a generalized protocol for fabricating a planar n-i-p perovskite solar cell.[7]
-
Substrate Preparation: a. Pattern FTO-coated glass substrates using zinc powder and HCl. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Treat the substrates with UV-Ozone for 15 minutes prior to deposition of the electron transport layer (ETL).
-
Electron Transport Layer (ETL) Deposition: a. Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate. For SnO₂, this can be achieved by spin-coating a commercial nanoparticle solution followed by annealing.
-
Perovskite Layer Deposition: a. Transfer the ETL-coated substrates into a nitrogen-filled glovebox. b. Spin-coat the DAPP-containing perovskite precursor solution onto the ETL. A typical two-step spin program is 1000 rpm for 10s followed by 5000 rpm for 30s. c. During the second step of spinning, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization. d. Anneal the films on a hotplate at 100 °C for 10-15 minutes.
-
Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically including additives like Li-TFSI and 4-tert-butylpyridine. b. Spin-coat the HTL solution onto the perovskite layer.
-
Electrode Deposition: a. Complete the device by thermally evaporating a metal back contact (e.g., gold or silver) through a shadow mask.
Section 3: Mechanism of Performance Enhancement
The primary role of DAPP is to passivate defects within the perovskite film. The 3-aminopyridin-2-yl group is the key functional moiety for this purpose.
Defect Passivation Mechanism
Perovskite films, particularly those processed from solution, contain a high density of defects such as halide vacancies (Vₓ⁺) and undercoordinated lead ions (Pb²⁺). These defects create mid-gap energy states that facilitate non-radiative recombination.
DAPP mitigates these defects through a dual-action mechanism:
-
Lewis Base Interaction: The nitrogen atoms in both the pyridine ring and the amino group have lone electron pairs, acting as Lewis bases. These lone pairs can donate electron density to the empty orbitals of undercoordinated Pb²⁺ ions (a Lewis acid), forming a coordinate bond that passivates the defect site.[2][4]
-
Hydrogen Bonding: The amino group (-NH₂) can form hydrogen bonds with halide ions in the perovskite lattice, which can help to stabilize the crystal structure and passivate halide vacancy-related defects.[8]
This dual passivation mechanism effectively reduces the density of trap states, leading to a decrease in non-radiative recombination and an increase in charge carrier lifetime.
Passivation Diagram
Caption: DAPP passivating defects on the perovskite surface.
Section 4: Expected Results and Characterization
The incorporation of an optimal concentration of DAPP is expected to yield significant improvements in both the quality of the perovskite film and the performance of the final solar cell device.
Material Characterization
-
X-Ray Diffraction (XRD): XRD patterns of the DAPP-modified perovskite films are expected to show enhanced crystallinity, indicated by sharper and more intense diffraction peaks corresponding to the perovskite phase.[9]
-
Scanning Electron Microscopy (SEM): SEM images should reveal perovskite films with larger, more uniform grain sizes and fewer pinholes, suggesting that DAPP influences the crystallization process.[10]
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): A significant increase in the steady-state PL intensity and a longer carrier lifetime from TRPL measurements are anticipated for the DAPP-passivated films.[11] This is a direct indication of reduced non-radiative recombination due to effective defect passivation.
Device Performance
The following table summarizes the expected impact on key photovoltaic parameters based on results from similar aminopyridine-based additives.[12][13]
| Parameter | Control Device (Typical) | DAPP-Modified Device (Expected) | Rationale for Improvement |
| Power Conversion Efficiency (PCE) | 18-20% | >21% | Overall improvement due to higher Voc and Jsc. |
| Open-Circuit Voltage (Voc) | 1.05 - 1.10 V | >1.15 V | Significant reduction in non-radiative recombination.[12] |
| Short-Circuit Current (Jsc) | 22 - 23 mA/cm² | >23.5 mA/cm² | Improved charge extraction and reduced carrier trapping.[12] |
| Fill Factor (FF) | 75 - 78% | >80% | Reduced series resistance and improved charge transport. |
| Hysteresis | Moderate to High | Reduced | Passivation of mobile ionic defects and trap states. |
| Stability | - | Enhanced | The hydrophobic nature of the organic additive can improve moisture resistance, and defect passivation reduces degradation pathways.[13] |
Characterization Workflow
Caption: Characterization workflow for DAPP-modified films and devices.
Conclusion
This compound (DAPP) is presented as a promising bifunctional additive for enhancing the performance and stability of perovskite solar cells. Its aminopyridine moiety is ideally suited for passivating key defects like undercoordinated Pb²⁺ and halide vacancies through a combination of Lewis base interactions and hydrogen bonding. The protocols outlined in this guide provide a framework for the synthesis of DAPP and its incorporation into state-of-the-art perovskite solar cell fabrication workflows. The expected improvements in material properties and device metrics, supported by evidence from analogous compounds in the literature, highlight the potential of DAPP to contribute to the advancement of perovskite photovoltaic technology.
References
- Chen, et al. (2022). Interfacial passivation with 2-aminopyridine for effective perovskite solar cells. Results in Physics, 38, 105634.
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- Galiano, F., et al. (2021). Defect passivation in perovskite solar cells using an amino-functionalized BODIPY fluorophore. Sustainable Energy & Fuels, 5(24), 6293-6301.
- Wang, P., et al. (2021). The effects of pyridine molecules structure on the defects passivation of perovskite solar cells.
- Xu, T., et al. (2022). Pyridine Derivatives’ Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells.
- Cao, D., et al. (2022). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. Journal of Materials Chemistry A, 10(45), 23974-23996.
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Xu, T., et al. (2022). Pyridine Derivatives’ Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells. ACS Publications. Available at: [Link]
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University of Nebraska-Lincoln (2021). Detailed protocol for fabrication of perovskite solar cells. YouTube. Available at: [Link]
-
Cao, D., et al. (2022). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. RSC Publishing. Available at: [Link]
- Wang, R., et al. (2022). Defects and Defect Passivation in Perovskite Solar Cells.
-
ResearchGate. (n.d.). Characterization of perovskite films passivated by different methods. Available at: [Link]
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Wang, P., et al. (2021). The effects of pyridine molecules structure on the defects passivation of perovskite solar cells. ResearchGate. Available at: [Link]
-
Wu, Y., et al. (2018). Pyridine solvent engineering for high quality anion-cation-mixed hybrid and high performance of perovskite solar cells. ResearchGate. Available at: [Link]
- Saliba, M., et al. (2016). Incorporation of rubidium cations into perovskite solar cells improves photovoltaic performance. Science, 354(6309), 206-209.
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ResearchGate. (n.d.). Structural characterization of the passivated perovskite films. Available at: [Link]
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Wang, L., et al. (2025). Synergistic Passivation via Amino Acid Derivative for Highly Efficient Quasi-2D Perovskite Green Light-Emitting Diode. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Chemical passivation on perovskite and optical characterization. Available at: [Link]
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Galiano, F., et al. (2021). Defect passivation in perovskite solar cells using an amino-functionalized BODIPY fluorophore. Semantic Scholar. Available at: [Link]
-
Nazeeruddin, M. K., & Grätzel, M. (2023). Additive engineering for highly efficient and stable perovskite solar cells. AIP Publishing. Available at: [Link]
- Calió, L., et al. (2020). Molecular materials as interfacial layers and additives in perovskite solar cells. Journal of Materials Chemistry A, 8(21), 10644-10673.
- Gu, H., et al. (2021). Defect Passivation Effect of Chemical Groups on Perovskite Solar Cells. ACS Applied Materials & Interfaces, 13(31), 37013–37022.
- Singh, T., et al. (2018). Additive Selection Strategy for High Performance Perovskite Photovoltaics. The Journal of Physical Chemistry C, 122(18), 9897–9905.
-
ResearchGate. (n.d.). Additive Engineering toward High‐Performance Tin Perovskite Solar Cells. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. YouTube. Available at: [Link]
- Marsden, J. A., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 148(12), 2135–2139.
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Topic: Validated Analytical Methods for the Quantification of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is a substituted aminopyridine derivative with potential applications as a key intermediate or building block in the synthesis of novel pharmaceutical compounds. The presence of the aminopyridine moiety, a common pharmacophore, suggests its importance in drug discovery and development. Accurate and reliable quantification of this compound is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring the progress of chemical reactions, performing stability studies, and conducting pharmacokinetic analyses.
This application note provides detailed, validated protocols for the quantification of this compound using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is presented as a reliable workhorse for routine quality control and assays of bulk material, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids.
The methodologies herein are developed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[1][2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development. The aminopyridine group serves as a chromophore for UV detection and contains a basic nitrogen atom, which is readily protonated for efficient reversed-phase chromatography and positive-mode electrospray ionization.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [4] |
| Molecular Weight | 224.21 g/mol | [4] |
| IUPAC Name | dimethyl 2-(3-amino-2-pyridinyl)propanedioate | [4] |
| CAS Number | 1373232-56-4 | [4] |
Method 1: Quantification by HPLC-UV
Principle and Rationale
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of the target analyte. A C18 stationary phase is used to retain the compound based on its hydrophobicity. The mobile phase consists of an acidified aqueous buffer and an organic modifier (methanol). The low pH ensures that the basic amino group on the pyridine ring is protonated, which enhances retention and improves peak shape. This approach is analogous to methods developed for other aminopyridine compounds.[5][6] Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to the analyte's chromophore.
Experimental Protocol: HPLC-UV
1.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: Methanol (HPLC Grade), Water (HPLC Grade), Phosphate buffer solution (pH 7.0).
-
Reference Standard: this compound, certified purity.
1.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of phosphate buffer solution (pH 7.0) and methanol in a 90:10 (v/v) ratio.[6] Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to achieve a final concentration within the calibration range.
1.2.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[6] |
| Run Time | 15 minutes |
1.2.4. System Suitability Testing (SST) Before initiating any analysis, the system's performance must be verified. This protocol is a self-validating step to ensure data integrity.
-
Inject the 25 µg/mL standard solution six consecutive times.
-
Calculate the performance parameters based on the resulting chromatograms.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
-
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method Validation Summary (ICH Q2(R2))
The following table summarizes the validation parameters and typical acceptance criteria for this assay. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
| Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Analyze 5-7 concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | 1 - 100 µg/mL | Method is accurate, precise, and linear over this range. |
| Accuracy (% Recovery) | Analyze samples spiked at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (%RSD) | Repeatability (n=6) and Intermediate (different day/analyst). | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. |
| LOD | Based on Signal-to-Noise ratio (3:1). | ~0.07 µg/mL[6] |
| LOQ | Based on Signal-to-Noise ratio (10:1). | ~0.2 µg/mL |
| Robustness | Vary parameters (flow rate ±10%, temp ±5°C, mobile phase ratio ±2%). | System suitability parameters remain within limits. |
Method 2: Quantification by LC-MS/MS
Principle and Rationale
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine) or the detection of trace-level impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8] The separation is performed using a reversed-phase column with a gradient elution to ensure sharp peaks and efficient separation from matrix components.
Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The basic nitrogen on the aminopyridine moiety is readily protonated to form the precursor ion [M+H]⁺. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific fragmentation transition from the precursor ion to a product ion. This virtually eliminates matrix interference.[9]
Experimental Protocol: LC-MS/MS
2.2.1. Instrumentation and Materials
-
LC-MS/MS System: A system with a binary HPLC pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
-
Column: Zorbax SB-Phenyl, 4.6 x 250 mm, 5 µm (or equivalent C18/Phenyl column).
-
Reagents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).
-
Reference Standard: this compound.
-
Internal Standard (IS): A structurally similar, stable-isotope labeled version of the analyte is ideal. If unavailable, a compound like 3,4-diaminopyridine can be used.[10]
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock and Calibration Standards: Prepare as in the HPLC-UV method, but use Mobile Phase A as the diluent. The concentration range should be lower (e.g., 0.1 - 100 ng/mL).
-
Sample Preparation (Plasma):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
2.2.3. LC-MS/MS Conditions | Parameter | LC Condition | MS Condition | | :--- | :--- | :--- | | Column | Zorbax SB-Phenyl, 4.6 x 250 mm, 5 µm | Ionization Mode | ESI Positive | | Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile | Capillary Voltage | 3.5 kV | | Gradient | 5% B to 95% B over 5 min, hold 2 min | Source Temp. | 150 °C | | Flow Rate | 0.5 mL/min | Desolvation Temp. | 400 °C | | Injection Volume | 5 µL | MRM Transitions | See table below |
2.2.4. MRM Transitions (Proposed) The following precursor -> product ion transitions are proposed based on the analyte's structure. These must be optimized experimentally by infusing a standard solution.
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
| Analyte (Quantifier) | m/z 225.1 | m/z 166.1 (Loss of -COOCH₃) | 15 |
| Analyte (Qualifier) | m/z 225.1 | m/z 134.1 (Loss of malonate ester) | 25 |
| Internal Standard | Dependent on IS used | Dependent on IS used | Optimize |
LC-MS/MS Workflow Diagram
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Welcome to the technical support guide for the synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate (CAS: 1373232-56-4)[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for yield improvement and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this compound?
The most common and direct approach involves the nucleophilic substitution of a suitable leaving group at the C2 position of a 3-aminopyridine ring with the carbanion of dimethyl malonate. The reaction typically employs a 2-halo-3-aminopyridine (e.g., 2-chloro- or 2-bromo-3-aminopyridine) as the electrophile and dimethyl malonate as the nucleophilic precursor. A strong base is required to deprotonate the malonic ester.
Q2: Why is this synthesis often challenging?
The synthesis presents several challenges that can lead to low yields:
-
Competing Nucleophiles: The 3-amino group on the pyridine ring is also nucleophilic and can potentially react with the starting material or intermediates, leading to side products.
-
Basicity of the Pyridine Nitrogen: The pyridine ring nitrogen can be protonated or interact with metal catalysts, altering the ring's reactivity.
-
Steric Hindrance: The proximity of the amino group to the reaction center at C2 can sterically hinder the approach of the bulky malonate nucleophile.
-
Product Instability: The final product, containing both an amino group and ester functionalities, may be susceptible to degradation or side reactions under harsh conditions (e.g., high temperatures or strongly acidic/basic media).
Q3: What are the critical reaction parameters that must be optimized?
Yield improvement hinges on the careful optimization of several key parameters:
-
Choice of Base: The base must be strong enough to deprotonate dimethyl malonate but not so reactive that it promotes unwanted side reactions.
-
Solvent System: The solvent plays a crucial role in reactant solubility, reaction rate, and stabilization of intermediates.[2]
-
Reaction Temperature: Temperature control is essential to balance the reaction rate against the formation of thermal degradation products and other impurities.[3]
-
Purity of Starting Materials: Impurities in the 2-halo-3-aminopyridine or dimethyl malonate can significantly impact the reaction outcome.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and validated solutions.
Issue 1: Very Low or No Product Formation
Question: My reaction shows no conversion of the starting materials, or the yield of the desired product is less than 10%. What are the likely causes and how can I fix this?
Probable Causes & Solutions:
-
Insufficiently Strong Base: Dimethyl malonate has a pKa of ~13 in DMSO. The base used may not be strong enough to generate a sufficient concentration of the malonate carbanion.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating malonic esters.[4] It forms the sodium salt of the malonate and hydrogen gas, driving the equilibrium forward. Other strong bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be effective.
-
-
Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants, particularly the malonate salt intermediate.
-
Reaction Temperature is Too Low: The activation energy for the nucleophilic substitution on the electron-deficient pyridine ring might not be met at room temperature.
Experimental Protocol: Baseline Condition Optimization
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF (or THF) to the flask. Cool the suspension to 0°C.
-
Slowly add dimethyl malonate (1.1 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until H₂ evolution ceases.
-
Add a solution of 2-chloro-3-aminopyridine (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80°C and monitor its progress every 2 hours via TLC.
-
Upon completion, cool the mixture to room temperature and cautiously quench by slowly adding a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Issue 2: Formation of Significant Side Products
Question: My reaction yields the product, but it is contaminated with several significant impurities, making purification difficult and lowering the isolated yield. What are these side products and how can I prevent them?
Probable Causes & Solutions:
-
N-Arylation of the 3-Amino Group: The amino group on one molecule of 2-halo-3-aminopyridine can act as a nucleophile, attacking another molecule to form a dimer.
-
Solution: This is often caused by high temperatures or prolonged reaction times. Try running the reaction at the lowest effective temperature. Additionally, adding the 2-halo-3-aminopyridine substrate slowly to the pre-formed malonate anion solution can help maintain a low concentration of the electrophile, minimizing self-reaction.
-
-
Dialkylation of Dimethyl Malonate: If excess 2-halo-3-aminopyridine is present or if the product's methine proton is accessible, a second substitution can occur on the malonate carbon.
-
Solution: Use a slight excess of dimethyl malonate (1.1-1.3 equivalents) relative to the pyridine substrate. This ensures the electrophile is the limiting reagent and reduces the chance of dialkylation.
-
-
Hydrolysis of Ester Groups: If water is present in the reaction mixture, the ester groups of the product or dimethyl malonate can be hydrolyzed, especially under basic conditions at elevated temperatures.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and flame-dry all glassware before use. Perform the reaction under a strict inert atmosphere.
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes typical starting points and optimization ranges for key reaction parameters.
| Parameter | Initial Condition | Optimization Range | Rationale & Key Considerations |
| Base | NaH (1.2 eq.) | K₂CO₃, Cs₂CO₃, KOtBu | Weaker bases like carbonates may require higher temperatures or phase-transfer catalysts but can be milder. KOtBu is very strong and may promote side reactions.[4][7] |
| Solvent | DMF | THF, DMSO, Dioxane | Solvent choice affects solubility and reaction rate. DMSO can be beneficial but makes workup more challenging.[2] THF is less polar but a good choice with NaH. |
| Temperature | 80°C | 60°C - 120°C | Balance reaction rate with stability. Use the lowest temperature that provides a reasonable rate to minimize byproduct formation.[5][8] |
| Concentration | 0.5 M | 0.1 M - 1.0 M | Higher concentrations can increase the reaction rate but may also promote bimolecular side reactions like dimerization. |
Visualizations
Plausible Reaction Mechanism: SNAr Pathway
The reaction likely proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the addition of the nucleophile to the aromatic ring followed by the elimination of the leaving group.
Caption: Figure 1: Plausible SNAr Reaction Mechanism
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to poor reaction yield.
Caption: Figure 2: Troubleshooting Workflow
Interplay of Key Reaction Parameters
Understanding how different parameters influence the reaction outcome is crucial for successful optimization.
Caption: Figure 3: Interplay of Reaction Parameters
References
-
Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. [a] | Download Table - ResearchGate. Available at: [Link]
-
Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - NIH. Available at: [Link]
-
Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
ESI1 exp procedures. Available at: [Link]
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This compound | C10H12N2O4 - PubChem. Available at: [Link]
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Representative application scenarios of the asymmetric malonic ester... - ResearchGate. Available at: [Link]
- CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents.
- WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents.
-
Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. - ResearchGate. Available at: [Link]
- US6284915B2 - Process for preparing 2-amino malonic acid derivatives and 2-amino-1,3-propanediol derivatives, and intermediates for preparing the same - Google Patents.
- US20200399666A1 - Method for preparation of diester derivatives of malonic acid - Google Patents.
-
Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - NIH. Available at: [Link]
-
efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Malonates in Cyclocondensation Reactions - PMC - NIH. Available at: [Link]
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- 2. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rsc.org [rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate" stability and degradation issues
Introduction
Welcome to the technical support guide for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate (PubChem CID: 75537187)[1]. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their experimental workflows. As a bifunctional molecule, featuring both a reactive aminopyridine core and labile dimethyl ester groups, its stability can be a critical parameter for reproducible and successful experimentation.
This guide provides in-depth, experience-driven insights into potential stability and degradation challenges. It is structured in a practical question-and-answer format to directly address issues you may encounter. Our goal is to explain the causality behind these issues and provide robust, validated protocols for troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the handling and stability of this compound.
Q1: What are the core structural features of this molecule that influence its stability?
A1: The stability profile of this compound is primarily dictated by two key functional groups:
-
The 3-Aminopyridine Moiety: The exocyclic amino group on the pyridine ring is a potential site for oxidation. Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored impurities or more complex degradation products.[2][3] While the 2-aminopyridine structure is generally considered less prone to forming toxic nitroso species compared to aniline, the potential for oxidation under certain conditions cannot be disregarded.[4]
-
The Dimethyl Propanedioate (Malonate) Esters: The two methyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] This reaction cleaves the ester bond to form the corresponding carboxylic acid(s) and methanol.
Q2: What are the primary degradation pathways I should be aware of?
A2: Based on the molecule's structure, the two most probable, non-enzymatic degradation pathways are hydrolysis and oxidation .
-
Hydrolysis: This is the cleavage of one or both methyl ester groups to yield the mono-acid or di-acid derivatives, respectively. This process is significantly accelerated by the presence of water, especially at pH values outside the neutral range (pH < 6 or pH > 8).
-
Oxidation: The aminopyridine ring is the likely site of oxidation. This can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents in the experimental medium. This can lead to the formation of N-oxides or other oxidized species, which are often colored.[2][7]
The diagram below illustrates these primary degradation routes.
Caption: Potential non-enzymatic degradation pathways.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the solid compound should be stored under the following conditions:
-
Temperature: Cool (2-8 °C recommended).
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Light: Protected from light in an amber vial.
-
Moisture: In a desiccated environment to prevent hydrolysis.
Solutions should be prepared fresh for each experiment. If storage of a stock solution is unavoidable, it should be stored at -20 °C or -80 °C in an anhydrous, aprotic solvent (e.g., DMSO, DMF) and tightly sealed. Avoid repeated freeze-thaw cycles.
Q4: How can I quickly assess if my compound has degraded?
A4: Several indicators can suggest degradation:
-
Visual Change: The pure compound should be a white to off-white solid. The appearance of yellow or brown coloration is a strong indicator of oxidative degradation.
-
Solubility Issues: The formation of the di-acid hydrolysis product can significantly alter solubility characteristics.
-
Analytical Assessment: The most reliable methods are thin-layer chromatography (TLC) or a quick HPLC/LC-MS analysis. The appearance of new spots (TLC) or peaks (HPLC) is a definitive sign of impurity or degradation.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems that may arise from the instability of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Unexpected Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Solution | Hydrolysis during sample preparation or analysis. | 1. Check Mobile Phase pH: If using aqueous mobile phases, ensure the pH is buffered between 6.0 and 7.5. Ester hydrolysis is catalyzed by both acid and base. 2. Minimize Water Exposure: Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO). Dilute into aqueous buffers immediately before injection. 3. Use a Cooled Autosampler: Set the autosampler temperature to 4-10 °C to slow the degradation rate of samples waiting in the queue. |
| Reaction Yield is Low or Inconsistent; Purification is Difficult | Degradation of Starting Material before or during the reaction. | 1. Verify Starting Material Purity: Before starting your reaction, run a purity check via ¹H NMR or HPLC. If impurities are detected, purify the starting material (e.g., by recrystallization or column chromatography). 2. Control Reaction pH: The amino group is basic and can influence the local pH.[8] If your reaction conditions are aqueous or protic, consider buffering the system. 3. Degas Solvents: If your reaction is sensitive to oxidation, use solvents that have been degassed via sparging with N₂ or Ar. Run the reaction under an inert atmosphere. |
| Solid Compound Changes Color (e.g., to Yellow/Brown) Over Time | Oxidation of the aminopyridine moiety. | 1. Improve Storage Conditions: Transfer the solid to an amber vial, purge with argon or nitrogen, seal tightly, and store in a desiccator at 2-8 °C. Atmospheric oxygen and light are primary drivers of this process.[3][7] 2. Re-purify Before Use: If discoloration is observed, the compound should be re-purified to remove colored degradants, as they may interfere with downstream applications. |
| Mass Spectrometry Shows Peaks Corresponding to M-30 and M-60 | Hydrolysis of the ester groups. | 1. Mass Shift Analysis: The loss of a methyl group and addition of a hydrogen (-CH₃ + H) from hydrolysis results in a mass change of -14 Da per ester. However, in electrospray ionization, the loss of methanol (CH₃OH, 32 Da) or subsequent decarboxylation might be observed. The most direct evidence is the loss of one or two methyl ester groups and their replacement with carboxylic acids. A more precise analysis would show: • Mono-hydrolysis: M - 14 Da (C₁₀H₁₂N₂O₄ → C₉H₁₀N₂O₄) • Di-hydrolysis: M - 28 Da (C₁₀H₁₂N₂O₄ → C₈H₈N₂O₄) 2. Confirm with LC-MS: Use liquid chromatography to separate the parent from the more polar hydrolysis products. The hydrolyzed products will typically have shorter retention times on a reverse-phase column. |
Section 3: Key Experimental Protocols
To empower researchers to proactively manage the stability of this compound, we provide the following validated protocols.
Protocol 1: Forced Degradation Study by HPLC
This protocol allows you to systematically evaluate the stability of the compound under various stress conditions, mimicking potential experimental or storage environments.
Objective: To identify the primary degradation pathways and the conditions that accelerate them.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the stressor solution.
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60 °C.
-
Base Hydrolysis: 0.1 N NaOH. Incubate at room temperature.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.
-
Thermal Stress: Water (for hydrolysis) or Acetonitrile (for dry heat). Incubate at 60 °C.
-
Photolytic Stress: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Collect samples at t=0, 2, 4, 8, and 24 hours. For the base hydrolysis, which is often rapid for esters, consider earlier time points (e.g., 10, 30, 60 minutes).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining and the peak area percentage of major degradants at each time point.
Protocol 2: Workflow for Degradant Identification
If the forced degradation study reveals significant impurities, this workflow can guide their structural elucidation.
Caption: Workflow for the identification of unknown degradation products.
References
-
Pluta, K., & Morak-Młodawska, B. (2011). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Structural Chemistry, 22, 1305-1316. [Link]
-
Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]
-
Porta, C., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 7. [Link]
-
Shneine, J. K. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry and Technology, 5(1), 29-43. [Link]
-
Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. [Link]
-
Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(3), 259-265. [Link]
-
Sainsbury, M., & Strange, R. H. (1980). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1, 2150-2153. [Link]
-
Bio-protocol. (2015). Representative procedure for hydrolysis of alkylated malonic acid dimethyl esters. Bio-protocol, 5(5), e1422. [Link]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4783-4786. [Link]
-
ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
- Google Patents. (1961).
-
Devine, E., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(15), 4481. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
ResearchGate. (2020). Synthesis of 2‐substituted pyridine‐4,5‐dicarboxylates and... [Link]
-
ResearchGate. (2013). Chemical stability of 4-aminopyridine capsules. [Link]
-
Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Zhang, Y., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 1-9. [Link]
-
ResearchGate. (2014). Hydrolysis of Dimethyl Ether over Heteropoly Acids Catalyst. [Link]
-
PubChem. This compound. [Link]
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Al-awar, R. S., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(9), 3871-3885. [Link]
-
Brand, R. M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
ResearchGate. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]
-
Stenutz. 1,3-dimethyl propanedioate. [Link]
-
NIST. Propanedioic acid, dimethyl ester. [Link]
-
Wikipedia. Diethyl malonate. [Link]
-
PubChem. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sciencepg.com [article.sciencepg.com]
Technical Support Center: Synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is a critical step in the development of various pharmaceutical compounds. This guide provides in-depth technical support to troubleshoot potential side reactions and optimize the synthesis process. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower your research.
Core Reaction Overview
The target molecule is typically synthesized through a nucleophilic substitution reaction between a 2-halopyridine derivative (commonly 2-chloropyridine or 2-bromopyridine) with a 3-amino substituent and dimethyl malonate. The reaction is generally base-catalyzed, facilitating the formation of a malonate enolate which then acts as the nucleophile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
FAQ 1: I am observing a significant amount of a cyclized side product, pyrido[1,2-a]pyrimidine-2,4-dione. What is causing this and how can I prevent it?
Answer:
The formation of the pyrido[1,2-a]pyrimidine-2,4-dione derivative is a classic side reaction in the condensation of 2-aminopyridines with malonates.[1][2]
Causality: This intramolecular cyclization, known as the Tschitschibabin reaction, occurs when the amino group of the aminopyridine attacks one of the ester carbonyls of the newly introduced malonate substituent.[1] This is particularly favorable at elevated temperatures.
Troubleshooting Protocol:
-
Temperature Control: Maintain a lower reaction temperature. While higher temperatures can increase the rate of the desired substitution, they disproportionately favor the intramolecular cyclization. Experiment with a temperature range of 50-80°C.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred over alkoxides such as sodium ethoxide. Alkoxides can promote transesterification and may be more conducive to the cyclization pathway.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times, even at moderate temperatures, can lead to increased formation of the cyclized product. Aim to quench the reaction as soon as the starting material is consumed.
-
Order of Addition: Adding the 2-substituted-3-aminopyridine slowly to a pre-formed solution of the dimethyl malonate enolate can sometimes minimize side reactions by keeping the concentration of the aminopyridine derivative low.
FAQ 2: My reaction is incomplete, and I'm recovering a significant amount of unreacted 3-aminopyridine starting material. What are the likely causes?
Answer:
Incomplete conversion can stem from several factors related to the reactivity of the starting materials and the reaction conditions.
Causality:
-
Insufficient Base: Dimethyl malonate has a pKa of approximately 13 in DMSO.[3] An insufficient amount of base will result in incomplete formation of the nucleophilic enolate.
-
Poor Halide Leaving Group: The reactivity of the 2-halopyridine is crucial. The order of leaving group ability is generally I > Br > Cl > F. If you are using a 2-chloropyridine derivative, the reaction may be sluggish.
-
Steric Hindrance: Substituents on the pyridine ring or the malonate itself can sterically hinder the nucleophilic attack.
Troubleshooting Protocol:
-
Base Stoichiometry: Ensure at least one full equivalent of a suitable base (e.g., NaH, K₂CO₃) is used to deprotonate the dimethyl malonate.
-
Activate the Pyridine Ring: If using a less reactive halopyridine, consider using a catalyst system. For instance, copper-catalyzed Goldberg-type reactions can be effective for coupling amides with aryl halides and might be adaptable for this C-N bond formation.[4]
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally effective for this type of reaction as they can help to solvate the cation of the base and enhance the nucleophilicity of the enolate.
FAQ 3: I am observing the formation of a di-substituted malonate product. How can this be happening and what can I do to minimize it?
Answer:
The formation of a di-substituted malonate, where two aminopyridine molecules react with one dimethyl malonate, is a potential side reaction, especially if the reaction conditions are not carefully controlled.
Causality: After the initial substitution, the resulting product, this compound, still possesses an acidic proton on the alpha-carbon of the malonate moiety. A second deprotonation can occur, followed by a reaction with another molecule of the 2-halopyridine.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the dimethyl malonate relative to the 2-halopyridine. This will ensure that there is always a higher concentration of the singly deprotonated malonate available to react with the pyridine starting material.
-
Controlled Addition of Base: Add the base slowly to the reaction mixture. This can help to avoid a localized high concentration of base that could lead to the double deprotonation of the malonate.
-
Temperature Management: As with the cyclization side product, lower temperatures can help to control the reactivity and reduce the likelihood of the second substitution.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway and the key side reactions discussed.
Caption: Desired reaction pathway and potential side reactions.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a general guideline and may require optimization based on the specific substrate and scale.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dimethyl malonate (1.2 equivalents) and anhydrous DMF.
-
Enolate Formation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5°C. Stir the mixture at this temperature for 30 minutes.
-
Nucleophilic Substitution: Dissolve the 3-amino-2-halopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Cyclized Side Product | High reaction temperature | Lower temperature to 50-80°C |
| Prolonged reaction time | Monitor reaction closely and quench upon completion | |
| Incomplete Reaction | Insufficient base | Use at least 1.1 equivalents of base |
| Poor leaving group on pyridine | Consider a more reactive halide (I > Br > Cl) | |
| Di-substituted Product | Excess base or pyridine | Use a slight excess of dimethyl malonate |
| Add base slowly to the reaction mixture |
Conclusion
The successful synthesis of this compound hinges on the careful control of reaction parameters to minimize the formation of side products. By understanding the underlying mechanisms of these side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols.
References
-
Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (n.d.). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. The Journal of Organic Chemistry. [Link]
-
Stadler, A., & Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. National Center for Biotechnology Information. [Link]
-
Diethyl malonate. (n.d.). Wikipedia. [Link]
- Douglass, J. E., & Fortner, H. D. (1964). The Reaction of 2-Aminopyridine with Diethyl Malonate. The Journal of Organic Chemistry, 29(9), 2730–2731.
-
22.7: Alkylation of Enolate Ions. (2022, March 12). Chemistry LibreTexts. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2024, June 5). Master Organic Chemistry. [Link]
-
Hesse, S., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Welcome to the dedicated technical support resource for the scale-up synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven advice to ensure a robust, safe, and efficient process.
The synthesis of substituted pyridines, particularly those with functional groups amenable to further chemical modification, presents a unique set of challenges that are often magnified during scale-up.[1][2] This guide is structured in a question-and-answer format to directly address potential issues you may face during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the initial scale-up considerations?
A1: A prevalent and logical synthetic approach for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes a suitably substituted 2-halopyridine and dimethyl malonate.[3] A plausible reaction scheme is the coupling of 2-chloro-3-aminopyridine with dimethyl malonate using a strong base.
Key Initial Scale-Up Considerations:
-
Starting Material Sourcing and Purity: The quality of 2-chloro-3-aminopyridine can vary between suppliers. On a larger scale, even minor impurities can lead to significant side product formation. It is crucial to establish clear specifications for all raw materials.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. While strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are effective, their handling on a large scale requires specific engineering controls. The solvent must be appropriate for the reaction temperature, facilitate product isolation, and meet safety and environmental standards.
-
Exothermicity: The deprotonation of dimethyl malonate is an exothermic event. On a large scale, the heat generated can be substantial, potentially leading to runaway reactions or side product formation if not adequately controlled.[4]
Troubleshooting Guide
Problem 1: Low Yield and Incomplete Conversion
Q2: My pilot-scale reaction is showing significantly lower yields and incomplete conversion compared to the lab-scale experiments. What are the likely causes and how can I address this?
A2: This is a common issue in process scale-up and can often be traced back to mass and heat transfer limitations.[4]
Potential Causes and Solutions:
| Factor | Explanation | Troubleshooting and Optimization Steps |
| Inefficient Mixing | In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. | - Agitation: Increase the stirrer speed and ensure the impeller design is suitable for the reactor geometry. - Reagent Addition: Implement a controlled, subsurface addition of the base or dimethyl malonate to improve dispersion. |
| Poor Temperature Control | The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Poor temperature control can lead to decomposition of starting materials or the desired product. | - Jacket Cooling: Ensure the reactor's cooling system is capable of handling the reaction exotherm. - Controlled Addition: Add the exothermic reagent at a rate that allows the cooling system to maintain the desired internal temperature. |
| Base Stoichiometry and Activity | The activity of bases like sodium hydride can be affected by storage conditions. On a larger scale, weighing and transfer of hygroscopic or reactive bases can be challenging. | - Base Titration: Titrate the base before use to determine its actual activity. - Excess Base: A slight excess of the base may be required to drive the reaction to completion, but this should be carefully optimized to avoid side reactions. |
Problem 2: Formation of Impurities
Q3: I am observing several significant impurities in my crude product at the kilogram scale that were minor or absent in my lab-scale runs. How can I identify and mitigate these?
A3: The formation of new or increased levels of impurities on scale-up is often due to longer reaction times, higher temperatures in localized areas, or the influence of trace contaminants in starting materials.
Common Impurities and Mitigation Strategies:
-
Dialkylation Product: This arises from the reaction of a second molecule of 2-chloro-3-aminopyridine with the product anion.
-
Mitigation: Use a slight excess of dimethyl malonate (1.1 to 1.3 equivalents). Add the 2-chloro-3-aminopyridine to the pre-formed malonate anion solution to ensure the halide is the limiting reagent in the presence of the nucleophile.
-
-
Reaction at the Amino Group: The amino group of 2-chloro-3-aminopyridine or the product can potentially react.
-
Mitigation: This is less likely under basic conditions where the malonate anion is a much stronger nucleophile. However, if observed, consider protecting the amino group (e.g., as a Boc-carbamate) before the coupling reaction, followed by a deprotection step.
-
-
Hydrolysis of Esters: If water is present in the solvent or reagents, hydrolysis of the methyl esters can occur, especially if the reaction is run at elevated temperatures for extended periods.
-
Mitigation: Use anhydrous solvents and ensure all reagents are dry. Minimize the reaction time and temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Synthesis
Safety Precaution: This reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. The addition of sodium hydride to the solvent is highly exothermic and releases hydrogen gas.
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser is assembled.
-
Solvent and Base: The reactor is charged with anhydrous dimethylformamide (DMF) (5 L/kg of limiting reagent). The solvent is cooled to 0 °C.
-
Formation of Malonate Anion: Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Dimethyl Malonate Addition: Dimethyl malonate (1.2 equivalents) is added dropwise to the slurry, maintaining the internal temperature below 15 °C. The mixture is stirred for 1 hour at this temperature.
-
Coupling Reaction: A solution of 2-chloro-3-aminopyridine (1.0 equivalent) in anhydrous DMF (2 L/kg) is added dropwise to the reactor over 2-3 hours, maintaining the temperature between 20-25 °C.
-
Reaction Monitoring: The reaction is monitored by HPLC until the consumption of the limiting reagent is complete (typically 4-6 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product.
Protocol 2: Purification by Crystallization
-
The crude product is dissolved in a minimal amount of hot isopropanol.
-
The solution is allowed to cool slowly to room temperature, and then further cooled to 0-5 °C.
-
The resulting crystals are collected by filtration, washed with cold isopropanol, and dried under vacuum.
Visualizations
Workflow for Scale-Up Synthesis
Caption: A typical workflow for the scale-up synthesis of this compound.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to aid in troubleshooting low yields during the synthesis.
References
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]
-
ResearchGate. (2020). Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane.
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]
-
NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
ResearchGate. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Welcome to the technical support guide for the synthesis and optimization of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate (CAS 1373232-56-4).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple procedural lists to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to ensure reproducible, high-yield outcomes.
The target molecule, a substituted aminopyridine, is a valuable building block in medicinal chemistry.[3] Its synthesis, however, lies at the intersection of two fundamental organic reactions: the alkylation of a malonic ester enolate and a nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. Success hinges on carefully managing this interplay to favor the desired product over common and often-frustrating side reactions.
Core Synthetic Strategy: The SNAr Approach
The most direct and commonly explored route involves the reaction of a 2-halo-3-aminopyridine with the enolate of dimethyl malonate. The electron-withdrawing nature of the pyridine ring nitrogen facilitates nucleophilic attack, particularly at the C2 and C6 positions.[4]
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low yield is the most frequent complaint, and it typically points to one of three areas: inefficient enolate formation, a poorly reactive pyridine substrate, or dominant side reactions.
Possible Cause A: Incomplete Deprotonation of Dimethyl Malonate
The acidity of the α-hydrogens of dimethyl malonate (pKa ≈ 13 in DMSO) requires a sufficiently strong base to generate the nucleophilic enolate.[5]
-
Insight & Solution: While alkoxides like sodium ethoxide (NaOEt) can be used, they establish an equilibrium and can participate in unwanted transesterification. The superior choice is Sodium Hydride (NaH) . As a non-nucleophilic, irreversible base, NaH drives the deprotonation to completion, maximizing the concentration of your active nucleophile.
-
Protocol: Use 1.1-1.2 equivalents of NaH (60% dispersion in mineral oil). Wash the NaH with dry hexanes before use to remove the oil. Perform this step at 0 °C in an anhydrous aprotic solvent like THF, DMF, or DMSO under an inert atmosphere (N₂ or Ar). Allow for complete hydrogen evolution (cessation of bubbling) before adding the pyridine substrate.
-
Possible Cause B: Low Reactivity of the 2-Halo-3-aminopyridine
The rate of SNAr reactions on halopyridines is highly dependent on the nature of the leaving group.
-
Insight & Solution: The established reactivity order for SNAr is F > Cl > Br > I . While 2-chloro-3-aminopyridine is common, switching to 2-fluoro-3-aminopyridine will significantly accelerate the reaction rate, often allowing for lower reaction temperatures and shorter reaction times. This is a crucial, often overlooked, optimization parameter.[6]
Q2: I've isolated a major byproduct that has a different mass and NMR spectrum. What is it likely to be?
This is a classic problem in this synthesis. The most probable byproduct is the result of an intramolecular cyclization, forming a pyrido[1,2-a]pyrimidine-2,4-dione derivative. This occurs when the exocyclic amino group attacks one of the ester carbonyls of the newly attached malonate moiety, displacing a molecule of methanol. This side reaction is heavily promoted by heat.[7][8]
Caption: Temperature control is critical to favor the desired product.
-
Insight & Solution: Strict temperature control is non-negotiable.
-
Add the malonate enolate solution to the 2-halo-3-aminopyridine at 0 °C.
-
Allow the reaction to warm slowly to room temperature.
-
Avoid any external heating unless TLC or LC-MS analysis shows absolutely no conversion at room temperature after several hours. Even then, heating should be gentle (e.g., 40-50 °C) and monitored closely.
-
| Parameter | Favors Desired Product | Favors Cyclized Byproduct |
| Temperature | 0 °C to Room Temperature | > 60 °C |
| Reaction Time | As short as possible | Prolonged heating |
| Workup | Prompt quenching and workup | Delayed workup at high temp |
Q3: My crude product appears pure by TLC, but the NMR shows contamination with starting materials. What went wrong?
This indicates an incomplete reaction or a purification challenge.
-
Insight & Solution:
-
Stoichiometry: Ensure you are using a slight excess of the dimethyl malonate and base (1.1 to 1.5 equivalents) relative to the limiting 2-halo-3-aminopyridine. This drives the reaction to completion.
-
Purification: This compound can be challenging to purify via column chromatography due to the basicity of the amino and pyridine nitrogens.
-
Tailing: The product may "tail" or streak on the silica gel column. To mitigate this, pre-treat your silica slurry or your eluent with 0.5-1% triethylamine (Et₃N). This deactivates the acidic silanol groups, resulting in sharper peaks and better separation.
-
Solvent System: A gradient elution is recommended. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product (e.g., 1:1 Hexanes:Ethyl Acetate).
-
-
Q4: The final product seems to degrade during aqueous workup. How can I improve stability?
The dimethyl ester functionalities are susceptible to hydrolysis under either strongly acidic or basic conditions.
-
Insight & Solution:
-
Quenching: Quench the reaction carefully at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, rather than water or strong acid.
-
Washing: During extraction, wash the organic layer with brine (saturated NaCl solution) rather than plain water to minimize hydrolysis and reduce the formation of emulsions. Avoid any washes with sodium bicarbonate or other basic solutions.
-
Frequently Asked Questions (FAQs)
-
Q: What are the optimal starting materials and reagents?
-
A: For the highest chance of success, use 2-fluoro-3-aminopyridine as your substrate, sodium hydride (NaH) as your base, and anhydrous THF or DMF as your solvent.
-
-
Q: Can this reaction be catalyzed by a transition metal?
-
A: Yes. While SNAr is the classic approach, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig type) between a 2-halo-3-aminopyridine and dimethyl malonate are viable alternatives, especially for less reactive chloro or bromo substrates.[9] These methods may require more specialized ligands and conditions but can offer a different optimization path if SNAr fails.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is ideal. Use a solvent system similar to your planned column eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the 2-halo-3-aminopyridine starting material, dimethyl malonate, and the co-spotted reaction mixture. The reaction is complete upon the full consumption of the limiting reagent (the halopyridine). Visualize under UV light (254 nm).
-
-
Q: What are the recommended storage conditions for the final product?
-
A: Store the purified solid product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (0 to -20 °C) and protected from light to prevent long-term degradation.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in oil). Wash the NaH three times with anhydrous hexanes and decant.
-
Enolate Formation: Add anhydrous THF (approx. 0.2 M relative to the pyridine) and cool the suspension to 0 °C. Add dimethyl malonate (1.2 eq.) dropwise via syringe. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 30 minutes until H₂ evolution ceases.
-
SNAr Reaction: Cool the resulting enolate solution back to 0 °C. Add a solution of 2-fluoro-3-aminopyridine (1.0 eq.) in a minimal amount of anhydrous THF dropwise over 15 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the 2-fluoro-3-aminopyridine by TLC.
-
Quenching & Workup: Once the reaction is complete (typically 2-4 hours), cool the flask to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorption: Adsorb the crude oil onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed using a hexanes/ethyl acetate mixture containing 0.5% triethylamine.
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradient of 10% to 50% ethyl acetate in hexanes (both containing 0.5% Et₃N).
-
Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to yield the product as a solid or viscous oil.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemistry Journal.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central.
- ESI1 exp procedures. (n.d.).
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025).
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- 3139 PDFs | Review articles in AMINOPYRIDINES. (n.d.).
-
This compound | C10H12N2O4. (n.d.). PubChem. Retrieved from [Link]
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.).
-
This compound. (n.d.). BioOrganics. Retrieved from [Link]
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. (n.d.).
- Optimization of the reaction conditions for dimethyl 9-oxo-1-(quinolin-2-yl). (n.d.).
- Malonates in Cyclocondens
-
1,3-dimethyl propanedioate. (n.d.). Stenutz. Retrieved from [Link]
- WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides. (n.d.). Google Patents.
- US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane. (n.d.). Google Patents.
- 22.
- 22.7 Alkylation of Enolate Ions. (2023). Organic Chemistry | OpenStax.
- 22.
- 8.
- DIETHYL tert-BUTYLMALONATE. (n.d.). Organic Syntheses Procedure.
- CN1237571A - Preparation method of diethyl malonate. (n.d.). Google Patents.
Sources
- 1. This compound | C10H12N2O4 | CID 75537187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BioOrganics [bioorganics.biz]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. article.sciencepg.com [article.sciencepg.com]
- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]
Troubleshooting "1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate" NMR signal overlap
Guide for: Troubleshooting ¹H NMR Signal Overlap for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Welcome to the technical support center. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies for resolving ¹H NMR signal overlap encountered with this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental choices.
Section 1: Understanding the Core Problem & Initial Steps
Q1: My ¹H NMR spectrum of this compound shows broad, poorly defined signals in the aromatic region and what looks like a single peak for the two methyl esters. What is the likely cause?
A1: The most probable cause is signal overlap , a common issue where distinct proton signals merge into a single, uninterpretable resonance.[1] For this specific molecule, there are two primary reasons for this phenomenon:
-
Diastereotopic Protons: The core structure contains a chiral center at the second carbon of the propanedioate chain. This chirality renders the two methyl ester groups chemically non-equivalent, or "diastereotopic".[2][3] In theory, they should appear as two distinct singlets. However, if their chemical environments are very similar, the difference in their chemical shifts (Δδ) can be smaller than the linewidth of the peaks, causing them to overlap and appear as a single, potentially broadened, signal.[4]
-
Crowded Aromatic Region: The 3-aminopyridine ring has three aromatic protons. Their chemical shifts are influenced by the electronic effects of the amino group and the bulky propanedioate substituent. This can lead to their signals appearing very close to one another, resulting in complex, overlapping multiplets that are difficult to assign.[5]
Q2: What are the simplest instrumental adjustments I can make to resolve this overlap?
A2: Before altering your sample, simple adjustments to the NMR acquisition parameters can sometimes improve resolution.
-
Increase Magnetic Field Strength: The chemical shift dispersion (the separation between peaks) scales directly with the magnetic field strength of the spectrometer.[6] If you have access to a higher field instrument (e.g., moving from 400 MHz to 600 MHz), this will be the most effective way to increase the separation between overlapping signals.
-
Optimize Shimming: Poor magnetic field homogeneity is a common cause of broadened peaks, which exacerbates overlap. Carefully shimming the spectrometer for your specific sample can narrow the lineshapes, sometimes revealing the underlying multiplet structure or separating closely spaced peaks.
-
Increase Acquisition Time (and Decrease Spectral Width): A longer acquisition time leads to better digital resolution in the resulting spectrum. If you are focused on a specific crowded region (like the aromatic protons), you can decrease the spectral width to encompass only that area and increase the acquisition time to gain better definition of the signals.
Section 2: Modifying the Sample Environment to Induce Chemical Shift Changes
If instrumental changes are insufficient, altering the sample's chemical environment can induce changes in the chemical shifts of specific protons, effectively "moving" the signals apart.
Q3: How can changing the NMR solvent resolve the overlapping signals?
A3: Solvents can significantly influence the chemical shifts of solute protons through various interactions, including hydrogen bonding and magnetic anisotropy.[7][8] Changing the solvent is a powerful and straightforward method to troubleshoot overlap.[9]
Causality:
-
Aromatic Solvents (Benzene-d₆, Toluene-d₈): These solvents induce what are known as Aromatic Solvent-Induced Shifts (ASIS). The ring current of the aromatic solvent creates a magnetic field that can shield or deshield nearby protons on your analyte, depending on their spatial orientation relative to the solvent molecule. This is particularly effective for resolving signals in molecules with polar functional groups, like the amino and ester groups in your compound.[10]
-
Hydrogen-Bonding Solvents (DMSO-d₆, Methanol-d₄): Solvents capable of hydrogen bonding will interact strongly with the -NH₂ protons and, to a lesser extent, the ester carbonyls. This can significantly alter the chemical shifts of the amine protons, often moving them downfield and away from the aromatic region.[7] In protic solvents like Methanol-d₄, the -NH₂ protons may also exchange with deuterium, causing their signal to disappear, which can simplify the spectrum.
Data Presentation: Solvent Comparison Table
| Solvent | Polarity | Key Characteristics & Expected Effect on Your Compound |
| Chloroform-d (CDCl₃) | Low | Standard, non-polar. Often the starting point. May not be sufficient to resolve diastereotopic or aromatic protons. |
| Benzene-d₆ (C₆D₆) | Non-polar (Aromatic) | Strong ASIS effect. Can cause significant shifts (both upfield and downfield) of protons, often resolving overlap.[8] |
| Acetone-d₆ | Polar Aprotic | Intermediate polarity. Can alter hydrogen bonding and dipole interactions differently than CDCl₃. |
| DMSO-d₆ | High (Polar Aprotic) | Strong hydrogen bond acceptor. Will significantly shift -NH₂ protons downfield, potentially resolving overlap with aromatic signals. |
Experimental Protocol: Solvent Test
-
Prepare separate, dilute solutions of your compound in different deuterated solvents (e.g., CDCl₃, C₆D₆, and DMSO-d₆).
-
Ensure the concentration is consistent across all samples.
-
Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters.
-
Compare the spectra, paying close attention to the aromatic and methyl ester regions to identify the solvent that provides the best signal dispersion.
Q4: My signals are still overlapping. Can changing the sample temperature help?
A4: Yes, Variable Temperature (VT) NMR is an excellent technique for resolving overlapping signals, especially when conformational dynamics or hydrogen bonding are involved.[11][12]
Causality: As the temperature changes, the populations of different molecular conformations can shift.[11] This can alter the time-averaged chemical environment of certain protons, leading to a change in their chemical shift. Similarly, increasing the temperature can disrupt intermolecular hydrogen bonds, which often causes the chemical shifts of exchangeable protons (like -NH₂) to move upfield.[13] These temperature-induced shifts are often different for different protons, which can lead to the resolution of previously overlapped signals.[14]
Experimental Protocol: Variable Temperature (VT) NMR
-
Prepare your sample in a suitable solvent (e.g., Toluene-d₈ for a wide temperature range).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Incrementally increase the temperature (e.g., in 10 K steps, up to 338 K or higher, depending on solvent and compound stability).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.
-
Compare the series of spectra to find the optimal temperature for signal resolution.
Q5: What are Lanthanide Shift Reagents (LSRs) and are they appropriate for my compound?
A5: LSRs are paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) that can be added directly to an NMR sample.[15][16] They act as Lewis acids and reversibly bind to Lewis basic sites in the analyte molecule.[17]
Causality: For your molecule, the primary Lewis basic sites are the nitrogen of the pyridine ring, the amino group, and the carbonyl oxygens of the esters. Upon binding, the paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby protons.[15] The magnitude of this shift is highly dependent on the distance of the proton from the lanthanide ion, often leading to dramatic separation of overlapping signals.[18]
Mandatory Visualization: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting NMR signal overlap.
Experimental Protocol: Titration with a Lanthanide Shift Reagent
-
Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Water will compete for binding to the LSR.
-
Acquire a reference ¹H NMR spectrum.
-
Prepare a concentrated stock solution of an LSR (e.g., Eu(fod)₃) in the same solvent.
-
Add a small, measured aliquot (e.g., 0.1 molar equivalents) of the LSR stock solution to your NMR tube.
-
Gently mix and acquire a new spectrum.
-
Repeat step 4 & 5, observing the changes in the spectrum. The goal is to add just enough LSR to resolve the overlap without causing excessive line broadening, a common side effect.[18]
Section 3: Resolving Overlap with 2D NMR Spectroscopy
When modifying the sample is undesirable or ineffective, 2D NMR experiments provide a definitive way to resolve overlap by spreading the signals across a second frequency dimension.[19][20]
Q6: My aromatic signals are an indecipherable multiplet. Which 2D experiment will help me assign them?
A6: A ¹H-¹H COSY (COrrelation SpectroscopY) experiment is the ideal choice.[21][22]
Causality: A COSY spectrum displays the standard 1D ¹H spectrum on both the x- and y-axes. The standard signals appear on the diagonal. The crucial information comes from the off-diagonal peaks, known as "cross-peaks." A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled (spin-spin coupled) to the proton at δ₂.[23] This allows you to trace the connectivity of protons within a spin system, even if their signals are completely overlapped in the 1D spectrum.[24] For the aminopyridine ring, you will be able to identify which protons are adjacent to each other.
Q7: I need to confirm the connectivity of the diastereotopic methyl esters and assign the methine proton. How can 2D NMR help?
A7: For this, a combination of heteronuclear 2D NMR experiments is most powerful: HSQC and HMBC .
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[25][26] The spectrum has a ¹H axis and a ¹³C axis. A peak at (δH, δC) confirms a direct bond between that proton and that carbon. This is invaluable for unambiguously assigning the methine (CH) proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically 2 to 3 bonds.[25][27] This is the key experiment to solve your problem. You will see correlations from the methyl ester protons to their own carbonyl carbon (a 2-bond correlation) and to the methine carbon (a 3-bond correlation). Crucially, if the two methyl groups are indeed distinct, you can use HMBC to link each specific methyl proton signal to its corresponding carbonyl carbon signal in the ¹³C spectrum, providing definitive proof of their non-equivalence.[26]
By using this systematic approach, from simple instrumental tweaks to advanced 2D experiments, you can effectively troubleshoot and resolve even complex cases of signal overlap in the ¹H NMR spectrum of this compound.
References
-
How to assign overlapping multiplets in 1H NMR spectra? (2021). Chemistry Stack Exchange. [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research. [Link]
-
Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog. [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]
-
HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
-
NMR Shift Reagents. (2024). Chemistry LibreTexts. [Link]
-
Types of Protons. (2024). Chemistry LibreTexts. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]
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2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. [Link]
-
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. (n.d.). Chemical Reviews. [Link]
-
Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013). ResearchGate. [Link]
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Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Journal of Chemistry. [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021). Nature. [Link]
-
Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]
-
1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]
-
Difference between HSQC and HMBC NMR spectroscopy? (2019). ResearchGate. [Link]
-
A structure elucidation system using 1H-NMR and H-H COSY spectra. (2025). ResearchGate. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. [Link]
-
Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. (2022). YouTube. [Link]
-
¹H NMR: Interpreting Distorted and Overlapping Signals. (2024). JoVE. [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (n.d.). ResearchGate. [Link]
-
NMR Spectroscopy: Diastereotopism. (2021). YouTube. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. (n.d.). OpenOChem Learn. [Link]
-
Signal Overlap in NMR Spectroscopy. (2018). YouTube. [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021). RSC Publishing. [Link]
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
-
Pyridine. (n.d.). SpectraBase. [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. [Link]
-
Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. (n.d.). Oxford Academic. [Link]
-
Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020). MDPI. [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). NIH. [Link]
-
2D NMR: Overview of Heteronuclear Correlation Techniques. (2024). JoVE. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIA. [Link]
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Technical Support Center: Crystallization of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Welcome to the dedicated technical support guide for troubleshooting crystallization challenges encountered with 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues during the crystallization of this compound. The following question-and-answer format directly addresses specific experimental problems with in-depth scientific explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My attempt to crystallize this compound resulted in an oil instead of a solid. What is "oiling out" and how can I prevent it?
A1: Understanding and Preventing "Oiling Out"
"Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This occurs when the solute's solubility is exceeded at a temperature that is above its melting point in the solvent system, or when the supersaturation is too high, kinetically favoring liquid-liquid phase separation over the more ordered process of crystal nucleation and growth.[2] For a compound like this compound, which possesses multiple functional groups capable of various intermolecular interactions, the propensity to oil out can be influenced by factors such as solvent choice, cooling rate, and the presence of impurities.[3][4]
Troubleshooting Protocol for Oiling Out:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Rapid cooling is a frequent cause of oiling out.[3] Implement a gradual cooling profile. For instance, allow the heated solution to cool to room temperature undisturbed over several hours, followed by a slow ramp down to 4°C.
-
Solvent/Anti-Solvent System: Instead of cooling, consider an anti-solvent addition method. Dissolve the compound in a good solvent and slowly add an anti-solvent in which the compound is insoluble. This allows for more controlled generation of supersaturation.
-
-
Modify the Solvent System:
-
Increase Solvent Volume: The concentration of the solute might be too high. Try using a larger volume of the primary solvent to dissolve the compound initially.[1]
-
Change Solvents: The interaction between your compound and the solvent is critical. If you are using a highly non-polar solvent, consider a more polar one, or vice-versa. A solvent that is "too good" can sometimes lead to oiling out upon rapid changes in conditions.[5] Experiment with different solvent systems. A good starting point is to screen for solvents where the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
-
Lower the Crystallization Temperature: If the melting point of your compound (or its mixture with impurities) is low, you may be exceeding it during crystallization. Ensure your crystallization temperature is well below the melting point.
-
Introduce Seed Crystals: If you have previously managed to obtain a small amount of solid material, introducing a seed crystal into a slightly supersaturated solution can bypass the kinetic barrier for nucleation and promote direct crystallization, avoiding the oiling out phase.[6]
Workflow for Preventing Oiling Out:
Caption: Logical workflow for troubleshooting oiling out.
Q2: I've managed to obtain a solid, but the batch-to-batch consistency is poor, and I suspect polymorphism. What is polymorphism and how do I control it?
A2: Understanding and Controlling Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[7][8][9] These different crystalline forms are called polymorphs. Polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, stability, and bioavailability, which is of critical concern in pharmaceutical development.[7][8][9] The formation of a particular polymorph is influenced by thermodynamic and kinetic factors during crystallization, such as solvent, temperature, cooling rate, and impurities.[8][10]
Strategies for Polymorph Screening and Control:
-
Systematic Solvent Screening: Crystallize the compound from a diverse range of solvents with varying polarities and hydrogen bonding capabilities. Different solvent-solute interactions can stabilize different crystal packing arrangements.[10]
-
Varying Crystallization Conditions:
-
Temperature: Perform crystallizations at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Supersaturation Rate: Employ different methods to achieve supersaturation, such as slow cooling, fast cooling, and anti-solvent addition, as these can favor the nucleation of different polymorphs.[8]
-
-
Slurry Conversion Experiments: A slurry experiment can help identify the most thermodynamically stable polymorph. Stirring a mixture of different polymorphs in a solvent where they are slightly soluble will, over time, lead to the conversion of the less stable forms (metastable) to the most stable form.
Experimental Protocol for Polymorph Screening:
| Experiment Type | Conditions to Vary | Rationale |
| Solvent Screening | Alcohols (Methanol, Ethanol, Isopropanol), Ketones (Acetone), Esters (Ethyl Acetate), Ethers (THF), Aromatic Hydrocarbons (Toluene), Water | Different solvent-solute interactions can stabilize different polymorphs.[10] |
| Cooling Rate Study | Rapid Cooling (ice bath), Slow Cooling (benchtop), Very Slow Cooling (insulated container) | Kinetically controlled (fast cooling) vs. thermodynamically controlled (slow cooling) conditions can yield different forms.[8] |
| Anti-Solvent Addition | Vary anti-solvent and addition rate | Alters the local supersaturation environment, potentially leading to different polymorphs. |
| pH Variation | For aqueous or protic solvents, adjust pH (e.g., pH 3, 5, 7, 9) | The protonation state of the aminopyridine moiety can significantly influence crystal packing.[11][12] |
Characterization of Polymorphs: It is crucial to characterize the resulting solids using techniques such as:
-
Powder X-ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern.[10]
-
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may show solid-solid phase transitions.
-
Thermogravimetric Analysis (TGA): To identify solvates or hydrates.
-
Infrared (IR) or Raman Spectroscopy: Different crystal packing can lead to shifts in vibrational modes.
Q3: The crystallization of this compound is not initiating, and I am left with a clear, supersaturated solution. What techniques can I use to induce crystallization?
A3: Techniques to Induce Crystallization
Failure to nucleate is a common issue, especially with highly purified compounds in clean vessels. The following methods can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites.[1]
-
Seeding: Introduce a "seed crystal" of the compound into the supersaturated solution. This is the most effective method as it provides a template for crystal growth.[6] If you do not have a seed crystal, try to generate one by rapidly evaporating a small amount of the solution on a watch glass.
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent. Be careful not to overheat, which could lead to decomposition. Then, allow the more concentrated solution to cool again.[1]
-
Vapor Diffusion: This is a gentle method for inducing crystallization. Place your solution in a small open vial, and then place this vial inside a larger sealed container that contains a more volatile "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into your solution, gradually reducing the solubility of your compound and promoting slow crystal growth.[5]
Decision Tree for Inducing Crystallization:
Caption: A step-by-step decision tree for inducing crystallization.
Q4: Given the aminopyridine moiety, how does pH affect the crystallization of this compound?
A4: The Critical Role of pH in Crystallization
The pH of the crystallization medium is a critical parameter for ionizable compounds like this compound.[13][14] The aminopyridine group is basic and will be protonated at acidic pH. This change in the ionization state of the molecule has profound effects on its properties:
-
Solubility: The protonated form (a salt) is generally much more soluble in aqueous and polar protic solvents than the neutral form. Crystallization is often achieved by adjusting the pH to a point where the compound is least soluble, which is typically near its isoelectric point if it has both acidic and basic groups, or in a pH range where the neutral form dominates.[11]
-
Intermolecular Interactions: The protonated form will engage in strong ionic and hydrogen bonding interactions, which are different from the hydrogen bonding and van der Waals interactions of the neutral form. This can lead to the formation of entirely different crystal packing arrangements (polymorphs or salts).[12]
Practical Recommendations for pH Control:
-
Determine the pKa: If not known, determine the pKa of the aminopyridine group. This will allow you to predict the ionization state at a given pH.
-
Screen a pH Range: When using aqueous or protic solvent systems, perform crystallization experiments across a range of pH values, particularly around the pKa. This can be achieved using appropriate buffer systems.
-
Salt Formation: Consider if forming a salt with a suitable acid co-former could lead to a more readily crystallizable solid. This is a common strategy in pharmaceutical development to improve both crystallinity and solubility.[15]
References
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (n.d.).
- Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - Taylor & Francis Online. (n.d.).
- Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores. (2025, May 1).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (n.d.).
- Oiling Out in Crystallization - Mettler Toledo. (n.d.).
- Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
- [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25).
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (n.d.).
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- Guide for crystallization. (n.d.).
- SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.).
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
- pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels (C GTI - ResearchGate. (n.d.).
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. (n.d.).
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PubMed. (2022, May 4).
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"1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate" handling and storage guidelines
This guide provides comprehensive handling, storage, and troubleshooting information for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate (CAS No. 1373232-56-4). As a fine chemical intermediate, proper handling is crucial to ensure experimental success, maintain compound integrity, and ensure laboratory safety. This document synthesizes data from structurally related compounds to provide best-practice guidelines in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound?
A1: This compound is a substituted dimethyl malonate derivative containing an aminopyridine moiety. Key properties derived from its structure and available data are summarized below.[1]
| Property | Value | Source |
| CAS Number | 1373232-56-4 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| Appearance | Likely a solid or liquid | Inferred |
| Purity | Typically >98% | BioOrganics[2] |
Q2: How should I properly store this compound for long-term stability?
A2: While specific stability data is unavailable, general best practices for aminopyridines and malonic esters suggest storage in a cool, dry, and dark environment.[3][4][5] To prevent degradation, store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For related compounds, a recommended storage temperature is often between 2-8°C.
Q3: What are the recommended solvents for dissolving this compound?
A3: Based on its structural similarity to dimethyl malonate, this compound is expected to be soluble in common organic solvents.[6] Miscibility is likely with alcohols and diethyl ether.[6] Always perform a small-scale solubility test before preparing a stock solution.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Standard laboratory PPE is required. This includes, but is not limited to, safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4] If there is a risk of generating aerosols or dust, a respirator may be necessary.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
II. Troubleshooting Guide
This section addresses potential issues that may arise during experimentation.
Issue 1: Inconsistent reaction yield or unexpected byproducts.
-
Potential Cause 1: Compound Degradation. The aminopyridine moiety can be susceptible to oxidation, especially if exposed to air and light over time.
-
Solution: Before use, check the compound's appearance for any color change. If degradation is suspected, repurify the material if possible. Always use freshly opened or properly stored material for sensitive reactions. Store under an inert atmosphere to minimize oxidation.
-
-
Potential Cause 2: Reactivity of the Malonate Group. The active methylene group of the malonate is prone to deprotonation.
-
Solution: Ensure your reaction conditions are free from adventitious bases or nucleophiles unless they are part of the planned reaction. Use dry solvents to prevent hydrolysis of the ester groups.
-
Issue 2: Poor solubility in the chosen reaction solvent.
-
Potential Cause: The polarity of your solvent may not be optimal.
-
Solution: If solubility is an issue in non-polar solvents, try more polar aprotic solvents like DMSO or DMF. Gentle heating may improve solubility, but monitor for any signs of decomposition. Always perform a small-scale test first.
-
Issue 3: Difficulty in purifying the final product.
-
Potential Cause: The basicity of the aminopyridine nitrogen may cause the compound to streak on silica gel during column chromatography.
-
Solution: To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system. This will help to ensure a sharper elution profile.
-
III. Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common experimental issues with this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
IV. Safety & Handling Summary
| Parameter | Guideline | Rationale & References |
| Storage | Store in a cool (2-8°C recommended), dry, dark place in a tightly sealed container.[3] | Prevents thermal degradation, hydrolysis, and photo-degradation. |
| Store under an inert atmosphere (e.g., Argon, Nitrogen). | The aminopyridine moiety is susceptible to oxidation. | |
| Handling | Handle in a well-ventilated area or chemical fume hood.[4] | Minimizes inhalation exposure. |
| Wear appropriate PPE: safety glasses, gloves, lab coat.[4] | Protects from skin and eye contact. Related aminopyridine compounds can cause irritation.[7] | |
| Spills | Absorb with inert material and dispose of as chemical waste.[3] Avoid dust generation. | Prevents dispersal and exposure. |
| Disposal | Dispose of in accordance with local, state, and federal regulations.[3] | Ensures environmental and safety compliance. |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 1,3-Dimethyl 2-ethylpropanedioate. National Center for Biotechnology Information. [Link]
-
BioOrganics. This compound. [Link]
-
Carl ROTH. Safety Data Sheet: Dimethyl malonate. [Link]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 7. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Characterization of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate and its Byproducts
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and characterization of this compound. The advice herein is based on established principles of heterocyclic and synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to synthesize this compound, likely via a nucleophilic aromatic substitution (SNAr) reaction. My yields are consistently low. What are the probable causes and how can I optimize the reaction?
Low yields in pyridine synthesis are a common challenge that can often be traced back to suboptimal reaction conditions or the formation of stable side products.[1] The synthesis of your target molecule most likely involves the reaction of a 2-halopyridine (e.g., 2-chloro-3-aminopyridine) with dimethyl malonate using a base.
Troubleshooting Guide for Low Yield:
-
Assess Reactant Purity: Impurities in starting materials can inhibit the reaction.[1] Ensure your 2-halo-3-aminopyridine, dimethyl malonate, and solvent are pure and anhydrous. Water can quench the base and hydrolyze the ester groups of your product.
-
Choice of Base and Solvent: The base is critical for deprotonating dimethyl malonate to form the nucleophilic enolate.[2]
-
Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt) are frequently used. NaH is a strong, non-nucleophilic base that can provide excellent results but requires strictly anhydrous conditions.
-
Solvent Compatibility: Use a polar aprotic solvent like DMF, DMSO, or THF. The solvent must be able to dissolve the reactants and intermediates effectively.
-
-
Temperature Control: SNAr reactions on pyridine rings often require heating to overcome the activation energy associated with disrupting aromaticity.[3]
-
Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.
-
-
Monitor for Side Reactions: The primary amine on the pyridine ring is also nucleophilic and can participate in side reactions. While the malonate enolate is a soft nucleophile and should preferentially attack the electron-deficient C2 position of the pyridine ring, side reactions can still occur.
Q2: My TLC/LC-MS analysis shows multiple spots/peaks besides my desired product. What are the likely byproducts?
Identifying byproducts is the first step toward eliminating them. Based on the probable SNAr pathway, several byproducts can be anticipated.
Common Byproducts and Their Identification:
-
Unreacted Starting Materials: 2-chloro-3-aminopyridine and dimethyl malonate. These can be identified by co-spotting on a TLC plate or by their characteristic mass in MS.
-
Hydrolysis Product (A): 2-(3-aminopyridin-2-yl)-3-methoxy-3-oxopropanoic acid. If water is present, one of the methyl ester groups can be hydrolyzed to a carboxylic acid. This will be significantly more polar on TLC and will have a mass of (M-14) compared to the desired product.
-
Decarboxylation Product (B): Methyl 2-(3-aminopyridin-2-yl)acetate. If the reaction is heated for too long or under harsh conditions, the malonate moiety can undergo decarboxylation after hydrolysis.
-
N-Alkylation Product (C): Reaction at the 3-amino group. While sterically less favored, the amino group could potentially react with another molecule of the starting halopyridine.
-
Self-Condensation of Malonate: Dimethyl malonate can undergo self-condensation, though this is less common under typical SNAr conditions.[4]
The diagram below illustrates the proposed main reaction and potential side reactions.
Caption: Proposed synthesis of the target molecule and formation pathways for major byproducts.
Q3: My ¹H NMR spectrum is complex. How can I distinguish the product from the byproducts?
Proton NMR is a powerful tool for characterizing your product and identifying impurities. The chemical shifts are sensitive to the electronic environment of the protons.
¹H NMR Troubleshooting Workflow:
-
Check for Starting Materials: Look for the characteristic signals of 2-chloro-3-aminopyridine and the singlet for the methylene protons of dimethyl malonate (around 3.5 ppm).
-
Identify Key Product Signals:
-
Pyridine Protons: You should see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The substitution pattern will lead to specific splitting patterns (doublets, doublet of doublets).
-
Malonate CH: A singlet for the proton on the central carbon of the malonate group. Its chemical shift will be a key indicator.
-
Methyl Esters: Two singlets for the two methyl groups of the esters (around δ 3.7-3.9 ppm). They may be equivalent or non-equivalent depending on the rotational barrier.
-
Amino Group: A broad singlet for the -NH₂ protons, which may exchange with D₂O.
-
-
Look for Byproduct Signatures:
-
Byproduct A (Hydrolysis): The appearance of a broad singlet far downfield (δ 10-13 ppm) is a classic sign of a carboxylic acid proton. You would also see the signal for one of the methyl esters disappear.
-
Byproduct B (Decarboxylation): The malonate CH singlet would be replaced by a new singlet for a methylene (-CH₂-) group, likely shifted slightly from the original malonate position.
-
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Target Product and Potential Byproducts
| Proton | Target Product | Byproduct A (Mono-acid) | Unreacted Dimethyl Malonate |
| Pyridine-H | 7.0 - 8.5 (m) | 7.0 - 8.5 (m) | - |
| Malonate-CH | ~4.5-5.0 (s, 1H) | ~4.5-5.0 (s, 1H) | - |
| -OCH₃ | ~3.7-3.9 (s, 6H) | ~3.7-3.9 (s, 3H) | ~3.75 (s, 6H) |
| -NH₂ | ~5.0-6.0 (br s, 2H) | ~5.0-6.0 (br s, 2H) | - |
| -COOH | - | 10.0 - 13.0 (br s, 1H) | - |
| Malonate-CH₂ | - | - | ~3.5 (s, 2H) |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Q4: How do I design a purification strategy to isolate my target compound?
If your reaction mixture contains multiple components, a robust purification strategy is essential.
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any unreacted base (e.g., NaH) with a protic solvent like isopropanol or ethanol.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer with water or brine to remove inorganic salts and highly polar solvents like DMF or DMSO. If you suspect the presence of the carboxylic acid byproduct (A), a wash with a mild base like saturated sodium bicarbonate solution can selectively extract it into the aqueous layer.
-
-
Column Chromatography: This is the most effective method for separating the target product from closely related byproducts.
-
Stationary Phase: Silica gel is typically the first choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on TLC analysis. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent the basic amine product from streaking on the acidic silica gel.
-
The following diagram outlines a general troubleshooting and characterization workflow.
Caption: A decision-making workflow for the analysis, purification, and characterization of the reaction mixture.
References
- BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
- Blog. (2025, August 19). What are the reaction products of Dimethyl malonate with metals?
- Blog. (2025, October 10). What pharmaceutical products can be synthesized using Dimethyl malonate?
- Quora. (2020, February 14). What is the preparation of diethyl malonate?
-
YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved January 19, 2026, from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved January 19, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide: 1,3-Dimethyl vs. Diethyl 2-(3-aminopyridin-2-yl)propanedioate in Heterocyclic Synthesis
For researchers and professionals in drug development, the selection of building blocks for heterocyclic synthesis is a critical decision that impacts reaction efficiency, yield, and scalability. This guide provides an in-depth, objective comparison of two key intermediates: 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate and diethyl 2-(3-aminopyridin-2-yl)malonate . These reagents are pivotal precursors for the synthesis of various fused heterocyclic systems, most notably pyridopyrimidines, which are privileged scaffolds in medicinal chemistry.[1][2]
This analysis moves beyond a simple cataloging of properties to explain the causality behind experimental choices, offering field-proven insights into their comparative performance.
At a Glance: Structural and Physicochemical Properties
The fundamental difference between these two reagents lies in the ester alkyl groups—methyl versus ethyl. This seemingly minor structural change has significant implications for their physical properties and chemical reactivity.
| Property | This compound | Diethyl 2-(3-aminopyridin-2-yl)malonate |
| Molecular Formula | C₁₀H₁₂N₂O₄[3] | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 224.21 g/mol [3] | 252.27 g/mol |
| Appearance | Solid (Predicted) | Liquid or Low-Melting Solid (Inferred) |
| Boiling Point | Higher than Dimethyl Malonate (180-181 °C) | Higher than Diethyl Malonate (199 °C)[4] |
| Density | Higher than Dimethyl Malonate (1.156 g/mL) | Lower than the Dimethyl Analogue (Inferred from parent malonates) |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
| CAS Number | 1373232-56-4[3] | Not readily available |
Data for the diethyl analogue are inferred from the properties of diethyl malonate and related structures due to a lack of specific experimental data in public databases.
The choice between a methyl and an ethyl ester often involves a trade-off. Dimethyl malonate derivatives are less sterically hindered, which can lead to faster reaction rates.[5] Conversely, diethyl malonate is a liquid at room temperature, which can be advantageous for handling and for its role as both a reactant and a solvent in high-temperature "neat" reactions.[6][7]
Core Application: The Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
The primary utility of both title compounds is their role as C3 synthons in condensation reactions with the endocyclic nitrogen of the aminopyridine ring. This intramolecular cyclization, an extension of methodologies like the Conrad-Limpach synthesis, forges the pyrimidine ring of the fused system.[8][9]
This thermal condensation is notoriously challenging, often requiring high temperatures (>250 °C) to proceed.[10][11] The difficulty stems from the poor leaving group ability of the alkoxy groups (methoxy and ethoxy). The reaction mechanism involves an initial acylation of the pyridine nitrogen by one of the ester carbonyls, followed by a ring-closing condensation.
Workflow for Pyrido[1,2-a]pyrimidin-4-one Synthesis
Sources
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- 2. Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate | C14H18N2O5 | CID 619151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H12N2O4 | CID 75537187 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is the bedrock of reliable and reproducible science.[1][2] Any ambiguity in the structure of a novel compound, such as a synthetic intermediate or potential therapeutic agent, can compromise downstream data and lead to significant setbacks. This guide provides an in-depth, comparative framework for the structural validation of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate , a substituted aminopyridine derivative.
As a Senior Application Scientist, my objective is not merely to list data but to explain the causality behind the analytical choices. We will explore how a synergistic suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system.[3] To illustrate the specificity and power of this approach, we will compare the expected spectral data of our target compound with a challenging alternative: its structural isomer, 1,3-Dimethyl 2-(5-aminopyridin-2-yl)propanedioate . This comparison will highlight how subtle positional differences manifest as distinct, measurable spectroscopic signatures.
The Integrated Validation Workflow: A Multi-Technique Approach
Relying on a single analytical technique for structural elucidation is fraught with risk. A comprehensive validation strategy integrates data from multiple orthogonal techniques, where each method corroborates the findings of the others to build an unshakeable structural hypothesis.[2][3] This process ensures compliance with the rigorous data integrity standards outlined in Good Laboratory Practice (GLP).[4][5][6][7]
The workflow begins with acquiring high-quality data from complementary spectroscopic methods. The molecular formula is first established by high-resolution mass spectrometry. Concurrently, IR spectroscopy identifies the functional groups present. Finally, 1D and 2D NMR spectroscopy provides the complete atomic connectivity map, confirming the final structure.
Caption: Integrated workflow for spectroscopic validation.
Mass Spectrometry (MS): The Molecular Gatekeeper
The first step in any structural validation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can definitively establish the molecular formula.
For our target compound, C₁₀H₁₂N₂O₄ , the expected exact mass for the protonated molecular ion ([M+H]⁺) is 225.0870 . This value serves as a critical pass/fail criterion. Any significant deviation would indicate an incorrect product, an unexpected salt form, or the presence of impurities.
Comparative Fragmentation Analysis
While the molecular weight of our target and its isomer are identical, their fragmentation patterns in tandem MS (MS/MS) experiments may differ due to the different substitution patterns on the pyridine ring, offering another layer of structural insight.[8][9]
| Parameter | Target Compound | Isomeric Alternative | Justification |
| Molecular Formula | C₁₀H₁₂N₂O₄ | C₁₀H₁₂N₂O₄ | Isomers have the same formula. |
| Molecular Weight | 224.21 g/mol | 224.21 g/mol | Isomers have the same mass.[10] |
| [M+H]⁺ Exact Mass | 225.0870 | 225.0870 | Calculated for C₁₀H₁₃N₂O₄⁺ |
| Key Fragmentation | Potential loss of methoxycarbonyl (•COOCH₃) or entire ester groups. | Similar initial losses expected. | Fragmentation is initiated at the weakest bonds, typically the ester groups. |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z to the calculated exact mass. Utilize the instrument software to predict and confirm the elemental composition.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For our target compound, we expect to see characteristic absorption bands corresponding to the amine (N-H), ester (C=O), and aromatic ring functionalities.
The primary aromatic amine is particularly diagnostic. It should exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[12][13][14][15] The presence of two strong ester carbonyl (C=O) stretches around 1730-1750 cm⁻¹ is also a key indicator.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Primary Aromatic Amine | 3450 - 3300 (two bands) | N-H Stretch[12][13] |
| 1650 - 1580 | N-H Bend (Scissoring)[11] | |
| Ester | 1750 - 1730 | C=O Stretch |
| 1300 - 1000 | C-O Stretch | |
| Aromatic Ring | 1600 - 1450 | C=C Stretch |
| Aliphatic C-H | 3000 - 2850 | C-H Stretch |
The IR spectra of the target compound and its isomer are expected to be very similar, as they contain the same functional groups. However, minor differences in the "fingerprint region" (< 1500 cm⁻¹) may be observable due to the different substitution patterns on the aromatic ring.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Label the major peaks and assign them to the corresponding functional group vibrations.
NMR Spectroscopy: The Definitive Connectivity Map
While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the complete molecular structure.[2]
¹H NMR Analysis
The proton NMR spectrum is the most information-rich. For our target compound, we can predict the following key signals:
-
Amine (NH₂) Protons: A broad singlet that will disappear upon D₂O exchange.[13]
-
Aromatic Protons: Three distinct signals for the protons on the pyridine ring. Their chemical shifts and coupling patterns are highly sensitive to the substituent positions.[16][17]
-
Methine (CH) Proton: A singlet for the proton on the malonate backbone.
-
Methoxy (OCH₃) Protons: A singlet integrating to 6 protons for the two equivalent methyl ester groups.
The key to distinguishing between the target compound and its isomer lies in the aromatic region of the ¹H NMR spectrum.
| Predicted ¹H NMR Data (in CDCl₃) | Target Compound: 2-(3-aminopyridin-2-yl) | Isomeric Alternative: 2-(5-aminopyridin-2-yl) |
| H-4 (Pyridine) | ~7.3 ppm (dd) | ~7.2 ppm (dd) |
| H-5 (Pyridine) | ~7.0 ppm (dd) | N/A |
| H-6 (Pyridine) | ~8.1 ppm (dd) | ~8.0 ppm (d) |
| H-4' (Pyridine - Isomer) | N/A | ~7.2 ppm (dd) |
| H-6' (Pyridine - Isomer) | N/A | ~8.0 ppm (d) |
| Malonate CH | ~4.9 ppm (s, 1H) | ~4.9 ppm (s, 1H) |
| Amine NH₂ | ~4.0 ppm (br s, 2H) | ~3.8 ppm (br s, 2H) |
| Ester OCH₃ | ~3.7 ppm (s, 6H) | ~3.7 ppm (s, 6H) |
Note: These are estimated values. Actual shifts may vary based on solvent and concentration.
¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon backbone. We expect 8 distinct signals for the 10 carbons in the molecule due to the symmetry of the two methyl ester groups.
| Predicted ¹³C NMR Data (in CDCl₃) | Target Compound | Justification |
| C=O (Ester) | ~168 ppm | Typical range for ester carbonyls.[18][19] |
| Pyridine Carbons | 5 signals between 115-150 ppm | Aromatic carbons deshielded by nitrogen.[17] |
| Malonate CH | ~55 ppm | Aliphatic carbon attached to electron-withdrawing groups. |
| Ester OCH₃ | ~52 ppm | Standard chemical shift for methyl esters.[20] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. If necessary, perform 2D experiments like COSY and HSQC to confirm H-H and C-H correlations.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H signals and assign all peaks in both spectra by analyzing chemical shifts and coupling patterns.
Synthesizing the Data: The Self-Validating Conclusion
Caption: Cross-validation of spectroscopic data.
-
HRMS provides the elemental formula: C₁₀H₁₂N₂O₄.
-
IR confirms the presence of the key functional groups required by this formula: a primary amine, ester carbonyls, and an aromatic system.
-
NMR then provides the final, unambiguous proof, showing the exact connectivity of these pieces. The specific coupling pattern of the three aromatic protons in the ¹H spectrum definitively places the substituents at the 2- and 3-positions of the pyridine ring, ruling out the 2,5-isomer and other potential alternatives.
By following this rigorous, multi-faceted validation workflow, researchers can have the highest degree of confidence in their compound's structural identity, ensuring the integrity and success of their subsequent research and development efforts.
References
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IR Spectroscopy Review. (n.d.). Amines. University of Calgary. Retrieved from [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Diethyl malonate 13C NMR Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Wisdomlib. (2024). Chemical structure confirmation: Significance and symbolism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl malonate. In PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Retrieved from [Link]
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American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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VNU University of Science. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. VNU Journal of Science: Education Research. Retrieved from [Link]
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American Chemical Society. (2026). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
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Metrology Laboratory. (n.d.). GLP 14 Good Laboratory Practice for Procedure for Method Validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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MMS Holdings. (n.d.). Good Laboratory Practice (GLP): Key Considerations & Validation Insights. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Basic Principles of the Validation for Good Laboratory Practice Institutes. Toxicological Research. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Pyridinamine [1H NMR]. Retrieved from [Link]
-
LCGC. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]
-
Toxicological Research. (n.d.). Basic Principles of the Validation for Good Laboratory Practice Institutes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminopyridine. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl 2-ethylpropanedioate. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl 2-methylenepropanedioate. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). In PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Propanedioic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Introduction: The Gatekeeper of Quality in Drug Development
In the intricate tapestry of pharmaceutical development, the purity of each thread—every starting material, intermediate, and final active pharmaceutical ingredient (API)—is paramount. The compound 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is a key intermediate whose chemical structure features a substituted aminopyridine core, suggesting its role in the synthesis of complex therapeutic agents.[1] Its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even minute impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the API.
This guide provides an in-depth, field-proven methodology for the purity assessment of this intermediate using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind our experimental choices, establish a self-validating protocol, and objectively compare this "gold standard" technique with viable alternatives, supported by experimental data and authoritative standards.
The Workhorse of Purity: A Validated Reverse-Phase HPLC Method
For a molecule like this compound, which possesses moderate polarity from its ester and aromatic amine functionalities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical method of choice. It offers a robust, reproducible, and high-resolution platform for separating the main component from structurally similar process-related impurities and degradation products.
Causality Behind the Method: Why These Parameters?
The development of a successful HPLC method is a science of informed choices. Here, we dissect the rationale for each parameter in our proposed method.
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for moderately polar compounds like our target analyte. The long alkyl chains offer a high surface area for interaction, enabling the separation of closely related impurities.
-
Mobile Phase Composition: The mobile phase is a blend of an aqueous buffer and an organic modifier.
-
Aqueous Buffer (e.g., Phosphate Buffer, pH 7.0): The aminopyridine moiety is basic. Maintaining a neutral pH ensures that the analyte is in a consistent, non-ionized state, leading to symmetrical peak shapes and reproducible retention times. A pH of 7.0 is chosen to be well above the pKa of the amino group, suppressing its protonation.[2][3]
-
Organic Modifier (e.g., Acetonitrile or Methanol): This component modulates the elution strength of the mobile phase. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. A gradient elution (gradually increasing the organic modifier concentration) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
-
-
Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal. The aromatic pyridine ring in the analyte provides strong UV absorbance. A detection wavelength of around 280 nm is a logical starting point for aminopyridine derivatives, offering a good balance of sensitivity for the main peak and potential impurities.[2][3] A PDA detector offers the added advantage of acquiring full UV spectra for each peak, which is invaluable for peak purity assessment and impurity identification.
Experimental Protocol: A Self-Validating System
This protocol is designed to be inherently robust and is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Hydroxide (for pH adjustment)
-
Water (HPLC Grade or Milli-Q)
-
Reference Standard (this compound, >99.5% purity)
-
Sample of this compound for testing
2. Solutions Preparation:
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 7.0 with dilute Sodium Hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).
-
Standard Solution: Accurately weigh about 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare in the same manner as the Standard Solution.
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Phosphate Buffer (pH 7.0); B: Acetonitrile |
| Gradient | 0-20 min: 10% B to 90% B; 20-25 min: 90% B; 25-26 min: 90% B to 10% B; 26-30 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C[2][3] |
| Injection Vol. | 10 µL |
| Detector | PDA/UV at 280 nm |
4. Data Analysis & Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
5. System Suitability (Self-Validation): Before sample analysis, perform a system suitability test by injecting the Standard Solution five times. The results must meet the following criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (Efficiency): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) for Peak Area: ≤ 2.0%.
This built-in check ensures the chromatographic system is performing optimally before any sample data is accepted, thus guaranteeing the trustworthiness of the results.
Visualizing the Workflow: From Sample to Certificate
The following diagram outlines the logical flow of the HPLC purity assessment process, ensuring a systematic and reproducible approach.
Caption: Workflow for HPLC Purity Assessment.
A Comparative Guide to Alternative Purity Assessment Techniques
While RP-HPLC is the benchmark, other techniques offer different advantages and can be complementary. The choice of method depends on the specific analytical challenge, available resources, and the stage of drug development.
| Feature | HPLC (UV) | UPLC (UV) | GC-MS | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning (sub-2µm particles) | Gas-solid partitioning & mass-based detection | Nuclear spin resonance in a magnetic field |
| Suitability for Analyte | Excellent. Ideal for non-volatile, moderately polar compounds. | Excellent. Similar to HPLC but with higher resolution and speed. | Poor. The analyte has a high boiling point and may degrade at high temperatures required for volatilization.[9] | Excellent. Provides absolute quantification without a specific reference standard for the analyte itself.[10][11][12] |
| Separation Efficiency | High | Very High | Very High | N/A (Separation is spectral, not chromatographic) |
| Analysis Time | Moderate (20-30 min) | Fast (5-10 min) | Fast (10-20 min) | Fast (5-10 min per sample) |
| Sensitivity (LOD/LOQ) | Good | Very Good | Excellent (with MS) | Moderate |
| Quantitation Accuracy | High (requires reference standard) | High (requires reference standard) | High (requires reference standard) | Very High (Primary Method). Does not require an identical analyte standard; uses a certified internal standard.[10][13][14] |
| Impurity Identification | Limited (Retention time, UV spectra) | Limited (Retention time, UV spectra) | Excellent. Provides mass fragmentation patterns for structural elucidation. | Excellent. Provides detailed structural information for all proton-containing species. |
| Key Advantage | Robust, widely available, industry standard. | Speed and higher resolution. | Superior for volatile impurities (e.g., residual solvents). | Absolute quantification and structural confirmation in one experiment; non-destructive.[10] |
| Key Limitation | Slower than UPLC; requires analyte-specific reference standard for accurate quantitation. | Higher backpressure requires specialized instrumentation. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods; requires more expensive equipment. |
In-Depth Comparison
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is essentially a high-pressure, high-efficiency version of HPLC. By using columns with smaller particles (<2 µm), it delivers significantly faster analysis times and better peak resolution. For a high-throughput QC environment, UPLC is a superior alternative, though it requires specialized instrumentation capable of handling higher backpressures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is fundamentally unsuited for the primary purity analysis of this compound. The technique requires analytes to be volatile and thermally stable.[9][15] This compound, with a molecular weight of 224.21 g/mol and polar functional groups, would likely decompose in the heated GC inlet rather than volatilize cleanly.[1] However, GC-MS is the superior method for analyzing orthogonal impurities, such as residual solvents from the synthesis process.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands out as a powerful, orthogonal technique for purity assessment. Unlike chromatography, which provides a relative purity based on detector response, qNMR is a primary ratio method that can determine absolute purity.[12] By integrating the area of a specific proton signal from the analyte against the signal from a certified internal standard of known concentration, one can calculate the exact purity without needing a reference standard of the analyte itself.[10][11][14] This makes qNMR invaluable for certifying new reference standards or for obtaining a highly accurate purity value that is independent of chromatographic response factors. While both HPLC and qNMR can yield accurate results, they often complement each other in a comprehensive quality control strategy.[16][17][18]
Conclusion
The purity of this compound is a non-negotiable prerequisite for its use in pharmaceutical manufacturing. The validated, reverse-phase HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for its routine quality control. The method's design, grounded in the chemical properties of the analyte and validated against ICH principles, ensures trustworthy results.
While HPLC remains the workhorse for this application, a modern laboratory should leverage a multi-faceted approach. UPLC offers a direct path to higher throughput, while GC-MS and qNMR provide essential, orthogonal information regarding volatile impurities and absolute purity, respectively. By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the uncompromising quality and safety of the final therapeutic product.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][4][7]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][6]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][8]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][10]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link][11]
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link][13]
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2023). [Link][12]
-
Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link][2][3]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][20]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][9]
-
Li, W., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. [Link][16][17]
-
Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate. [Link][18]
-
AELAB. (2024). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link][15]
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- 19. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 20. helixchrom.com [helixchrom.com]
A Researcher's Guide to the Synthesis and Evaluation of 2-Aminopyridine Derivatives: A Comparative Study
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative study of 2-aminopyridine derivatives, a class of compounds with significant therapeutic potential. While our conceptual framework originates from the structure of "1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate," this guide extends to the broader family of 2-aminopyridine derivatives due to the vast and compelling research landscape surrounding them.
Here, we will not just present protocols; we will delve into the rationale behind synthetic strategies and evaluation methods. Our goal is to equip you with the knowledge to not only replicate these experiments but also to innovate within this promising chemical space. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of biologically active compounds, including those with antibacterial, anticancer, and anti-inflammatory properties.[1]
I. The 2-Aminopyridine Scaffold: A Versatile Core for Drug Discovery
The 2-aminopyridine moiety is a key pharmacophore found in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form crucial hydrogen bonds with biological targets make it an attractive starting point for drug design.[2] Derivatives of 2-aminopyridine have been explored as inhibitors of a wide range of enzymes and receptors, demonstrating the versatility of this structural motif.[1][3][4]
Our focus will be on understanding how modifications to this core structure influence biological activity, a concept known as the Structure-Activity Relationship (SAR). By systematically altering substituents on the pyridine ring and the amino group, we can fine-tune the pharmacological profile of these derivatives.
II. Synthetic Strategies: Building the 2-Aminopyridine Core
The synthesis of 2-aminopyridine derivatives can be approached through various routes. One of the most common and efficient methods is the multicomponent reaction (MCR), which allows for the rapid assembly of complex molecules from simple starting materials in a single step.[1]
A notable MCR for the synthesis of 2-amino-3-cyanopyridine derivatives involves the use of enaminones as key precursors under solvent-free conditions.[1] This approach is not only efficient but also aligns with the principles of green chemistry by minimizing waste.
Below is a generalized workflow for the synthesis of 2-aminopyridine derivatives via a multicomponent reaction.
Caption: Generalized workflow for the synthesis of 2-aminopyridine derivatives.
III. Comparative Analysis of Biological Activity: A Focus on Structure-Activity Relationships
The true power of the 2-aminopyridine scaffold lies in the diversity of biological activities that can be achieved through targeted chemical modifications. In this section, we will explore the SAR of these derivatives in two key therapeutic areas: kinase inhibition and antimicrobial activity.
Kinase Inhibition
Janus Kinase 2 (JAK2) is a critical target in the treatment of myeloproliferative neoplasms.[5] Studies on aminopyridine derivatives have identified potent and selective JAK2 inhibitors. For instance, structural modifications of a known inhibitor, crizotinib, led to the development of aminopyridine-based compounds with high inhibitory activity (IC50 values in the low nanomolar range) and significant selectivity for JAK2 over other kinases like JAK1 and JAK3.[5][6]
Key SAR Insights for JAK2 Inhibition:
-
Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring are crucial for potency and selectivity.
-
The Amino Group: Modifications to the 2-amino group can influence binding affinity and pharmacokinetic properties.
The following diagram illustrates a hypothetical SAR model for 2-aminopyridine-based kinase inhibitors.
Caption: Hypothetical Structure-Activity Relationship (SAR) model.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Aminopyridine derivatives have shown promise in this area, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.[1][7]
A study on a series of 2-amino-3-cyanopyridine derivatives revealed that their antimicrobial potency is highly dependent on the substituents. For example, one compound in a series showed significant activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with very low Minimum Inhibitory Concentration (MIC) values.[1]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate bacterial cell membranes.
-
Specific Functional Groups: The presence of certain functional groups, such as halogens or specific alkyl chains, can enhance antimicrobial activity.[7]
Comparative Data
The following table summarizes the biological activity of representative 2-aminopyridine derivatives from the literature.
| Compound Class | Target | Key Structural Features | Activity (IC50/MIC) | Reference |
| Aminopyridine | JAK2 | Varied substituents on the pyridine ring | 3-6 nM (IC50) | [5] |
| 2-Amino-3-cyanopyridine | S. aureus, B. subtilis | Cyclohexylamine substituent | 0.039 µg/mL (MIC) | [1] |
| Schiff bases of 2-amino-4-chloropyridine | Various bacteria and fungi | Presence of specific aldehyde-derived moieties | Significant activity observed for select compounds | [7] |
IV. Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis and antimicrobial evaluation of 2-aminopyridine derivatives, based on established procedures.[1]
Synthesis of 2-Amino-3-cyanopyridine Derivatives[1]
Objective: To synthesize a library of 2-amino-3-cyanopyridine derivatives for biological evaluation.
Materials:
-
Substituted enaminones
-
Malononitrile
-
Various primary amines
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).
-
Heat the reaction mixture at 80°C for 3 hours under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid product with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminopyridine derivative.
-
Characterize the final product using Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
Antimicrobial Susceptibility Testing (Disk Diffusion Assay)[1]
Objective: To screen the synthesized compounds for their antimicrobial activity against a panel of microorganisms.
Materials:
-
Synthesized 2-aminopyridine derivatives
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic discs (positive control)
-
DMSO-loaded discs (negative control)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Prepare microbial inoculums and spread them evenly onto the surface of the appropriate agar plates.
-
Impregnate sterile filter paper discs with a known concentration of each test compound.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
V. Conclusion and Future Directions
The 2-aminopyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a framework for the synthesis and comparative evaluation of its derivatives, with a focus on understanding the critical structure-activity relationships that govern their biological effects. The presented protocols offer a starting point for researchers to explore this chemical space further.
Future research should focus on expanding the diversity of 2-aminopyridine derivatives, exploring novel synthetic methodologies, and evaluating their efficacy in a wider range of biological assays. The integration of computational modeling and in silico screening can further accelerate the discovery of potent and selective drug candidates based on this versatile scaffold.
VI. References
-
Karthik, C. S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link not available]
-
Li, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
-
Ma, L., et al. (2020). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 193, 112218. [Link not available]
-
Chniti, B., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2998. [Link]
-
El-Sayed, M. S., et al. (2021). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Journal of the Iranian Chemical Society, 18(10), 2615-2628. [Link not available]
-
Zhang, X., et al. (2021). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. Chinese Journal of Chemistry, 39(10), 2821-2828. [Link]
-
Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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BioOrganics. (n.d.). This compound. Retrieved from [Link]
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Liu, G., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link not available]
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A Comparative Guide to 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate and its Positional Isomers in the Context of Drug Discovery
For researchers, scientists, and drug development professionals navigating the vast chemical space of kinase inhibitors and anticancer agents, the aminopyridine scaffold represents a privileged structure. Its derivatives have demonstrated a wide array of biological activities, largely owing to the pyridine ring's ability to form crucial hydrogen bonds within enzyme active sites. This guide provides an in-depth comparative analysis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate and its positional isomers, offering insights into their synthesis, physicochemical properties, and potential as drug candidates. While experimental data for these specific malonates is limited in publicly available literature, this guide synthesizes information from closely related analogs and employs established principles of medicinal chemistry to provide a scientifically grounded comparison.
Introduction: The Significance of Aminopyridine Malonates in Medicinal Chemistry
Aminopyridine derivatives are integral to the development of a variety of therapeutics, including kinase inhibitors for oncology.[1][2] The strategic placement of an amino group on the pyridine ring significantly influences the molecule's basicity, nucleophilicity, and overall electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.[3][4] The malonate functional group, a versatile synthetic intermediate, can be further modified to introduce diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).
This guide focuses on the comparative analysis of three isomeric aminopyridine malonates:
-
1,3-Dimethyl 2-(2-aminopyridin-3-yl)propanedioate
-
This compound (Target Compound)
-
1,3-Dimethyl 2-(4-aminopyridin-3-yl)propanedioate
By examining the subtle yet significant differences imparted by the position of the amino group, we can make informed predictions about their relative performance as potential drug candidates.
Synthesis and Chemical Reactivity: A Comparative Perspective
The synthesis of these aminopyridine malonates can be approached through several established synthetic strategies, primarily involving the formation of the carbon-carbon bond between the pyridine ring and the malonate moiety.
A plausible and versatile approach is the palladium-catalyzed cross-coupling reaction between a halogenated aminopyridine and dimethyl malonate.[5] This method offers good functional group tolerance and control over the regioselectivity of the coupling.
Alternatively, a nucleophilic aromatic substitution (SNA_r) reaction can be employed, where a suitably activated halopyridine (e.g., a nitro-substituted precursor to the amine) reacts with the enolate of dimethyl malonate.[6][7] The reactivity of the halopyridine is highly dependent on the position of the halogen and the electronic nature of the other substituents on the ring.[8]
The choice of synthetic route will be influenced by the availability of starting materials and the desired scale of the synthesis. The reactivity of the aminopyridine isomers themselves also plays a crucial role. For instance, 4-aminopyridine is the most nucleophilic, while 3-aminopyridine is the least, which can affect side reactions and overall yield.[3]
Proposed Synthetic Workflow
Caption: Generalized workflow for the synthesis of aminopyridine malonates.
Physicochemical Properties: The Impact of Isomerism
The position of the amino group on the pyridine ring has a profound effect on the physicochemical properties of the molecule, which are critical determinants of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
| Property | 2-Aminopyridine Derivative (Predicted) | 3-Aminopyridine Derivative (Predicted) | 4-Aminopyridine Derivative (Predicted) | Rationale for Differences |
| pKa (of the pyridine nitrogen) | Intermediate | Lowest | Highest | The position of the electron-donating amino group influences the basicity of the pyridine nitrogen. The para-position in the 4-amino isomer allows for the greatest resonance stabilization of the conjugate acid.[3][4] |
| logP (Lipophilicity) | Similar | Similar | Similar | While the position of the amino group can slightly alter polarity, the overall impact on logP for these isomers is predicted to be minimal due to the identical molecular formula. |
| Hydrogen Bonding Potential | Both donor (NH2) and acceptor (N, C=O) | Both donor (NH2) and acceptor (N, C=O) | Both donor (NH2) and acceptor (N, C=O) | All isomers possess the same hydrogen bonding functionalities. However, the spatial arrangement will differ, influencing receptor binding. |
Note: The pKa and logP values are qualitative predictions based on established principles of physical organic chemistry. Precise values would require experimental determination or validated in silico modeling.
Predicted Biological Activity: A Focus on Kinase Inhibition
Aminopyridine and aminopyrimidine derivatives are well-established scaffolds for kinase inhibitors.[9] The pyridine nitrogen and the amino group can form key hydrogen bonds with the hinge region of the kinase active site. Molecular docking studies on similar aminopyridine derivatives have shown favorable binding energies and interactions with the active sites of various kinases.[3][10]
In Silico Kinase Inhibitor Profile (Hypothetical)
A hypothetical in silico screening of these aminopyridine malonates against a panel of kinases could reveal differences in their inhibitory profiles. The distinct electronic and steric properties of each isomer would likely lead to variations in their binding affinities for different kinase targets.
Caption: Inhibition of kinase-mediated signaling by aminopyridine malonates.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences between these isomers, a series of standardized experimental protocols should be employed.
Physicochemical Property Determination
-
pKa Determination: Potentiometric titration or UV-spectrophotometric methods can be used to determine the acid dissociation constants.
-
logP Determination: The shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to measure the octanol-water partition coefficient.
In Vitro Biological Evaluation
A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to determine the IC50 values of the compounds against a panel of relevant kinases (e.g., tyrosine kinases or serine/threonine kinases implicated in cancer).[11]
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, incubate the kinase, a suitable substrate peptide, and ATP with the test compounds.
-
ADP Detection: After the kinase reaction, add a reagent to deplete the remaining ATP and then a second reagent to convert the produced ADP back to ATP.
-
Luminescence Measurement: The newly generated ATP is used in a luciferase reaction to produce a luminescent signal, which is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[12][13]
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., a relevant breast or lung cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating "this compound" and its positional isomers as potential drug candidates. Based on established principles, the 4-amino isomer is predicted to be the most basic, which may influence its pharmacokinetic properties and off-target effects. The subtle differences in the spatial arrangement of the amino and malonate groups will likely lead to distinct kinase inhibitory profiles and potencies.
The proposed experimental workflows provide a clear path for the empirical validation of these predictions. The synthesis of these compounds followed by a systematic evaluation of their physicochemical properties and in vitro biological activities will provide the necessary data to establish a clear structure-activity relationship. This, in turn, will guide the further optimization of this promising class of compounds in the pursuit of novel and effective therapeutics.
References
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]
- Szostak, M. et al. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. J Med Chem. 2006.
- Naz, S. et al. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science Publishers. 2022.
- Naz, S. et al. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science. 2022.
- El-Sayed, M. A. A. et al. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Naz, S. et al.
- Ialongo, D. et al. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Assay Development for Protein Kinase Enzymes. NCBI. 2012.
- Adriaenssens, E. In vitro kinase assay. Protocols.io. 2023.
- Gati, T. et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
- Westwood, I. M. et al.
- Khalid, T. et al. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 2025.
- Organic Syntheses Procedure. Organic Syntheses.
-
ResearchGate. Can anyone suggest a protocol for a kinase assay?. 2015. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. [Link]
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A Researcher's Guide to the Computational Validation of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
This document is structured to provide not just a protocol, but a self-validating workflow. We will delve into the "why" behind the "how," grounding our computational choices in established theoretical principles and demonstrating their validation against experimental data. For the purpose of this guide, where direct experimental data for our target molecule is not publicly available, we will utilize a realistic, hypothetical dataset derived from closely related and well-characterized aminopyridine and malonate analogues.[4][5]
The Crucial Role of Computational Validation in Drug Discovery
Computational models are powerful, but their predictions are only as reliable as their underlying methodologies and the rigor with which they are validated.[6] The process of computational validation involves a synergistic interplay between theoretical calculations and experimental results. This iterative process of prediction and verification is central to building robust and predictive in silico models that can confidently guide experimental efforts, saving valuable time and resources.[6][7]
This guide will focus on two fundamental pillars of molecular characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will explore how to computationally predict these spectroscopic properties and, critically, how to compare these predictions with experimental data to validate the computed molecular structure and properties.
Choosing Your Computational Toolkit: A Comparative Overview
The selection of appropriate computational methods and software is a critical first step that dictates the accuracy and computational cost of your study. Several powerful software packages are available to the computational chemist, each with its own strengths.[8]
| Software Suite | Key Features & Strengths | Licensing |
| Gaussian | A comprehensive suite of ab initio and DFT methods, widely regarded as a benchmark in the field.[7][8] | Commercial |
| ORCA | A versatile and efficient quantum chemistry package, known for its speed and broad range of functionalities. Free for academic use. | Academic (Free), Commercial |
| GAMESS | A general-purpose quantum chemistry package with a focus on ab initio calculations. Open-source and free of charge. | Free (Source-Available) |
For this guide, we will primarily reference methodologies that can be implemented in any of these packages, with a focus on Density Functional Theory (DFT) as our primary computational engine.
The Workflow of Computational Validation: A Step-by-Step Guide
Our journey of computational validation can be visualized as a multi-stage process, beginning with the initial structure and culminating in a direct comparison with experimental data.
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A Strategic Guide to the Bioactivity Screening of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate: A Novel Aminopyridine Derivative
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The compound 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate presents a unique structural architecture, integrating a 3-aminopyridine core with a dimethyl propanedioate moiety. While this specific molecule remains largely uncharacterized in the scientific literature[1], its constituent chemical features suggest a rich potential for diverse biological activities. The aminopyridine class of compounds is well-recognized for a wide spectrum of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties[2][3][4]. Notably, aminopyridines are known modulators of ion channels, with some derivatives acting as potent blockers of voltage-gated potassium channels[2].
This guide provides a comprehensive, forward-looking strategy for the systematic bioactivity screening of this compound. We will delineate a logical, multi-tiered screening cascade designed to efficiently probe its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols to facilitate the initial stages of investigation for this promising compound. Our approach is grounded in the established bioactivities of structurally related compounds, providing a rationale-driven framework for discovery.
Hypothesized Bioactivity Profile Based on Structural Analogs
The chemical structure of this compound offers several avenues for potential biological interactions. The 3-aminopyridine core is a key pharmacophore in numerous bioactive molecules[5]. Its derivatives have been investigated as inhibitors of various enzymes, including phosphoinositide-3-kinases (PI3K) and focal adhesion kinase (FAK), which are critical targets in oncology[6][7]. Furthermore, the antimicrobial properties of aminopyridine derivatives are well-documented, with activity demonstrated against both Gram-positive and Gram-negative bacteria[3][8].
The dimethyl propanedioate (dimethyl malonate) portion of the molecule, while often utilized as a synthetic building block[9][10], can also influence the compound's pharmacokinetic properties and may contribute to its overall bioactivity. Malonate derivatives have been explored in various therapeutic contexts, and their presence in this novel structure warrants a broad initial screening approach.
Based on these precedents, we propose a screening strategy targeting the following key therapeutic areas:
-
Oncology: Focusing on kinases and other enzymes implicated in cancer cell proliferation and survival.
-
Infectious Diseases: Assessing antibacterial and antifungal activity.
-
Neuroscience: Investigating modulation of ion channels, particularly potassium channels.
-
Inflammation: Evaluating inhibitory effects on key inflammatory pathways.
The following sections will detail the proposed experimental workflows and comparative analyses to systematically evaluate these hypotheses.
A Tiered Approach to Bioactivity Screening
A hierarchical screening strategy is proposed to efficiently allocate resources and build a comprehensive understanding of the compound's biological effects. This approach begins with broad, high-throughput primary assays and progresses to more focused secondary and mechanistic studies for any identified "hits."
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the test compound against a panel of bacterial strains.
-
Reagents and Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Standard antibiotics (e.g., Vancomycin, Ciprofloxacin)
-
96-well microtiter plates
-
Resazurin solution
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound and control antibiotics in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
-
Conclusion and Future Directions
This guide presents a structured and scientifically grounded approach to the initial bioactivity screening of the novel compound, this compound. By leveraging the known pharmacological profiles of its core moieties, we have established a rational basis for exploring its potential in oncology, infectious diseases, neuroscience, and inflammation. The proposed tiered screening cascade, along with detailed experimental protocols, provides a clear roadmap for elucidating the compound's biological activities.
Positive outcomes from this initial screening will necessitate further investigation, including more extensive selectivity profiling, in vitro ADME-Tox studies, and ultimately, evaluation in relevant in vivo models. The data generated from this comprehensive approach will be instrumental in determining the therapeutic promise of this compound and guiding its future development as a potential drug candidate.
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A Comparative In Silico Docking Guide: Evaluating 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate Against Cyclin-Dependent Kinase 2 (CDK2)
This guide provides a comprehensive framework for conducting an in silico molecular docking study on the novel compound 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate . Given the absence of existing research on this specific molecule, this document serves as a prospective guide, outlining a robust methodology for evaluating its potential as a kinase inhibitor. We will use Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a well-established cancer therapy target, as our protein of interest.[1][2][3] The performance of our topic compound will be benchmarked against a known CDK2 inhibitor, Olomoucine , to provide a validated comparative context.
Introduction: The Rationale for Targeting Kinases with Aminopyridine Scaffolds
The aminopyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets, including protein kinases.[4] Kinases play a pivotal role in cell signaling, and their deregulation is a hallmark of many cancers.[5] Specifically, CDK2 is a serine/threonine kinase that, in partnership with cyclins, governs the transition between cell cycle phases.[6][] Its inhibition can lead to cell cycle arrest, making it an attractive target for anticancer drug development.[1][6]
The structure of this compound, featuring an aminopyridine core, suggests a potential for ATP-competitive inhibition within the kinase active site.[5][6] Molecular docking offers a powerful, resource-efficient in silico method to predict the binding affinity and orientation of this novel ligand within the CDK2 active site, thereby prioritizing it for further experimental validation.[8][9]
Part 1: The In Silico Experimental Workflow
A successful docking study is predicated on meticulous preparation of both the target protein (receptor) and the small molecule (ligand).[10][11] This workflow is designed to be self-validating by first re-docking a known co-crystallized ligand to ensure the chosen parameters can reliably reproduce a known binding pose.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate, a novel pharmaceutical compound. Given the critical role of analytical data in drug development, ensuring the consistency and reliability of results across different analytical techniques is paramount. This document outlines the principles of cross-validation, compares suitable analytical methodologies, and provides detailed protocols to support researchers, scientists, and drug development professionals in establishing robust and equivalent analytical procedures.
The structure of this compound, incorporating both an aromatic amine and a diester functional group, presents unique analytical challenges. Therefore, a multi-faceted analytical approach is often warranted. This guide will focus on the cross-validation of two powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Imperative of Cross-Validation
In the pharmaceutical industry, analytical methods are the bedrock of quality control and regulatory compliance. Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate their equivalence for a specific intended purpose.[1][2][3] This becomes essential when:
-
A new analytical method is introduced to replace an existing one.
-
Data from different laboratories or using different instrumentation needs to be compared.
-
Results from different analytical techniques are used to support the same regulatory submission.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on analytical method validation, which form the basis for the principles of cross-validation.[4][5][6][7][8][9][10][11][12][13] The goal is to ensure that the methods provide comparable results in terms of accuracy, precision, and specificity for the analyte of interest.
Comparison of Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC-UV and GC-MS offer distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Applicability to Analyte | Well-suited for non-volatile and thermally labile compounds. The aromatic pyridine ring in the analyte provides a strong chromophore for UV detection.[14][15] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to improve volatility and thermal stability of the propanedioate ester.[16][17] |
| Sensitivity | Good sensitivity, typically in the low ng/mL range. | Excellent sensitivity, often reaching the pg/mL level, especially with selected ion monitoring (SIM). |
| Specificity | Good specificity based on retention time. Co-eluting impurities with similar UV spectra can interfere. | High specificity due to the combination of retention time and mass fragmentation patterns, providing a unique "fingerprint" for the analyte.[18][19][20] |
| Sample Throughput | Generally higher throughput compared to GC-MS. | Can be lower due to longer run times and potential need for derivatization. |
| Instrumentation Cost | Relatively lower initial and operational costs. | Higher initial and operational costs. |
| Regulatory Acceptance | Widely accepted and commonly used in the pharmaceutical industry for quality control and release testing.[4][21] | Also widely accepted, particularly for the analysis of volatile and semi-volatile impurities.[16] |
Cross-Validation Workflow
The cross-validation of HPLC-UV and GC-MS methods for this compound should be conducted by analyzing the same set of samples with both validated methods and comparing the results.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
3. Validation Parameters (as per ICH Q2(R2)): [9][11][12][13][21]
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.
-
Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
Protocol 2: GC-MS Method for this compound
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimized for the separation of the analyte from potential impurities (e.g., start at 100 °C, ramp to 280 °C).
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for initial identification and selected ion monitoring (SIM) for quantification.
2. Standard and Sample Preparation (with Derivatization):
-
Derivatization (if necessary): To improve volatility, a derivatization step such as silylation may be required. This would involve reacting the sample with a silylating agent (e.g., BSTFA) prior to injection.
-
Standard Stock Solution: Prepare a stock solution of the derivatized analyte in a suitable solvent (e.g., hexane).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Extract the analyte from the sample matrix, perform the derivatization step, and dilute to a concentration within the calibration range.
3. Validation Parameters (as per ICH Q2(R2)): [9][11][12][13][21]
-
Specificity: Analyze blank and spiked samples to ensure no interfering peaks at the retention time and mass spectrum of the analyte.
-
Linearity: Analyze a minimum of five concentrations. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies at three concentration levels. Mean recovery should be within 95.0% to 105.0%.
-
Precision: Analyze a minimum of six replicate injections. The RSD should be ≤ 5.0%.
Data Presentation and Acceptance Criteria for Cross-Validation
The core of the cross-validation exercise is the direct comparison of results obtained from both methods for the same samples. A minimum of three batches of the drug substance or product, at three different concentrations, should be analyzed in triplicate by each method.
Table 1: Hypothetical Cross-Validation Data for this compound
| Sample ID | HPLC-UV Result (mg/mL) | GC-MS Result (mg/mL) | % Difference |
| Batch A - Low | 0.81 | 0.80 | -1.23% |
| Batch A - Medium | 1.02 | 1.01 | -0.98% |
| Batch A - High | 1.19 | 1.21 | 1.68% |
| Batch B - Low | 0.79 | 0.81 | 2.53% |
| Batch B - Medium | 0.99 | 1.00 | 1.01% |
| Batch B - High | 1.22 | 1.20 | -1.64% |
| Batch C - Low | 0.82 | 0.83 | 1.22% |
| Batch C - Medium | 1.01 | 1.02 | 0.99% |
| Batch C - High | 1.20 | 1.19 | -0.83% |
| Mean % Difference | 0.30% | ||
| Standard Deviation of Differences | 1.45% |
Acceptance Criteria:
The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach is to assess the agreement between the mean results of the two methods. For example, the mean result of the new method should be within ±2.0% of the mean result of the original method. A statistical evaluation, such as a two-sample t-test, can also be employed to determine if there is a statistically significant difference between the results of the two methods.
Logical Relationship between Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of an analytical method.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The cross-validation of analytical methods is a critical exercise in pharmaceutical development to ensure data integrity and consistency. For a novel compound like this compound, a comparison between a robust HPLC-UV method and a highly specific GC-MS method provides a comprehensive analytical characterization. This guide has outlined the essential steps, from method selection and validation to the final comparative analysis. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can confidently establish equivalent and reliable analytical procedures to support the development of new medicines.
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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ResearchGate. (2020, December 9). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate (CAS No. 1373232-56-4), a compound featuring both an aminopyridine core and a malonic ester functional group.[1]
In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a conservative assessment of its structural components. By understanding the hazards associated with the aminopyridine and dimethyl malonate moieties, we can establish a disposal protocol that ensures the safety of our personnel and the integrity of our environment.
Hazard Assessment: A Synthesis of Component Risks
To establish a safe disposal framework, we must first understand the potential hazards. Our target compound is a derivative of two well-characterized chemical classes. The causality behind our stringent handling recommendations stems from this composite risk profile.
-
The Aminopyridine Moiety: Aminopyridines are a class of compounds recognized for their acute toxicity.[2] They are readily absorbed through the skin and can be toxic if swallowed or inhaled.[2][3] The U.S. Environmental Protection Agency (EPA) has listed some aminopyridines as priority pollutants due to their potential carcinogenicity and resistance to environmental degradation.[4] Therefore, any waste containing the 3-aminopyridine structure must be treated as hazardous and toxic.[3]
-
The Dimethyl Malonate Moiety: The dimethyl propanedioate (dimethyl malonate) portion of the molecule contributes different, yet significant, hazards. Safety data for dimethyl malonate classify it as a Category 4 combustible liquid and a serious eye irritant.[5][6] It can also cause skin and respiratory tract irritation.[7][8] Critically, it is known to be incompatible with strong acids, bases, and reducing agents.[5]
Based on this analysis, this compound must be handled as a hazardous chemical waste with both toxic and irritant properties.
Table 1: Synthesized Hazard Profile & Handling Precautions
| Hazard Attribute | Basis of Assessment | Required Precaution |
| Acute Toxicity | Presence of the 3-aminopyridine moiety.[2][3] | Always handle in a certified chemical fume hood. Avoid all direct contact. |
| Serious Eye Irritant | Dimethyl malonate is a known Category 2 eye irritant.[5][6][8] | Wear chemical safety goggles at all times. |
| Skin/Respiratory Irritant | Both aminopyridines and dimethyl malonate are skin/respiratory irritants.[2][7][8] | Wear appropriate chemical-resistant gloves and a lab coat. Avoid generating dust or aerosols. |
| Combustibility | Dimethyl malonate is a Category 4 combustible liquid.[5][9] | Keep away from heat, sparks, and open flames.[5][6] |
| Chemical Incompatibility | Dimethyl malonate is incompatible with strong acids, bases, and reducing agents.[5] | Do not mix with other waste streams unless compatibility is confirmed. |
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly dictated by the hazards identified above. There is no substitute for proper, well-maintained equipment.
Table 2: Mandatory PPE for Handling and Disposal
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of liquid waste and potential eye irritation from vapors.[5] |
| Hand Protection | Butyl rubber or neoprene gloves | Provides resistance to pyridine derivatives and organic esters. Nitrile may offer insufficient protection for prolonged contact.[10] |
| Body Protection | Fully-buttoned laboratory coat | Prevents incidental skin contact with contaminated surfaces or small spills.[10] |
| Respiratory Protection | Not required for routine handling | All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation.[10][11] |
Step-by-Step Disposal Protocol
The core of our procedure is meticulous segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Follow these steps methodically.
Step 1: Waste Segregation and Container Preparation
Before beginning any work that will generate waste, prepare dedicated and correctly labeled hazardous waste containers. The label should be applied when the first drop of waste is added.[11]
-
Solid Waste Container: A high-density polyethylene (HDPE) container with a screw cap, clearly labeled "Hazardous Waste: this compound, Solid" and marked with appropriate hazard pictograms (e.g., Skull and Crossbones for toxicity, Exclamation Mark for irritation).
-
Liquid Waste Container: A compatible, leak-proof container (HDPE or glass, depending on solvent) with a screw cap. Label it "Hazardous Waste: this compound in [Solvent Name]" and include all relevant hazard pictograms.
-
Contaminated PPE Bag: A designated hazardous waste bag for all disposable items that have come into contact with the chemical.
Step 2: Collection of Waste
A. Solid Waste:
-
Using a dedicated spatula, transfer any residual solid this compound directly into the prepared solid waste container.
-
Contaminated weigh boats, filter papers, and disposable labware should also be placed in this container.[12]
-
Do not overfill the container. Keep the container closed when not in use.
B. Liquid Waste:
-
Collect all solutions containing the target compound in the designated liquid waste container.
-
Crucially, do not mix this waste stream with acidic or basic waste. [5] This prevents potential exothermic reactions or gas evolution.
-
Rinse any emptied glassware that contained the compound with a small amount of a suitable solvent (e.g., isopropanol, ethanol) and collect this rinsing liquid as hazardous waste in the same container.[12]
C. Contaminated Materials:
-
Place all used gloves, disposable lab coats, bench paper, and other contaminated disposable items into the designated hazardous waste bag.[12]
Step 3: Final Disposal Logistics
-
Once a waste container is full or is no longer needed, ensure the cap is tightly sealed.
-
Complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) office.[11]
-
Arrange for collection by EHS or a licensed hazardous waste disposal contractor. The ultimate disposal method for this type of nitrogenous heterocyclic compound is typically high-temperature incineration.[13]
Emergency Procedures: Spill Management
Accidents require a prepared, calm, and systematic response.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the chemical fume hood is functioning correctly to contain any vapors.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE outlined in Table 2.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and cover the spill.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container.[12]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (cloths, absorbent pads, etc.) must be placed in the contaminated PPE hazardous waste bag.[12]
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste generated from work involving this compound.
Caption: Waste Segregation and Disposal Workflow.
By adhering to this comprehensive guide, you are not only ensuring your own safety but also upholding the highest standards of scientific practice and environmental responsibility. Trust in these protocols is trust in a safer, more sustainable laboratory environment for everyone.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
